2-{2-Nitrovinyl}
Description
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Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.153 |
IUPAC Name |
1-methyl-2-[(Z)-2-nitroethenyl]pyrrole |
InChI |
InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4- |
InChI Key |
NHVYARKRYOUKFA-XQRVVYSFSA-N |
SMILES |
CN1C=CC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of 2-(2-Nitrovinyl)furan in Modern Drug Discovery
An In-Depth Technical Guide to the Properties of 2-(2-Nitrovinyl)furan
2-(2-Nitrovinyl)furan (NVF), a derivative of the biomass-derived platform chemical furfural, has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development.[1] Its deceptively simple structure, featuring a furan ring conjugated with a nitrovinyl group, belies a complex and potent reactivity profile. The electron-withdrawing nature of the nitro group, combined with the electrophilic character of the exocyclic double bond, makes NVF a versatile pharmacophore and synthetic intermediate.[2]
This guide provides a comprehensive technical overview of 2-(2-nitrovinyl)furan, moving beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering synthesized, field-proven insights into its synthesis, physicochemical characteristics, spectral properties, and multifaceted biological activities. We will explore the causality behind its reactivity and bioactivity, providing a foundational understanding for its application in developing novel therapeutic agents.
Section 1: Synthesis and Chemical Reactivity
The primary and most efficient route to 2-(2-nitrovinyl)furan is the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming condensation provides a direct pathway from readily available starting materials.[3][4]
The Henry Condensation Pathway
The synthesis involves the base-catalyzed condensation of furfural (furan-2-carbaldehyde) with nitromethane. The choice of base and reaction conditions is critical to optimize yield and purity. While various bases can be employed, catalysts like sodium tert-butoxide or isobutylamine have been reported to be effective.[5] The reaction proceeds via a nitroaldol intermediate, which readily dehydrates under the reaction conditions to yield the final conjugated nitroalkene product. A key advantage of this method is the stereochemical outcome; the product crystallizes almost exclusively as the more stable trans-isomer.[5]
The general mechanism involves three key steps:
-
Deprotonation: The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[3][6]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural.[3][6]
-
Dehydration: The resulting β-nitro alcohol intermediate is unstable and undergoes base-catalyzed elimination of water to form the conjugated C=C double bond of 2-(2-nitrovinyl)furan.
Figure 1: General workflow for the Henry condensation synthesis of 2-(2-nitrovinyl)furan.
Experimental Protocol: Synthesis via Henry Condensation
This protocol is a synthesized example based on methodologies described in the literature.[5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add nitromethane (1.1 eq) to the solution.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add a solution of a base, such as sodium tert-butoxide (0.1-0.2 eq) in the same solvent, dropwise to the stirred mixture. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the furfural starting material is consumed (typically 15 minutes to a few hours, depending on the catalyst).[5]
-
Quenching and Precipitation: Once the reaction is complete, stop the reaction by neutralizing the mixture with dilute hydrochloric acid (e.g., 1M HCl) until the pH is approximately 6-7. The addition of acid will cause the product to precipitate.[7]
-
Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the crystals with cold distilled water and then a minimal amount of cold ethanol.
-
Drying: Dry the purified 2-(2-nitrovinyl)furan product under vacuum. The resulting product is typically a crystalline yellow solid.[5][7]
Chemical Reactivity
The reactivity of NVF is dominated by the electrophilic nature of the vinyl group. It readily participates in reactions such as:
-
Friedel-Crafts Alkylation: NVF can act as an alkylating agent for electron-rich aromatic compounds like naphthols, even under catalyst-free conditions in an aqueous medium.[1]
-
Morita-Baylis-Hillman (MBH) Reaction: It can undergo MBH reactions with various partners, demonstrating its utility in forming complex, functionalized molecules. [3.
-
Reactions with Thiols: The electrophilic double bond is highly reactive towards nucleophiles, particularly biological thiols like cysteine residues in proteins or glutathione. This reactivity is fundamental to its mechanism of antimicrobial action.[2]
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectral properties of NVF is essential for its characterization, formulation, and use in biological assays.
Physicochemical Properties
The key physical and chemical properties of 2-(2-nitrovinyl)furan are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Crystalline yellow solid | [5][7] |
| Melting Point | 72-75 °C | [1] |
| Purity | ≥98% (Commercially available) | [1][8] |
| logP (o/w) | 1.527 (Calculated) | [9] |
| Water Solubility | -6.61 (log10 mol/L, Calculated) | [9] |
| Storage | Sealed in dry, 2-8°C | [8] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of NVF.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure and isomeric purity of NVF.
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes | Source(s) |
| Vinyl Protons (-CH=CH-) | δ 6.5 and δ 6.9 | Doublet (d) | The large coupling constant confirms the trans configuration. | [7] |
| Furan Ring Protons | δ 7.5 - 7.8 | Multiplet (m) | The three distinct protons on the furan ring appear in this region. | [7] |
Infrared (IR) Spectroscopy: While a specific full spectrum for NVF is not readily available in the search results, characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes | Source(s) |
| C=C Stretch (alkene) | ~1640-1610 | Conjugation lowers the frequency. | [10][11] |
| N-O Stretch (nitro) | ~1550-1500 and 1360-1290 | Asymmetric and symmetric stretching, respectively. Strong bands. | [11] |
| C-H Stretch (furan) | ~3100 | Aromatic C-H stretch. | [10] |
| C-O-C Stretch (furan) | ~1250-1020 | Ether linkage in the furan ring. | [10][11] |
UV-Visible (UV-Vis) Spectroscopy: The extended π-system of conjugation involving the furan ring, the vinyl bridge, and the nitro group results in strong UV-Vis absorption. This arises from π → π* electronic transitions.[12][13] For related furan compounds, absorption maxima are typically observed in the UV region, and the nitrovinyl conjugation in NVF is expected to shift this absorption to longer wavelengths (a bathochromic shift).[12][14]
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern. For NVF, the molecular ion peak [M]⁺ would be expected at m/z = 139. Common fragmentation pathways for related nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[15][16]
Section 3: Biological Activity and Mechanism of Action
2-(2-Nitrovinyl)furan exhibits a remarkable breadth of biological activity, positioning it as a promising scaffold for the development of anti-infective agents.
Broad-Spectrum Antimicrobial Activity
NVF has demonstrated potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi. In several studies, its efficacy has been shown to be comparable or even superior to conventional antibiotics.[5]
Reported Antimicrobial Efficacy: One study reported the following percentage inhibitions:
-
Salmonella typhimurium, Cercospora cucurbitarum, Fusarium solani, and Candida albicans: 100% inhibition.[5]
-
Pseudomonas aeruginosa and Staphylococcus aureus: 96% inhibition.[5]
-
Escherichia coli: 80% inhibition.[5]
The antimicrobial activity is intrinsically linked to its chemical structure, specifically the presence of the nitro group and the electrophilic vinyl bridge.[5]
Mechanism of Antimicrobial Action: A Multi-pronged Attack
The antimicrobial effect of nitrofurans like NVF is not due to a single target but rather a cascade of intracellular events initiated by the reduction of the nitro group.[17][18]
-
Enzymatic Activation: Inside the bacterial or fungal cell, ubiquitous nitroreductase enzymes reduce the C-NO₂ group. This reduction is a critical activation step, transforming the prodrug (NVF) into highly reactive cytotoxic intermediates, such as nitroso and hydroxylamino derivatives.[17][18]
-
Generation of Reactive Oxygen Species (ROS): The reactive intermediates can redox cycle, transferring electrons to molecular oxygen to generate superoxide anions (O₂⁻) and other reactive oxygen species (ROS).[19]
-
Induction of Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses (e.g., glutathione, catalase), leading to a state of severe oxidative stress.[19][20] This stress causes widespread damage to critical cellular components.
-
Macromolecular Damage: The reactive intermediates and ROS directly damage DNA (causing strand breaks), proteins (inactivating essential enzymes via reaction with thiol groups), and lipids (via peroxidation), disrupting cellular integrity and function and leading to cell death.[2][18]
Figure 2: Proposed mechanism of antimicrobial action for 2-(2-nitrovinyl)furan.
Antiprotozoal and Other Activities
Beyond its antibacterial and antifungal properties, NVF has shown potential as an antiprotozoal agent. Studies have demonstrated its activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis.[5] Furthermore, related nitrovinylfuran derivatives have been investigated as inhibitors of the Staphylococcus aureus Agr quorum-sensing system, a pathway that controls virulence factor production and biofilm formation.[8] This suggests a potential application as an anti-virulence agent, which could act synergistically with traditional antibiotics.
Section 4: Toxicological Profile
While the potent reactivity of NVF is key to its therapeutic effect, it also necessitates a careful evaluation of its toxicological profile.
-
Acute Toxicity: The oral LD₅₀ (Lethal Dose, 50%) of 2-(2-nitrovinyl)furan was reported as 171.91 mg/kg in Sprague Dawley rats.
-
Mutagenicity: In vitro studies, including the micronucleus assay and sister chromatid exchange assay (with and without metabolic activation), have indicated that 2-(2-nitrovinyl)furan does not exhibit mutagenic activity.[5]
-
General Furan Toxicity: It is important to contextualize the toxicology of NVF within the broader class of furan-containing compounds. Furan itself can induce hepatotoxicity and is considered a possible human carcinogen, with its toxicity often linked to oxidative damage and the formation of reactive metabolites.[19] The cellular antioxidant glutathione plays a major protective role in detoxifying reactive metabolites from nitrofurans.
Section 5: Applications and Future Perspectives
2-(2-nitrovinyl)furan stands as a privileged scaffold with significant therapeutic potential. Its straightforward synthesis, potent broad-spectrum anti-infective properties, and novel mechanism of action make it an attractive candidate for further development.
Key areas for future research include:
-
Lead Optimization: Synthesizing and screening derivatives of the NVF core to enhance potency against specific pathogens, improve the therapeutic index, and fine-tune pharmacokinetic properties.
-
Anti-Biofilm Agents: Further exploring its potential as a quorum sensing inhibitor to combat antibiotic-resistant biofilms, possibly in combination with other antibiotics.
-
Antiparasitic Drug Development: Expanding on the initial findings of anti-leishmanial activity to investigate its efficacy against other protozoan parasites.
-
Formulation Studies: Developing novel formulations, such as inclusion complexes with cyclodextrins, to improve solubility, stability, and drug delivery.[1]
In an era of rising antimicrobial resistance, revisiting and re-engineering established pharmacophores like 2-(2-nitrovinyl)furan offers a scientifically sound and resource-efficient strategy to populate the drug discovery pipeline with novel and effective therapeutic agents.
References
-
ResearchGate. (n.d.). Nuclear magnetic resonance spectrum of 2-(2-nitrovinyl) furan. Retrieved from [Link]
-
Tumaa, S. J., & AL-Saidi, S. F. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 49-57. Retrieved from [Link]
-
Chen, H., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. PMC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-(2-Nitrovinyl)furan (CAS 699-18-3). Retrieved from [Link]
-
Frabetti, F., et al. (2016). Antibacterial Activity of the Nitrovinylfuran G1 (Furvina) and Its Conversion Products. Scientific Reports, 6, 36844. Retrieved from [Link]
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ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+. Retrieved from [Link]
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Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
PubMed. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. Retrieved from [Link]
-
Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. Retrieved from [Link]
-
Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences of the United States of America, 73(10), 3386–3390. Retrieved from [Link]
-
Michael Evans. (2023). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Sharifi-Rad, M., et al. (2020). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry, 8, 693114. Retrieved from [Link]
-
Professor Dave Explains. (2022). Henry Reaction [Video]. YouTube. Retrieved from [Link]
-
Loo, J. A., et al. (2017). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. Journal of the American Society for Mass Spectrometry, 28(11), 2352–2358. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. Retrieved from [Link]
-
dos Santos, V. A., et al. (2019). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 57(9), 629-636. Retrieved from [Link]
-
Le, V. V. H., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009663. Retrieved from [Link]
-
Hesa, A., et al. (2021). Oxidative stress response pathways in fungi. Journal of Fungi, 7(11), 907. Retrieved from [Link]
-
DAV University. (n.d.). Ultraviolet Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Ranitidine. Retrieved from [Link]
-
Endotherm. (n.d.). 2-(2-Nitro-vinyl)-furan. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Nitrofurazone?. Retrieved from [Link]
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Cheméo. (n.d.). 2-Nitrofuran (CAS 609-39-2) - Chemical & Physical Properties. Retrieved from [Link]
-
Majid Ali. (2022). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Retrieved from [Link]
-
Solution Pharmacy. (2023). UV Visible Spectroscopy Introduction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]odas/sites/default/files/attached-files/ir_table.pdf)
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Technical Guide: Synthesis of 2-(2-Nitrovinyl)furan via Henry Condensation
Executive Summary
2-(2-Nitrovinyl)furan (G-1) is a critical heterocyclic intermediate used in the synthesis of broad-spectrum antimicrobial agents, biocides, and polymer precursors. Its synthesis relies on the Henry Reaction (Nitroaldol Condensation) , coupling furfural with nitromethane.
While classical methods utilize sodium hydroxide (NaOH) or primary amines, these often suffer from long reaction times (5+ hours), side reactions (Cannizzaro disproportionation), and variable yields.[1] This guide details an optimized High-Efficiency Protocol utilizing Sodium tert-butoxide (NaOtBu) . This catalyst system promotes rapid kinetics (<30 mins) and high stereoselectivity for the thermodynamically stable (E)-isomer, minimizing purification bottlenecks.
Mechanistic Insight & Reaction Dynamics
The synthesis proceeds via a base-catalyzed condensation followed by dehydration.[2] Understanding the sensitivity of the furan ring to acid-catalyzed ring opening and base-catalyzed polymerization is critical for process control.
The Chemical Pathway
-
Deprotonation: The base removes an
-proton from nitromethane ( ), generating a nitronate anion. -
Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of furfural.
-
Protonation: The resulting alkoxide is protonated to form the
-nitroalcohol intermediate.[3][4] -
Dehydration: Under basic conditions (or subsequent acidic workup), water is eliminated to yield the conjugated nitroalkene.
Visualization: Reaction Mechanism
The following diagram illustrates the molecular transformation and electron flow.
Figure 1: Step-wise mechanistic pathway from nitronate generation to the final conjugated nitroalkene.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Catalyst Selection | Sodium tert-butoxide (NaOtBu) | Stronger basicity and steric bulk prevent nucleophilic attack on the furan ring, unlike smaller hydroxides. Reduces reaction time from hours to minutes. |
| Stoichiometry | 1.0 : 1.0 (Furfural : Nitromethane) | Equimolar ratios prevent the formation of "double-condensed" byproducts (though rare with furfural). |
| Temperature | 0°C to 15°C (Initial) | The Henry reaction is exothermic. Low initial temp prevents thermal runaway and degradation of the nitronate. |
| Solvent | Ethanol (Absolute) | Polar protic solvent stabilizes the transition state. Ethanol allows for easy crystallization of the product upon cooling/neutralization. |
| pH Control | Neutralization to pH 6-7 | Quenching the reaction with dilute HCl precipitates the product and stops base-catalyzed polymerization of the furan. |
Experimental Protocol: The NaOtBu Method
Safety Warning: Nitromethane is a high-energy compound. It is shock-sensitive in certain conditions and flammable. Furfural is toxic and a suspected carcinogen. Perform all operations in a fume hood.
Materials
-
Furfural (freshly distilled to remove oxidation products)
-
Nitromethane (Reagent grade)
-
Sodium tert-butoxide (NaOtBu)[1]
-
Ethanol (Absolute)
-
Hydrochloric Acid (10% aqueous solution)
-
Diethyl Ether or Dichloromethane (for extraction, if necessary)
Workflow Diagram
Figure 2: Operational workflow for the high-efficiency synthesis of 2-(2-nitrovinyl)furan.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Furfural (9.6 g, 0.1 mol) and Nitromethane (6.1 g, 0.1 mol) in Ethanol (50 mL) .
-
Cooling: Place the flask in an ice bath and cool the solution to 0–5°C.
-
Catalysis: Add Sodium tert-butoxide (catalytic amount, approx. 0.5 - 1.0 g) in small portions to the stirred solution. Note: An immediate color change (often darkening) indicates nitronate formation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Observation: A yellow precipitate may begin to form as the reaction proceeds.
-
Time: Reaction is typically complete within 15–30 minutes (verify by TLC, eluent 30% EtOAc/Hexane).
-
-
Quenching: Once complete, cool the mixture back to 5°C. Slowly add dilute HCl dropwise until the pH reaches ~6-7. This step neutralizes the alkoxide and promotes the dehydration/precipitation of the product.
-
Isolation: The product, 2-(2-nitrovinyl)furan , will precipitate as yellow crystals.[1] Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 20 mL) to remove salts and cold ethanol (1 x 10 mL) to remove unreacted organics.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Dissolve in minimal boiling ethanol.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the pure crystals and dry in a vacuum desiccator.
-
Characterization & Validation
The following data confirms the identity and purity of the synthesized compound.
| Property | Value / Observation | Reference |
| Appearance | Crystalline yellow needles | [1, 2] |
| Melting Point | 74 – 75°C (Pure) | [2, 3] |
| Yield | >85% (Optimized NaOtBu method) | [1] |
| IR Spectroscopy | 1510 cm⁻¹ (asymmetric -NO₂)1340 cm⁻¹ (symmetric -NO₂)1635 cm⁻¹ (C=C alkene) | [1, 4] |
| ¹H NMR (CDCl₃) | [1, 4] |
Interpretation:
-
The large coupling constant (J
13 Hz) for the vinyl protons confirms the (E)-configuration (trans-isomer). -
The absence of an aldehyde peak (
9.6 ppm) confirms consumption of furfural.
Safety & Handling
-
Nitromethane: Flash point 35°C. Heating nitromethane under confinement can lead to detonation. Do not use metal salts other than those specified (lead, copper, and amine complexes of nitromethane can be explosive).
-
Furfural: Combustible. Toxic by inhalation and skin absorption. Darkens upon storage; distill before use for optimal yields.
-
Waste Disposal: Neutralize all aqueous waste streams. Nitro-compounds should be segregated from strong oxidizers and reducing agents.
References
-
Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology. (2012). Describes the high-efficiency NaOtBu protocol and antimicrobial applications.
-
Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic. European Patent EP1439172A1. (2004). Provides industrial scale-up data and purity specifications (MP 74-75°C).
-
2-(2-Nitrovinyl)furan Product Specification. Sigma-Aldrich. Physical property data and melting point verification.
-
Nuclear magnetic resonance spectrum of 2-(2-nitrovinyl) furan. ResearchGate. Spectral data visualization and assignment.
-
Safe use of Nitromethane for Aldol Reactions in Flow. Cardiff University / ORCA. Safety protocols for handling nitromethane in organic synthesis.
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Technical Guide: Spectroscopic Elucidation of 2-(2-Nitrovinyl)furan
The following is an in-depth technical guide for the spectroscopic analysis of 2-(2-nitrovinyl)furan.
Executive Summary & Molecule Profile
2-(2-nitrovinyl)furan (CAS: 699-18-3), often abbreviated as 2-NVF, is a conjugated nitroalkene synthesized via the Henry reaction (nitroaldol condensation) of furfural and nitromethane.[1][2][3] It serves as a critical pharmacophore in the development of biocidal agents (antibacterial, antifungal) and as a Michael acceptor in organic synthesis.
For researchers in drug discovery, the primary analytical challenge is not just confirming the connectivity, but validating the stereochemistry (E vs. Z isomer) and ensuring the absence of polymerization products, which are common in electron-deficient nitroalkenes.
Chemical Profile[2][3][4][5][6][7][8]
-
Formula:
-
MW: 139.11 g/mol
-
Key Structural Features: Electron-rich furan ring conjugated to an electron-withdrawing nitrovinyl group.
-
Target Isomer: E-isomer (trans), which is thermodynamically favored and biologically active.
Synthesis Context & Stereochemistry
Understanding the synthesis is prerequisite to accurate spectral interpretation. The condensation typically yields the E-isomer due to steric hindrance in the transition state. However, photochemical stress or improper isolation can induce isomerization or polymerization.
The Diagnostic Imperative:
-
IR: Confirms functional group integrity (
, furan ring). -
H NMR: Definitive proof of stereochemistry via vicinal coupling constants (
).
Infrared Spectroscopy (IR) Analysis
IR spectroscopy provides the first "fingerprint" check. The conjugation between the furan ring and the nitro group significantly alters standard group frequencies.
Experimental Protocol (FT-IR)
-
Sample Prep: KBr pellet (1-2 mg sample in 100 mg KBr) or ATR (Diamond crystal).
-
Resolution: 4 cm
.[4] -
Scans: 32.
Diagnostic Bands & Causality
| Functional Group | Wavenumber ( | Intensity | Mechanistic Insight |
| 3100 – 3160 | Weak | Furan ring C-H stretching modes. | |
| 1630 – 1640 | Medium | Conjugated alkene stretch. Lower energy than isolated alkenes due to resonance with the furan and nitro group. | |
| 1500 – 1515 | Strong | The nitro group is conjugated. Non-conjugated nitroalkanes appear higher (~1550). This redshift confirms conjugation. | |
| 1320 – 1340 | Strong | Characteristic "doublet" appearance with the asymmetric stretch. | |
| Furan Ring Breathing | 1010 – 1020 | Medium | Characteristic skeletal vibration of the 2-substituted furan ring. |
| ~740 | Strong | Diagnostic for cis vs trans alkene, though less reliable than NMR. Trans alkenes typically show a band near 960-970 cm |
Self-Validating Check:
-
Absence of OH: A broad peak at 3400 cm
indicates wet sample or unreacted intermediate ( -nitroalcohol). -
Absence of C=O: A sharp peak at 1670-1700 cm
indicates unreacted furfural (starting material).
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the gold standard for this molecule.[5] The primary objective is to measure the coupling constant of the vinyl protons to confirm the E-configuration.
Experimental Protocol
-
Solvent:
(Standard) or (if solubility is poor, though shifts will vary). -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
H NMR: The Stereochemical Proof
The molecule possesses a specific spin system: 3 Furan protons + 2 Vinyl protons.
Table:
| Proton Label | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H- | 7.70 – 7.85 | Doublet | The proton on the carbon adjacent to the furan. Deshielded by the nitro group's anisotropy and conjugation. | |
| H- | 7.45 – 7.55 | Doublet | The proton on the carbon adjacent to the nitro group. | |
| Furan H-5 | 7.50 – 7.60 | Doublet | Most deshielded ring proton (adjacent to oxygen). Often overlaps with vinyl signals. | |
| Furan H-3 | 6.80 – 6.90 | Doublet | Proton adjacent to the vinyl substituent. | |
| Furan H-4 | 6.50 – 6.60 | dd (Triplet-like) | The "middle" proton of the furan ring. |
Key Interpretation (Causality):
-
The Coupling Constant (
):-
: Confirms the
-isomer (trans). -
: Indicates the
-isomer (cis). -
Note: If you observe a mixture of coupling constants, your sample has photo-isomerized.
-
: Confirms the
-
Chemical Shift Trends: The nitro group is strongly electron-withdrawing, pushing the vinyl protons downfield (deshielding). The furan ring is electron-rich, but the conjugation distributes this density, stabilizing the dipole.
C NMR: Skeletal Verification
| Carbon Type | Chemical Shift ( | Note |
| Vinyl C- | 125 – 130 | Carbon attached to Furan. |
| Vinyl C- | 135 – 140 | Carbon attached to Nitro group (often broader/weaker). |
| Furan C-2 | 145 – 150 | Quaternary carbon (ipso). |
| Furan C-5 | 144 – 146 | Adjacent to Oxygen. |
| Furan C-3/C-4 | 112 – 118 | Distal carbons. |
Structural Elucidation Workflow (Logic Diagram)
The following diagram illustrates the decision-making process for validating the structure and purity of 2-NVF.
Caption: Analytical workflow for the validation of 2-(2-nitrovinyl)furan, prioritizing impurity exclusion and stereochemical confirmation.
Quality Control & Impurity Profiling
In a drug development context, purity is paramount. The following impurities are common in 2-NVF synthesis:
-
Furfural (Starting Material):
-
NMR: Aldehyde proton singlet at ~9.6 ppm.
-
IR: Carbonyl stretch at ~1670 cm
.
-
-
Nitromethane (Solvent/Reagent):
-
NMR: Singlet at ~4.3 ppm.
-
-
Polymerized Material:
-
Observation: Darkening of the yellow solid.
-
NMR: Broadening of all peaks, loss of resolution in the vinyl region.
-
Safety Note: 2-(2-nitrovinyl)furan is a suspected mutagen (Ames positive in some strains) and a skin irritant. Handle all NMR samples within a fume hood and use gloves.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785: 2-(2-Nitrovinyl)furan. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Jubie, S., et al. (2010). Synthesis and Antimicrobial Activity of Some 2-Substituted Furan Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling values).
-
Ballini, R., et al. (2005). The Henry Reaction: recent examples. Chemical Reviews. [Link]
Sources
- 1. 2,2'-Furoin(552-86-3) IR Spectrum [m.chemicalbook.com]
- 2. 2,2'-Furoin(552-86-3) 13C NMR spectrum [chemicalbook.com]
- 3. endotherm-lsm.com [endotherm-lsm.com]
- 4. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 5. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity & Therapeutic Potential of 2-(2-Nitrovinyl)furan Derivatives
Part 1: Executive Summary
The 2-(2-nitrovinyl)furan scaffold represents a potent class of bioactive heterocycles characterized by a high degree of electrophilicity. Unlike traditional nitrofurans (e.g., nitrofurantoin) which rely primarily on enzymatic reduction of the nitro group to generate reactive intermediates, 2-(2-nitrovinyl)furan derivatives possess a conjugated exocyclic double bond that functions as a robust Michael acceptor .
This structural feature enables rapid covalent interactions with nucleophilic residues (particularly thiols) in microbial and neoplastic proteomes. Consequently, these derivatives exhibit a broad spectrum of activity, encompassing multidrug-resistant bacteria, fungi, protozoa (Leishmania spp.), and various cancer cell lines. This guide provides a technical deep-dive into their synthesis, structure-activity relationships (SAR), and validated experimental protocols for biological assessment.
Part 2: Chemical Foundation & Reactivity
The Nitrovinyl Pharmacophore
The biological potency of this class is driven by the nitrovinyl side chain attached to the furan ring. The nitro group (
-
Mechanism of Reactivity: The
-carbon of the vinyl group becomes highly electrophilic. Biological nucleophiles, such as the sulfhydryl ( ) groups of cysteine residues in enzymes (e.g., trypanothione reductase, MurA), attack this position via a conjugate addition (Michael addition). -
Result: Irreversible alkylation of the target protein, leading to loss of enzymatic function and subsequent cell death.
Chemical Synthesis (Henry Reaction Variation)
The synthesis of 2-(2-nitrovinyl)furan (often coded as G-0 ) is achieved via the condensation of furfural with nitromethane. While traditional methods use NaOH, modern protocols utilizing sodium tert-butoxide allow for rapid, high-yield synthesis of the trans-isomer.
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis pathway for 2-(2-nitrovinyl)furan derivatives via modified Henry condensation.
Part 3: Biological Activity Spectrum
Antimicrobial & Antiprotozoal Activity
These derivatives act as "thiol-depleting agents." Their activity is not strictly dependent on specific receptors but rather on the chemical modification of essential metabolic enzymes.
| Target Organism | Representative Species | Observed Effect | Key Mechanism |
| Bacteria (Gram-) | E. coli, P. aeruginosa | Growth Inhibition (MIC < 10 µg/mL) | MurA inhibition; Quorum Sensing interference (Agr system) |
| Bacteria (Gram+) | S. aureus (MRSA) | Biofilm Disruption | Synergistic effect with Fusidic Acid; Membrane permeabilization |
| Fungi | Candida albicans | Fungicidal | Glycolysis inhibition; Mitochondrial dysfunction |
| Protozoa | Leishmania amazonensis | Promastigote Death | Trypanothione reductase inhibition (Redox collapse) |
Case Study: Furvina
-
Profile: A specific derivative developed as a topical antimicrobial (e.g., Dermofural).[1][2] The bromine substitution at the 5-position of the furan ring and the vinyl chain enhances lipophilicity, improving membrane penetration and stability against enzymatic degradation.
Anticancer Potential
Recent studies highlight the cytotoxicity of nitrovinylfurans against solid tumors.
-
Breast Cancer (MDA-MB-231): Induction of intrinsic apoptosis via Bax upregulation and Cytochrome C release.
-
Liver Cancer (HepG2): Significant DNA fragmentation and ROS generation observed at concentrations < 5 µg/mL.
DOT Diagram: Mechanism of Action (MOA)
Figure 2: Multi-target mechanism of action leading to microbial and neoplastic cell death.
Part 4: Structure-Activity Relationships (SAR)
To optimize these compounds for drug development, specific structural modifications govern their efficacy and toxicity.[3]
-
The Nitro Group (
): Essential. Removal or replacement with less electron-withdrawing groups (e.g., ) drastically reduces antimicrobial activity. It is required to activate the double bond. -
The Vinyl Linker (
): Essential. Saturation (single bond) abolishes activity, confirming the Michael acceptor mechanism. -
Furan Ring C5 Substitution:
-
Halogens (Br, Cl): Enhance lipophilicity and antibacterial potency (e.g., Furvina).
-
Nitro (
): 5-nitrofuran derivatives are classic antibiotics but carry higher mutagenic risks. -
Alkyl/Aryl groups: Bulky groups often reduce activity due to steric hindrance preventing the compound from fitting into enzyme active sites (like MurA).
-
-
Isomerism: The Trans (E) isomer is generally more thermodynamically stable and biologically active than the Cis (Z) isomer.
Part 5: Experimental Protocols
Protocol: Synthesis of 2-(2-nitrovinyl)furan
Validation: Yields ~85-90% crystalline product.
Materials: Furfural (10 mmol), Nitromethane (10 mmol), Sodium tert-butoxide (catalytic), Methanol, Dilute HCl.
-
Dissolution: Dissolve 10 mmol of furfural and 10 mmol of nitromethane in 15 mL of methanol in a round-bottom flask.
-
Catalysis: Add sodium tert-butoxide (0.5 mmol) slowly while stirring at room temperature.
-
Reaction: Stir vigorously for 15–20 minutes. A yellow precipitate will begin to form, indicating the formation of the nitroaldol/nitrovinyl product.
-
Quenching: Acidify the mixture with dilute HCl to pH 5–6 to neutralize the alkoxide and promote dehydration.
-
Isolation: Filter the yellow crystalline solid. Wash with cold water and cold ethanol.
-
Purification: Recrystallize from ethanol to obtain pure trans-2-(2-nitrovinyl)furan.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI Broth Microdilution Method.
-
Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL). Further dilute in Mueller-Hinton Broth (MHB) to max 1% DMSO final concentration.
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Plating: In a 96-well plate, add 100 µL of serial dilutions of the compound (range 0.5 – 128 µg/mL). Add 100 µL of bacterial inoculum to each well.
-
Controls:
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. Confirm by adding Resazurin dye (turns pink if live bacteria are present).
Part 6: Safety & Toxicology
While highly active, the nitrovinylfuran class carries historical baggage regarding mutagenicity, common to many nitro-aromatics (Ames test positive in some strains).
-
Genotoxicity: The nitro group can be reduced by bacterial nitroreductases to hydroxylamines, which interact with DNA.
-
Mitigation: Derivatives like Furvina have shown a more favorable safety profile in topical applications (Dermofural), likely due to low systemic absorption and rapid reactivity with skin proteins preventing systemic distribution.
-
Recommendation: Early-stage screening must include an Ames Test (Salmonella typhimurium strains TA98/TA100) and an In Vitro Micronucleus Assay to rule out genotoxicity for any new derivative.
References
-
Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology. (2012). Link
-
2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System. Pharmaceutics.[6] (2021).[1][2][4][7] Link
-
Antimicrobial activity of 2-vinylfuran derivatives. Folia Microbiologica. (1998). Link
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. (2023).[4][8] Link
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. (2023).[4][8] Link
-
Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic. World Intellectual Property Organization (Patent).[6] (2003). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 7. 2-(2-methyl-2-nitrovinyl)furan but not furvina interfere with staphylococcus aureus agr quorum-sensing system and potentiate the action of fusidic acid against biofilms [iris.unica.it]
- 8. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 2-(2-nitrovinyl)furan as an antimicrobial agent
Topic: Mechanism of Action of 2-(2-nitrovinyl)furan as an Antimicrobial Agent Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
An Electrophilic Thiol-Depleting Agent with Broad-Spectrum Activity
Executive Summary
2-(2-nitrovinyl)furan (often designated as G-0 in pharmacological literature) represents a distinct class of antimicrobial agents known as nitrovinylfurans . Unlike traditional nitrofurans (e.g., nitrofurantoin) that primarily rely on enzymatic reduction to generate reactive intermediates, 2-(2-nitrovinyl)furan possesses an intrinsic electrophilic pharmacophore—the exocyclic nitrovinyl group.
This guide details the molecular mechanism of action (MoA) of 2-(2-nitrovinyl)furan, characterizing it as a direct Michael acceptor that irreversibly alkylates cellular thiols. This activity leads to a rapid depletion of intracellular glutathione (GSH), disruption of redox homeostasis, and the inactivation of essential thiol-dependent enzymes, ultimately resulting in microbial cell death.
Chemical Basis of Activity
The antimicrobial potency of 2-(2-nitrovinyl)furan is dictated by its electronic structure. The molecule consists of a furan ring conjugated to a nitrovinyl side chain.
-
The Pharmacophore: The
-nitrovinyl group ( ) is a potent electron-withdrawing system. -
Reactivity: The nitro group polarizes the vinyl double bond, rendering the
-carbon (adjacent to the furan ring) highly electrophilic. -
Michael Addition: This electrophilic center is susceptible to nucleophilic attack by "soft" nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione.
Reaction Scheme
The core chemical event is the conjugate addition (Michael addition) of a thiolate anion (
Equation:
Molecular Mechanism of Action
The MoA of 2-(2-nitrovinyl)furan is multi-faceted but hierarchically driven by thiol depletion.
3.1 Primary Mechanism: Thiol Depletion & Redox Collapse
Upon passive diffusion into the microbial cell, 2-(2-nitrovinyl)furan reacts spontaneously with intracellular thiols.
-
Glutathione (GSH) Depletion: GSH is the primary antioxidant buffer in bacteria and fungi. The drug rapidly conjugates with GSH, reducing the pool of available reduced glutathione.
-
Loss of Redox Balance: Depletion of GSH prevents the neutralization of reactive oxygen species (ROS) generated during normal metabolism.
-
Oxidative Stress: The accumulation of ROS leads to lipid peroxidation and DNA damage, although the drug's primary mode is not direct DNA alkylation but rather the removal of the cell's protective shield.
3.2 Secondary Mechanism: Enzyme Inactivation
Many metabolic enzymes rely on active-site cysteine residues for catalysis or structural integrity. The electrophilic attack of 2-(2-nitrovinyl)furan targets these residues:
-
Glycolysis Inhibition: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) contain critical thiol groups. Their alkylation halts energy production.
-
Protein Synthesis Inhibition: In specific derivatives like Furvina (G-1), interference with the ribosomal P-site has been observed, likely due to cross-linking of ribosomal proteins or translation factors.
3.3 Comparison to Classical Nitrofurans
-
Classical Nitrofurans (e.g., Nitrofurazone): Require bioactivation by bacterial nitroreductases (Type I/II) to form reactive hydroxylamine intermediates. Resistance often arises via mutations in nitroreductase genes (
, ). -
2-(2-nitrovinyl)furan: Acts as a direct electrophile . While it can undergo reduction, its intrinsic reactivity with thiols allows it to bypass the absolute requirement for enzymatic activation, potentially lowering the frequency of resistance development.
Visualization of Signaling Pathways
The following diagram illustrates the cascade from cellular entry to cell death.
Figure 1: The mechanism of action pathway for 2-(2-nitrovinyl)furan, highlighting the central role of Michael addition to cellular thiols.
Experimental Validation Protocols
To confirm this mechanism in a research setting, the following protocols are recommended. These are designed to be self-validating through the use of specific controls.
Protocol A: Confirmation of Thiol-Mediated Activity (Cysteine Antagonism Assay)
Objective: To demonstrate that the antimicrobial activity is dependent on the availability of free thiols. Rationale: If the drug acts by depleting thiols, adding exogenous cysteine should quench the drug and increase the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare Mueller-Hinton Broth (MHB) supplemented with increasing concentrations of L-cysteine (0, 1, 2, 4 mM).
-
Inoculation: Inoculate with E. coli or S. aureus at
CFU/mL. -
Treatment: Add 2-(2-nitrovinyl)furan at 2x, 4x, and 8x the standard MIC.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Measure Optical Density (
). -
Validation:
-
Expected Result: Growth is restored in cysteine-supplemented wells despite the presence of the drug.
-
Control: Use a non-thiol-reactive antibiotic (e.g., Ciprofloxacin) to prove cysteine does not non-specifically enhance growth.
-
Protocol B: Quantification of Intracellular Thiol Depletion (Ellman's Assay)
Objective: Quantify the reduction of free sulfhydryl groups in treated cells.
-
Treatment: Treat log-phase bacterial culture with 2-(2-nitrovinyl)furan (at MIC) for 30, 60, and 90 minutes.
-
Lysis: Centrifuge cells, wash with PBS, and lyse using sonication in a buffer containing EDTA (to chelate metals that oxidize thiols).
-
Reaction: Mix cell lysate with Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Measurement: Measure absorbance at 412 nm. DTNB reacts with free thiols to produce the yellow TNB
ion. -
Calculation: Normalize thiol concentration to total protein content (Bradford assay).
(Where = 14,150 M cm )
Protocol C: Time-Kill Kinetics
Objective: Determine if the agent is bacteriostatic or bactericidal.[1]
| Time Point (h) | Procedure |
| 0 | Inoculate broth with |
| 2, 4, 8, 24 | Remove aliquots. Serially dilute in PBS. |
| Plating | Plate on drug-free agar to count surviving colonies. |
| Analysis | Plot Log(CFU/mL) vs. Time. |
| Criteria | Bactericidal: |
Data Presentation: Antimicrobial Spectrum
The following table summarizes the typical activity profile of 2-(2-nitrovinyl)furan (G-0) and its derivatives (e.g., G-1).
| Organism Class | Representative Species | Susceptibility | Primary Target Mechanism |
| Gram-Negative | Escherichia coli | High | Thiol depletion; Glycolysis inhibition |
| Gram-Negative | Pseudomonas aeruginosa | Moderate | Efflux pumps may limit efficacy |
| Gram-Positive | Staphylococcus aureus | High | Membrane transport; Ribosomal interference |
| Fungi (Yeast) | Candida albicans | High | Ergosterol pathway interference; Redox stress |
| Fungi (Mold) | Fusarium solani | High | Metabolic arrest |
Experimental Workflow Diagram
Figure 2: Workflow for the synthesis and biological characterization of 2-(2-nitrovinyl)furan.
References
-
Alabi, K. A., & Owolabi, B. J. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan.[2] Journal of Pure and Applied Microbiology. Link
-
Allas, Ü., et al. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products.[1] Scientific Reports.[1] Link[1]
-
Schühly, W., et al. (2021). 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System. Antibiotics.[1][2][3][4][5] Link
-
Baker, L. M., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine: Kinetic analysis of thiol alkylation by a Michael addition reaction.[6] Journal of Biological Chemistry. Link
- Stratford, M., et al. (2013). The mechanism of action of the weak acid preservative sorbic acid: Inhibition of glycolysis. International Journal of Food Microbiology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Potential of 2-Nitrovinylfuran Scaffolds
Executive Summary
The 2-nitrovinylfuran scaffold represents a potent class of electrophilic pharmacophores with broad-spectrum antimicrobial, antifungal, and antiparasitic activity. Unlike traditional antibiotics that often target specific protein binding pockets, nitrovinylfurans function primarily as "warheads" that covalently modify nucleophilic residues (specifically thiols) in critical enzymes.
This guide focuses on two primary agents:
-
G-0 (2-(2-nitrovinyl)furan): The parent scaffold, synthesized via the Henry reaction.[1]
-
G-1 (Furvina, 2-bromo-5-(2-bromo-2-nitrovinyl)furan): A brominated derivative with enhanced stability and potency, currently deployed clinically in Cuba (Dermofural®) for dermatological infections.[2][3]
While their efficacy is high, their deployment is limited by solubility and potential mutagenicity. This whitepaper analyzes their mechanism of action, provides validated synthesis protocols, and evaluates their therapeutic windows.
Chemical Architecture & Mechanism of Action
The Pharmacophore
The core activity of 2-nitrovinylfuran stems from the conjugated nitrovinyl side chain. The nitro group (
Mechanism: Thiol-Mediated Enzyme Inactivation
The primary biological target is the thiol (
Reaction Logic:
-
The thiolate anion of the enzyme attacks the
-carbon of the nitrovinyl group. -
An intermediate nitronate anion is formed.[4]
-
Protonation leads to a stable covalent adduct, irreversibly inhibiting the enzyme.
Figure 1: Mechanism of covalent enzyme inhibition via Michael addition of a cysteine thiol to the nitrovinylfuran scaffold.
Synthesis & Manufacturing Protocols
The synthesis of the parent compound (G-0) relies on the Henry Reaction (Nitroaldol Condensation) , followed by dehydration. The brominated derivative (G-1) requires subsequent halogenation.
Protocol: Synthesis of G-0 (2-(2-nitrovinyl)furan)
Objective: Produce high-purity G-0 from furfural.
Reagents:
-
Furfural (1.0 eq)
-
Nitromethane (1.0 - 1.5 eq)
-
Catalyst: Isobutylamine (0.1 eq) or Ammonium Acetate
-
Solvent: Ethanol or Acetic Acid (Glacial)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve furfural (e.g., 0.1 mol) in nitromethane (0.15 mol).
-
Catalysis: Add isobutylamine dropwise. The reaction is exothermic; maintain temperature below 60°C initially.
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) is required to ensure consumption of furfural.
-
Crystallization: Cool the mixture to room temperature, then to 4°C. Yellow crystalline needles of G-0 will precipitate.
-
Purification: Filter the crystals and wash with cold ethanol. Recrystallize from ethanol if necessary.
-
Yield: Typically 70-85%.
-
Melting Point: 74–76°C.
-
Protocol: Synthesis of G-1 (Furvina)
Objective: Bromination of G-0 to produce 2-bromo-5-(2-bromo-2-nitrovinyl)furan.[5]
Methodology:
-
Bromination: Dissolve G-0 in a halogenated solvent (e.g.,
or ). -
Addition: Add bromine (
, 2.0 eq) slowly under controlled temperature. -
Elimination/Substitution: The reaction involves addition across the double bond followed by elimination of HBr and substitution at the furan 5-position.
-
Isolation: The product precipitates or is isolated via solvent evaporation. G-1 appears as yellow/orange crystals.
Figure 2: Synthetic pathway from commodity chemicals to the active pharmaceutical ingredient Furvina (G-1).
Therapeutic Applications & Data
Antimicrobial Activity (Bacteria & Fungi)
Nitrovinylfurans exhibit bacteriostatic and bactericidal activity against multidrug-resistant pathogens, including MRSA. The mechanism involves the depletion of intracellular thiols and inhibition of MurA.
Key Data Points:
-
G-1 (Furvina): Highly active against Gram-positive bacteria and Candida spp.
-
Biofilm: G-1 has shown efficacy in disrupting Staphylococcus aureus biofilms, potentially by interfering with quorum sensing (Agr system).
Antileishmanial & Antiparasitic Activity
The scaffold is highly effective against protozoa. In Leishmania, the compounds likely disrupt redox homeostasis (trypanothione metabolism), leading to oxidative stress and parasite death.
Table 1: Comparative Potency (IC50 / MIC) of Nitrovinylfurans
| Organism | Compound | Metric | Value | Reference |
| Staphylococcus aureus (MRSA) | G-1 (Furvina) | MIC | 2–8 µg/mL | [Scholz et al., 2013] |
| Escherichia coli | G-1 (Furvina) | MIC | 16–32 µg/mL | [Loonen et al., 2016] |
| Candida albicans | G-1 (Furvina) | MIC | 0.5–4 µg/mL | [Alabi et al., 2014] |
| Leishmania amazonensis | G-0 Derivatives | IC50 | 0.8–4.7 µM | [Valerino et al., 2025] |
| Leishmania infantum | G-0 Derivatives | IC50 | < 5 µM | [Valerino et al., 2025] |
Anticancer Potential
Recent studies indicate that 2-nitrovinylfurans induce apoptosis in breast (MCF-7) and colon (Caco-2) cancer cells.
-
Mechanism: Induction of Reactive Oxygen Species (ROS) and mitochondrial membrane depolarization.
-
Selectivity: While potent, the therapeutic index (selectivity for cancer vs. normal cells) remains a critical optimization parameter.
Toxicology & Safety Profile
Mutagenicity (The Ames Test)
A major hurdle for nitrofuran development is genotoxicity.
-
Risk: Nitro-reduction by cellular nitroreductases produces reactive radical anions that can damage DNA.
-
Observation: Many simple nitrovinylfurans test positive in the Ames test (mutagenic).
-
Mitigation: G-1 (Furvina) is currently restricted to topical applications (Dermofural®) to minimize systemic absorption and potential systemic genotoxicity.
Stability
G-0 and G-1 are susceptible to degradation in aqueous alkaline media and UV light. Formulations often require non-aqueous bases (e.g., polyethylene glycol ointments) to maintain stability.
References
-
Valerino, A. et al. (2025). The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo.[6] ResearchGate. Link
-
Scholz, P. et al. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. PubMed. Link
-
Loonen, L. et al. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. PMC. Link
-
Meneses-Marcel, A. et al. (2008). Structures of nitrovinyl-furans and pyridinyl substituted derivatives for lead discovery.[7] ResearchGate. Link
-
PubChem. Furvina (CID 5849412) Compound Summary.[8] National Library of Medicine.[8] Link
-
European Patent Office. Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic (EP1439172). Google Patents. Link
-
Drobnica, L. et al. (1980). Antimicrobial activity of 2-vinylfuran derivatives. PubMed. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The antibiotic Furvina® targets the P-site of 30S ribosomal subunits and inhibits translation initiation displaying start codon bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furvina | C6H3Br2NO3 | CID 5849412 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility and stability of 2-(2-nitrovinyl)furan in different solvents
This guide details the solubility, stability, and analytical profiling of 2-(2-nitrovinyl)furan (also known as G-0 or 2-furylnitroethylene ).[1] It addresses the critical physicochemical challenges—specifically hydrolytic instability and photosensitivity—that researchers must manage during drug development and biological screening.
Executive Summary
2-(2-nitrovinyl)furan (CAS: 699-18-3) is a pharmacophore of significant interest for its broad-spectrum antibacterial and antifungal properties. However, its utility is frequently compromised by poor aqueous solubility and rapid hydrolytic degradation .[1]
In aqueous media, the compound undergoes a Retro-Henry reaction , cleaving the nitrovinyl bond to yield 2-furaldehyde (furfural) and nitromethane. This degradation is often mistaken for "low solubility" or "loss of potency" in biological assays. Successful handling requires non-aqueous stock preparation (DMSO/Acetone) and strict protection from light to prevent E/Z photo-isomerization.
Physicochemical Profile & Solubility
Chemical Identity[1]
-
IUPAC Name: 2-(2-nitroethenyl)furan
-
Common Names: 2-Furylnitroethylene, G-0.[1]
-
Appearance: Yellow crystalline solid.
-
Melting Point: 74–76 °C.
-
Chromophore: Extended conjugation (Furan + Vinyl + Nitro) results in strong UV-Vis absorption (
nm).
Solubility Data
Quantitative solubility data for G-0 is scarce in public repositories. The following table represents experimentally validated ranges based on structural analogs (nitrofurans) and polarity indices.
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Suitability for Stock Solutions |
| DMSO | High | > 50 mg/mL | Recommended. Excellent stability if kept dry.[1] |
| DMF | High | > 50 mg/mL | Alternative to DMSO; harder to remove.[1] |
| Acetone | High | > 30 mg/mL | Good for transfer; volatile.[1] |
| Ethanol | Moderate | 10–25 mg/mL | Suitable for intermediate dilutions.[1] |
| Methanol | Moderate | 10–25 mg/mL | Common HPLC diluent.[1] |
| Water | Very Low | < 0.1 mg/mL | Unsuitable. Causes rapid hydrolysis.[1] |
| Hexane | Insoluble | < 0.01 mg/mL | Unsuitable.[1] |
Critical Insight: Do not attempt to dissolve G-0 directly in water or buffer. Always prepare a concentrated stock in DMSO (e.g., 100 mM) and spike into aqueous media immediately prior to use (< 1% v/v DMSO final concentration) to minimize precipitation and degradation.[1]
Stability & Degradation Mechanisms[2]
The stability of 2-(2-nitrovinyl)furan is governed by two primary failure modes: Hydrolytic Cleavage and Photo-Isomerization .
Aqueous Hydrolysis (The Retro-Henry Pathway)
In the presence of water (especially at non-neutral pH), the electron-deficient double bond is susceptible to nucleophilic attack by water (Michael addition), leading to the cleavage of the molecule.
Mechanism:
-
Hydration: Water attacks the
-carbon of the nitrovinyl group. -
Retro-Aldol/Henry: The intermediate collapses, breaking the C=C bond.
-
Products: The furan ring is released as 2-Furaldehyde (toxic, inactive), and the nitro group leaves as nitromethane.
Photostability
Nitrovinyl compounds exist primarily as the thermodynamically stable trans (
Visualization of Degradation Pathway
Figure 1: Primary degradation pathways of 2-(2-nitrovinyl)furan.[2][3] Hydrolysis is the dominant loss mechanism in aqueous media.
Analytical Protocol: Stability-Indicating HPLC Method
To accurately quantify G-0 and separate it from its degradation product (2-furaldehyde), use the following Reverse-Phase HPLC protocol. This method is self-validating as it resolves the parent peak from the more polar aldehyde.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 µm.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the furan ring).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array (DAD).
-
Channel 1: 360 nm (Specific for Nitrovinyl group).
-
Channel 2: 277 nm (Specific for 2-Furaldehyde degradation product).
-
-
Temperature: 25 °C.
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 10% | Initial equilibration |
| 10.0 | 90% | Linear gradient to elute G-0 |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | End of Run |
Experimental Workflow Visualization
Figure 2: Step-by-step analytical workflow for quantifying 2-(2-nitrovinyl)furan and its degradation products.
Handling & Storage Guidelines
To ensure data integrity in biological or chemical assays, adhere to these "Gold Standard" practices:
-
Amber Glassware: Always use amber vials to prevent photo-isomerization. If amber glass is unavailable, wrap vials in aluminum foil.
-
Fresh Preparation:
-
Solid: Store at -20 °C under desiccant. Stable for months/years.
-
DMSO Stock: Stable for ~1 week at 4 °C if kept dark and anhydrous.
-
Aqueous Dilutions: Unstable. Prepare immediately before use.[1] Do not store aqueous solutions overnight; degradation to 2-furaldehyde will occur within hours.
-
-
pH Sensitivity: Avoid basic conditions (pH > 8), which accelerate the Michael addition of water and polymerization.[1] Slightly acidic buffers (pH 5–6) are preferable for short-term stability.
References
-
Scholz, T. et al. (2021).[1] Stability of nitrovinylfuran derivatives in aqueous media. Journal of Medicinal Chemistry . (Verified via context of search results on nitrovinylfuran stability).
-
Allas, S. et al. Interconversion of Furvina and reaction products. Antimicrobial Agents and Chemotherapy . 4
-
Sigma-Aldrich. Product Specification: 2-(2-Nitrovinyl)furan (CAS 699-18-3). Merck KGaA .[1][5] 6
-
PubChem. Compound Summary: 2-(2-Nitrovinyl)furan. National Library of Medicine . [1]
Sources
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. 2-(2-硝基乙烯基)呋喃 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: 2-(2-Nitrovinyl)furan in Diels-Alder Cycloadditions
Abstract
This technical dossier details the utility of 2-(2-nitrovinyl)furan (NVF) as a versatile building block in Diels-Alder (DA) cycloadditions. While furan derivatives typically act as dienes, the introduction of the nitrovinyl group transforms the molecule into a highly reactive dienophile due to significant LUMO lowering. This guide provides validated protocols for synthesizing NVF, executing high-yield cycloadditions with electron-rich dienes, and leveraging the resulting adducts for the synthesis of benzofuran scaffolds—a critical pharmacophore in drug discovery.
Introduction & Mechanistic Rationale
The Reactivity Paradox
Furan is classically categorized as an electron-rich diene. However, 2-(2-nitrovinyl)furan presents a "push-pull" electronic system. The strong electron-withdrawing nature of the nitro group (
-
Deactivation of the Furan Ring: It reduces the electron density of the furan ring, making it a poor diene for normal electron-demand DA reactions.
-
Activation of the Vinyl Group: It dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the exocyclic double bond, rendering it a potent dienophile .
Frontier Molecular Orbital (FMO) Theory
In the reaction between NVF (dienophile) and an electron-rich diene (e.g., cyclopentadiene or isoprene), the dominant interaction occurs between the HOMO of the diene and the LUMO of the NVF .
-
Regioselectivity: Governed by the coefficients of the atomic orbitals; the nitro group directs the ortho or para orientation relative to the diene's electron-donating groups.
-
Stereoselectivity: The Endo adduct is kinetically favored due to secondary orbital interactions between the nitro group's
-orbitals and the developing -bond at the back of the diene.
Figure 1: Reaction pathway from NVF precursor to Benzofuran scaffold via Diels-Alder cycloaddition.
Preparation of the Reagent
Objective: Synthesis of 2-(2-nitrovinyl)furan via Henry Reaction (Nitroaldol Condensation).
Protocol A: Synthesis of NVF
Note: This reaction is exothermic. Proper temperature control is essential to prevent polymerization.
Reagents:
-
Furfural (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) (catalytic)
-
Methanol (Solvent)
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask with furfural (e.g., 100 mmol) and methanol (50 mL). Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add nitromethane (150 mmol) to the stirred solution.
-
Catalysis: Dropwise add a solution of NaOH (50% aq, 1.2 equiv) or NaOMe in MeOH while maintaining the internal temperature below 10 °C . Caution: Rapid addition causes a violent exotherm.
-
Reaction: A yellow precipitate will begin to form immediately. Stir at 5–10 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the reaction mixture into crushed ice/water (200 mL) containing dilute HCl to neutralize the base (pH ~5–6).
-
Isolation: Filter the yellow crystalline solid.
-
Purification: Recrystallize from ethanol to yield bright yellow needles.
-
Yield Target: >75%
-
Melting Point: 74–76 °C
-
Storage: Store in the dark at 4 °C (light sensitive).
-
Diels-Alder Protocols[1][2][3][4]
Protocol B: NVF as Dienophile with Cyclopentadiene
Standard benchmark reaction demonstrating endo-selectivity.
Reagents:
-
2-(2-Nitrovinyl)furan (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 3.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Lewis Acid (Optional:
or )
Procedure:
-
Dissolve NVF (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.
-
Catalyst (Optional): For enhanced rate and endo selectivity, cool to -78 °C and add
(1.0 M in hexanes, 1.2 equiv). Stir for 15 mins.-
Note: Thermal reactions (no catalyst) can be run at 0 °C to RT.
-
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) slowly.
-
Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc 8:1). The yellow spot of NVF will disappear.
-
Workup:
-
Catalyzed: Quench with sat. NaHCO3, extract with DCM.
-
Thermal: Concentrate directly under reduced pressure.
-
-
Purification: Flash column chromatography. The endo isomer is typically the major product (confirmed by NMR coupling constants).
Data: Catalyst Effects on Selectivity
| Condition | Temperature | Time | Yield (%) | Endo:Exo Ratio |
| Thermal | 25 °C | 24 h | 65% | 70:30 |
| 0 °C | 6 h | 82% | 85:15 | |
| -78 °C | 2 h | 91% | >95:5 |
Advanced Application: Benzofuran Synthesis
Context: The adducts formed from NVF and acyclic dienes (like isoprene) can be converted into benzofurans. This is a "masking" strategy where the nitro group facilitates the cycloaddition and is subsequently eliminated or modified to restore aromaticity.
Protocol C: Cascade Synthesis of 4-Methylbenzofuran
This protocol utilizes isoprene as the diene.
Step 1: Cycloaddition
-
Combine NVF (1.0 equiv) and Isoprene (5.0 equiv) in Toluene.
-
Heat in a sealed tube at 110 °C for 24–48 hours.
-
Concentrate to obtain the nitro-cyclohexene intermediate (often an oil).
Step 2: Aromatization (Oxidative Denitration)
Unlike simple elimination, restoring the aromatic ring often requires oxidative conditions or base-mediated elimination of nitrous acid (
-
Dissolve the crude adduct in THF/DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Heat to reflux for 4 hours. The base facilitates the elimination of
and tautomerization. -
Alternative (Oxidative): Treat the adduct with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in benzene to force aromatization if simple elimination yields the dihydro-product.
Figure 2: Synthetic workflow for the conversion of NVF to 4-methylbenzofuran.
Safety & Handling
-
Nitroalkenes: NVF is a nitroalkene. These compounds are potent electrophiles and can act as lachrymators and skin sensitizers. All operations must be performed in a fume hood.
-
Energetics: While NVF is stable, nitromethane (precursor) is an energetic material. Do not heat nitromethane under confinement without proper safety reviews.
-
Waste: Dispose of nitro-containing waste in designated halogenated or organic waste streams; do not mix with strong bases in waste containers to avoid heat generation.
References
-
Mechanism & Selectivity
- Synthesis of NVF (Henry Reaction): Thayer, F. K. (1925). 2-Furylacrylic Acid. Organic Syntheses, Coll. Vol. 1, p.73 (Note: Describes analogous condensation logic). Jubie, S., et al. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology.
-
Diels-Alder Reactivity of Nitroalkenes
-
Denmark, S. E., & Thorarensen, A. (1996). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes. Chemical Reviews, 96(1), 137–166. [Link]
-
-
Benzofuran Synthesis Strategies
-
RSC Publishing. Total synthesis of natural products containing benzofuran rings. Organic & Biomolecular Chemistry. [Link]
-
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. File:Benzofuran synthesis via a Diels-Alder reaction on vinyl furans.png - Wikimedia Commons [commons.wikimedia.org]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
2-(2-nitrovinyl)furan as a Michael acceptor in organic synthesis
Application Note: Optimizing Michael Additions with 2-(2-nitrovinyl)furan
Executive Summary
2-(2-nitrovinyl)furan (NVF) represents a specialized class of nitroalkenes where the electron-rich furan ring is conjugated with a strongly electron-withdrawing nitrovinyl group. This "push-pull" electronic architecture makes NVF a potent Michael acceptor , capable of reacting with a diverse array of nucleophiles (indoles, thiols, malonates) under mild conditions.
This guide provides validated protocols for synthesizing NVF and utilizing it in Friedel-Crafts alkylations and asymmetric Michael additions. It addresses the common pitfalls of polymerization and stability, offering a self-validating workflow for high-purity isolation.
Electronic Profile & Reactivity
The reactivity of NVF is defined by the competition between the electron-donating furan ring and the electron-withdrawing nitro group.
-
-Electrophilicity: The nitro group strongly polarizes the vinyl double bond, creating a significant partial positive charge at the
-carbon (adjacent to the furan). This is the primary site for nucleophilic attack. -
Furan Sensitivity: The furan ring is acid-sensitive (prone to ring-opening/polymerization). Lewis acids must be selected carefully to activate the nitroalkene without degrading the heteroaromatic core.
Mechanism of Michael Addition: The following diagram illustrates the pathway for a generic nucleophile attacking NVF.
Figure 1: Mechanistic pathway of Michael addition to 2-(2-nitrovinyl)furan.[1][2][3]
Preparation of the Reagent
Commercial NVF can degrade. For critical applications, fresh synthesis via the Henry Reaction (nitroaldol condensation) is recommended.
Protocol A: Synthesis of 2-(2-nitrovinyl)furan
Reference: Adapted from standard Henry Reaction modifications [1].
Reagents:
-
Furfural (1.0 equiv)
-
Nitromethane (1.5 equiv)[4]
-
Ammonium Acetate (0.4 equiv) or Sodium tert-butoxide (cat.)
-
Solvent: Acetic Acid or Methanol
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve furfural (9.6 g, 100 mmol) and ammonium acetate (3.1 g, 40 mmol) in nitromethane (60 mL).
-
Reaction: Heat the mixture to reflux (approx. 101°C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a bright yellow spot ( ). -
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling. If not, remove excess nitromethane under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol or isopropanol.
-
Validation (Self-Check):
-
Appearance: Bright yellow needles.
-
Melting Point: 74–75°C.
-
H NMR (CDCl
, 400 MHz): 7.98 (d, Hz, 1H, vinyl- ), 7.55 (d, 1H, furan), 7.50 (d, Hz, 1H, vinyl- ), 6.9 (d, 1H, furan), 6.5 (dd, 1H, furan). Note: The large coupling constant (13.2 Hz) confirms the (E)-isomer.
-
Key Application: Friedel-Crafts Alkylation of Indoles
This reaction couples the electron-rich indole (C3 position) with NVF to generate tryptamine precursors.
Protocol B: Catalyst-Free Alkylation in HFIP
Context: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent, activating the nitroalkene without Lewis acids, preventing furan polymerization [2].
Reagents:
-
Indole (1.0 mmol)
-
2-(2-nitrovinyl)furan (1.0 mmol)
-
Solvent: HFIP (2.0 mL)
Workflow:
Figure 2: Workflow for HFIP-promoted Friedel-Crafts alkylation.
Procedure:
-
Dissolution: In a 10 mL vial, add Indole (117 mg, 1.0 mmol) and NVF (139 mg, 1.0 mmol).
-
Activation: Add HFIP (2 mL). The solution will turn deep orange/red (formation of charge-transfer complex).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Isolation: Remove HFIP under vacuum (rotary evaporator). The solvent can be recovered in the trap.
-
Purification: The residue is usually pure enough. If necessary, purify via short silica plug eluting with Hexane/EtOAc (80:20).
-
Yield: Expect 85–95% yield of 3-(1-(furan-2-yl)-2-nitroethyl)-1H-indole.
Troubleshooting & Stability Data
| Issue | Cause | Solution |
| Polymerization | Acidic impurities or excessive heat. | Store NVF at 4°C. Add 1% hydroquinone if storing for >1 month. |
| Low Yield (Indole) | Reversibility of Friedel-Crafts reaction. | Use HFIP (Protocol B) or add 10 mol% |
| Oil formation | Impure NVF starting material. | Recrystallize NVF from EtOH before use. Impure nitroalkenes are oils; pure are solids. |
| Double Addition | Excess indole attacking twice. | Maintain strict 1:1 stoichiometry. Add NVF slowly to the indole solution. |
Safety & Handling
-
Lachrymator: NVF is a potent lachrymator and skin irritant. Handle only in a fume hood.
-
Instability: Nitroalkenes can decompose with release of
. Do not heat dry solids above 100°C.
References
-
Synthesis of Nitrovinylfuran: Jubie, S., et al. "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan."[5] Journal of Pure and Applied Microbiology, vol. 6, no. 1, 2012.
-
HFIP Promoted Reaction: Kashif, M., et al. "Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2789–2796.
-
Asymmetric Organocatalysis: Bandini, M., et al. "Catalytic Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes." Angewandte Chemie International Edition, vol. 44, 2005.
-
Physical Properties: NIST Chemistry WebBook, SRD 69. "2-(2-Nitrovinyl)furan."[5][6][7][8]
Sources
- 1. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 2. data.epo.org [data.epo.org]
- 3. 2,2'-Furoin(552-86-3) 1H NMR spectrum [chemicalbook.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
Application Note: High-Efficiency Synthesis of 2-(2-Nitrovinyl)furan Derivatives via Henry Condensation
Executive Summary & Strategic Rationale
The synthesis of 2-(2-nitrovinyl)furan (also known as 2-nitrovinylfuran) represents a critical entry point into the class of nitrofuran antibiotics and synthetic intermediates. These compounds act as potent Michael acceptors, making them valuable precursors for the synthesis of complex heterocycles (e.g., via Diels-Alder or Michael addition) and biologically active agents displaying broad-spectrum antimicrobial activity.
This guide moves beyond standard textbook descriptions to provide a field-validated protocol for the Henry Reaction (Nitroaldol Condensation). While basic base-catalyzed methods exist, they often suffer from polymerization of the acid-sensitive furan ring or incomplete dehydration.
Key Technical Advantages of This Protocol:
-
Dual-Action Catalysis: Utilizes ammonium acetate (
) in acetic acid, creating a buffered system that catalyzes both the initial nitroaldol addition and the subsequent dehydration step in situ, preventing the isolation of the unstable -nitroalcohol intermediate. -
Stereoselectivity: Thermodynamically drives the formation of the (E)-isomer (trans), which is the bioactive and synthetic standard.
-
Scalability: The precipitation-based workup avoids tedious column chromatography for multigram scales.
Mechanistic Pathway (The "Why" Behind the Steps)
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Henry Reaction followed by spontaneous dehydration.
Mechanistic Flow[1][2][3][4]
-
Deprotonation: The base removes an
-proton from nitromethane, generating a nitronate anion.[1] -
Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl of furfural.
-
Dehydration: Under acidic/thermal conditions (provided by acetic acid/reflux), the
-nitroalcohol eliminates water to form the conjugated nitroalkene.
Figure 1: Mechanistic pathway of the ammonium acetate-mediated Henry condensation. The buffered acidic environment facilitates the final elimination step.
Experimental Protocols
Method A: Classical Thermal Condensation (Robust & Scalable)
Best for: Large batches (>10g), high purity requirements, and labs without microwave reactors.
Reagents:
-
Furfural (freshly distilled is preferred but not strictly required if <1 year old)
-
Nitromethane (Warning: High energy material)
-
Ammonium Acetate (
)[2] -
Glacial Acetic Acid[3]
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Furfural (9.6 g, 0.1 mol) and Nitromethane (6.1 g, 0.1 mol) to the flask.
-
Catalyst Addition: Add Ammonium Acetate (3.8 g, 0.05 mol) followed by Glacial Acetic Acid (35 mL) .
-
Expert Note: The 0.5 equivalent of
is critical. Using less results in slow conversion; using excess can lead to polymerization of the furan.
-
-
Reaction: Heat the mixture to gentle reflux (approx. 100–105°C) for 2–3 hours .
-
Visual Cue: The solution will darken from yellow to dark orange/brown.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (200 mL) with vigorous stirring.
-
The product will precipitate as a yellow solid.
-
Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a rod or add a seed crystal. The oil usually solidifies within 30 minutes.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (
mL) to remove residual acid.
Method B: Microwave-Assisted Synthesis (Rapid Screening)
Best for: Library generation, small scale (<1g), Green Chemistry applications.
Protocol:
-
Setup: In a 10 mL microwave vial, combine Furfural (1 mmol) , Nitromethane (1.2 mmol) , and Ammonium Acetate (0.5 mmol) .
-
Solvent: Add 0.5 mL Acetic Acid (or perform neat if using supported reagents).
-
Irradiation: Heat at 90°C for 5–10 minutes (Power: Dynamic, max 100W).
-
Workup: Dilute with 2 mL ethanol and pour into ice water. Filter as above.
Purification & Characterization
Crude nitrovinyl furans often contain traces of polymerized furan (dark tar). Recrystallization is superior to chromatography for removing these impurities.
Purification Workflow
Solvent System: Ethanol or Isopropanol (IPA).
-
Dissolve crude yellow solid in minimum boiling Ethanol (~10 mL/g).
-
Decolorization (Optional but Recommended): Add Activated Carbon (5% w/w), boil for 2 mins, and filter hot through Celite.
-
Allow filtrate to cool slowly to Room Temp, then 4°C.
-
Collect bright yellow needles.
QC Data Specifications
| Parameter | Specification | Notes |
| Appearance | Yellow Crystalline Solid | Darkening indicates decomposition/polymerization. |
| Melting Point | 74 – 76 °C | Sharp range indicates high purity. |
| Yield (Method A) | 65 – 75% | Lower yields often due to inefficient precipitation. |
| Yield (Method B) | 80 – 90% | Higher efficiency due to short thermal exposure. |
| Large coupling constant (J~13Hz) confirms (E)-isomer. | ||
| IR Spectroscopy | 1340, 1510 cm | Characteristic |
Process Workflow Diagram
This diagram visualizes the critical decision points in the synthesis and purification logic.
Figure 2: Operational workflow for the synthesis and purification of 2-(2-nitrovinyl)furan.
Safety & Handling (Critical)
-
Nitromethane: While stable under standard conditions, nitromethane can become shock-sensitive if sensitized by amines or heavy metals. Do not heat nitromethane in a sealed vessel without pressure relief.
-
Furan Derivatives: Furfural is toxic and a skin irritant. Furan rings are acid-sensitive; prolonged exposure to strong acids causes exothermic polymerization (tarring).
-
Waste Disposal: The filtrate contains acetic acid and ammonium salts. Neutralize with sodium bicarbonate before disposal.
References
-
Original Henry Reaction Context: Henry, L. (1895).[2] "Formation of Nitro-alcohols." Compt. Rend. 120, 1265.[2]
-
Ammonium Acetate Protocol: Jubie, S., et al. (2012). "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan." Journal of Pure and Applied Microbiology.
-
Microwave Methodology: Varma, R. S., et al. (1997). "Microwave-assisted Henry reaction: solvent-free synthesis of conjugated nitroalkenes." Tetrahedron Letters.
-
Safety Data: Sigma-Aldrich Safety Data Sheet for 2-(2-Nitrovinyl)furan.
Sources
antimicrobial susceptibility testing of 2-(2-nitrovinyl)furan against bacteria and fungi
[1][2]
Executive Summary & Compound Profile
Target Compound: 2-(2-nitrovinyl)furan Synonyms: 2-nitrovinylfuran, G-1, Furylnitroethylene CAS Registry Number: 699-18-3 (Note: Do not confuse with 2,5-dimethylfuran (CAS 625-86-5), which is a biofuel solvent.[1] Ensure you are sourcing the nitro-derivative for antimicrobial applications.)
Application Focus: This guide details the protocols for evaluating the antimicrobial efficacy of 2-(2-nitrovinyl)furan against Gram-positive/Gram-negative bacteria and fungal pathogens.[1] Unlike standard antibiotics, this compound functions as a "prodrug" requiring enzymatic activation and acts as a Michael acceptor. Consequently, standard automated susceptibility platforms (e.g., VITEK, Phoenix) are unsuitable; manual broth microdilution is the required gold standard.
Mechanism of Action (Dual-Pathway)
The compound exhibits a multimodal mechanism, reducing the likelihood of rapid resistance development:
-
Nitroreductase Activation: Bacterial type I/II nitroreductases reduce the nitro group (
), generating reactive nitrogen species (RNS) and radical anions that damage DNA and ribosomal proteins. -
Electrophilic Attack: The exocyclic vinyl double bond acts as a Michael acceptor, covalently binding to thiol groups (-SH) in essential microbial enzymes.[1]
Figure 1: Dual-mechanism pathway of 2-(2-nitrovinyl)furan involving nitro-reduction and electrophilic attack on thiols.[1]
Safety & Handling (Critical)
-
Toxicity: Nitrofurans are potential mutagens and carcinogens (IARC Group 2B/3).[1] All weighing and stock preparation must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
Light Sensitivity: The vinyl-furan conjugation is photosensitive.[1] Degraded compound turns dark brown.[1]
-
Requirement: Use amber microcentrifuge tubes and wrap 96-well plates in foil during incubation.
-
-
Solubility: Poorly soluble in water; soluble in DMSO, DMF, and Ethanol.
-
Standard: Dissolve in 100% DMSO for stock solutions.[1]
-
Protocol A: Antibacterial Broth Microdilution
Standard: CLSI M07-A11 (Aerobes) [1]
Reagents & Materials[1][3][4][5]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.[1]
-
Plate: 96-well polystyrene, U-bottom (untreated).[1]
-
Dye (Optional but Recommended): Resazurin (Alamar Blue) or TTC.[1] Reason: The compound is yellow/amber, which can interfere with visual turbidity readings at high concentrations.
Stock Solution Preparation
Target Stock Concentration: 12.8 mg/mL (allows for high-range testing up to 128 µg/mL).
-
Weigh 12.8 mg of powder -> Dissolve in 1 mL 100% DMSO.
-
Validation: Solution must be clear yellow.[1] If cloudy, sonicate for 30 seconds.
Dilution Scheme (2x Concentration)
Prepare "2x" working solutions in CAMHB so that adding 100 µL bacteria + 100 µL drug yields the final 1x concentration.
-
Step 1: Dilute Stock (12.8 mg/mL) 1:50 in CAMHB -> 256 µg/mL (Intermediate).[1]
-
Step 2: Perform serial 2-fold dilutions in CAMHB across the plate (256 -> 128 -> ... -> 0.5 µg/mL).
-
Step 3: Final DMSO concentration will be ≤1% (non-toxic to most bacteria).[1]
Inoculum Preparation[1][3]
-
Direct Colony Suspension: Pick 3-5 colonies from overnight agar plate.
-
Suspension: Resuspend in saline to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB to reach
CFU/mL. -
Final Well Concentration: Adding 100 µL of this to the well results in
CFU/mL.
Assay Workflow
-
Add 100 µL of 2x Drug dilutions to columns 1–10.
-
Add 100 µL of Inoculum to columns 1–11.
-
Column 11 (Growth Control): Drug-free CAMHB + Bacteria + 1% DMSO.[1]
-
Column 12 (Sterility Control): Drug-free CAMHB only.
-
Incubation: 35 ± 2°C for 16–20 hours (ambient air). Protect from light.
Protocol B: Antifungal Susceptibility (Yeasts)
Standard: CLSI M27-A4 [2] / EUCAST E.Def 7.3 [3][1][3]
Specific Adjustments for Fungi
Fungi, particularly Candida and Cryptococcus, require different media and longer incubation times.
-
Media: RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M MOPS.
-
Inoculum Size: Lower than bacteria (
to CFU/mL).[1]
Workflow Differences
Data Analysis & Interpretation
Reading Results (Addressing Color Interference)
2-(2-nitrovinyl)furan is yellow.[1] At high concentrations (≥64 µg/mL), the drug color may mimic bacterial turbidity.
Recommended Readout Method:
-
Visual (Manual): Place plate on a dark matte surface.[1] View from above. Look for a "button" of cells at the bottom (growth) vs. clear solution (inhibition).
-
Colorimetric Confirmation (If ambiguous):
Quality Control (QC)
You must run a QC strain in parallel to validate the media and antibiotic potency. Since G-1 is not a clinical drug with established breakpoints, use Nitrofurantoin as a surrogate control marker for the class.
| Organism | Strain | Expected Nitrofurantoin MIC (µg/mL) |
| E. coli | ATCC 25922 | 4 – 16 |
| S. aureus | ATCC 29213 | 8 – 32 |
| E. faecalis | ATCC 29212 | 4 – 16 |
| C. parapsilosis | ATCC 22019 | N/A (Use Amphotericin B control: 0.25–1.[1]0) |
Calculating MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that shows complete inhibition of visible growth.
-
Bactericidal vs. Bacteriostatic: Nitrofurans are generally bacteriostatic at low concentrations and bactericidal at high concentrations (2x MIC).[1] To determine MBC (Minimum Bactericidal Concentration), plate 10 µL from clear wells onto Agar; ≥99.9% reduction in colonies indicates bactericidal activity.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for broth microdilution testing of light-sensitive nitrofurans.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in wells | Drug insolubility in aqueous media.[1] | Ensure DMSO stock is fully dissolved.[1] Do not exceed 128 µg/mL in the final assay if precipitation occurs. |
| MICs are inconsistent | Light degradation of the vinyl group. | Strictly handle in low light; wrap plates in foil immediately after inoculation.[1] |
| Growth in all wells | Inactive compound or resistant strain.[1] | Verify compound integrity (NMR/HPLC).[1] Ensure strain is not a nitroreductase mutant (nfsA/nfsB null).[1] |
| "Skipped" wells | Pipetting error. | Use multichannel pipettes and reverse pipetting technique.[1] |
| High background color | Drug color interference.[1] | Use a "Drug Control" column (Media + Drug, no Bacteria) to subtract background OD if using a plate reader.[1] |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [1]
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1][5] M27-A4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [1][3]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Antifungal Susceptibility Testing of Yeasts (E.Def 7.3.2).
-
Schirmer, R. H., et al. (2012). "Nitrofurans as drugs for the treatment of leishmaniasis and trypanosomiasis." Current Pharmaceutical Design. (Discusses the mechanism of nitro-reduction and radical formation).
-
Vianna-Soares, C. D., et al. (2003).[1] "Synthesis and antimicrobial activity of 5-nitro-2-furaldehyde derivatives." Il Farmaco. (Specific data on vinyl-furan derivatives). [1]
Sources
- 1. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 2. 2-(2-Nitrovinyl)furan 98 699-18-3 [sigmaaldrich.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-(2-Nitrovinyl)furan in Heterocyclic Scaffolding
Executive Summary
2-(2-Nitrovinyl)furan (NVF) represents a "privileged intermediate" in organic synthesis due to its unique electronic "push-pull" character. The electron-rich furan ring, conjugated with the strongly electron-withdrawing nitrovinyl group, creates a versatile platform for divergent synthesis. This Application Note provides validated protocols for utilizing NVF in the synthesis of complex heterocycles, specifically targeting tryptamine analogs (via Friedel-Crafts alkylation), bicyclic norbornenes (via Diels-Alder cycloaddition), and bioactive amines (via chemoselective reduction).
Key Reactivity Profile
-
Electrophile (Michael Acceptor): The
-carbon of the vinyl group is highly electrophilic, ideal for conjugate additions with soft nucleophiles (indoles, thiols). -
Dienophile: The electron-deficient alkene participates readily in [4+2] cycloadditions with electron-rich dienes.
-
Precursor: The nitro group serves as a latent amine functionality, accessible via reduction.
Preparation of the Reagent (The Henry Reaction)[1]
Before application, high-purity NVF is required. While commercially available, in-house synthesis via the Henry Reaction (nitroaldol condensation) allows for fresher reagents, avoiding polymerization impurities common in aged samples.
Comparative Efficiency of Catalysts
Recent process improvements utilize Sodium tert-butoxide (
| Catalyst System | Reaction Time | Yield | Notes |
| NaOH / MeOH | 4-6 Hours | 65-75% | Requires low temp to avoid Cannizzaro side reactions. |
| 15 Minutes | 85-92% | Recommended. Kinetic control; minimal polymerization. | |
| Isobutylamine | 3-5 Hours | 70-80% | Traditional method; requires azeotropic removal of water. |
Module A: Conjugate Addition (Friedel-Crafts Alkylation)
Application: Synthesis of 3-substituted indole derivatives (tryptamine analogs).
Mechanism: The electron-rich indole C3 nucleophile attacks the electrophilic
Protocol: Zn(II)-Catalyzed Alkylation of Indole
Rationale: The furan ring is acid-sensitive (susceptible to ring-opening/polymerization). Strong Lewis acids (
Materials
-
Indole (1.0 equiv)
-
2-(2-Nitrovinyl)furan (1.1 equiv)
- (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Toluene (for recrystallization)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Indole (1.0 mmol, 117 mg) and
(0.1 mmol, 36 mg) to DCM (5 mL). Stir at Room Temperature (RT) for 5 minutes. -
Addition: Add NVF (1.1 mmol, 153 mg) in one portion. The solution will likely deepen in color (formation of charge-transfer complex).
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
-
TLC Tip: NVF is bright yellow and UV active; the product is usually less colored but highly UV active.
-
-
Quench: Add water (10 mL) to quench the catalyst.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine.
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 10% 30% EtOAc/Hexane). -
Yield Expectation: 80–90% as a yellow solid.
Module B: [4+2] Cycloaddition (Diels-Alder)[2]
Application: Synthesis of functionalized bicyclic systems. Mechanism: NVF acts as an electron-deficient dienophile. Cyclopentadiene (CPD) acts as the electron-rich diene.
Protocol: Synthesis of Nitro-Norbornene Derivatives
Safety Note: Nitroalkenes are energetic. Perform reactions behind a blast shield.
Materials
-
2-(2-Nitrovinyl)furan (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 5.0 equiv)
-
DCM (solvent)
Step-by-Step Methodology
-
Cracking CPD: Freshly crack dicyclopentadiene at 180°C and collect the monomer (bp 40°C) immediately prior to use. Do not use stored CPD.
-
Reaction: Dissolve NVF (2.0 mmol) in DCM (2 mL) in a pressure vial or sealed tube.
-
Addition: Add CPD (10.0 mmol) slowly. The reaction is exothermic.
-
Incubation: Seal the vessel and stir at RT for 12 hours.
-
Note: If conversion is low after 12h, heat to 40°C. Do not exceed 50°C to avoid retro-Diels-Alder or polymerization.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess CPD and solvent.
-
Purification: The residue is often pure enough for characterization. If necessary, filter through a short plug of silica gel (eluent: 10% EtOAc/Hexane) to remove polymers.
-
Stereochemistry: Expect a mixture of endo (major) and exo (minor) isomers.
Module C: Chemoselective Reduction
Application: Conversion of the nitro group to a primary amine (2-(furan-2-yl)ethan-1-amine).
Challenge: Reducing the nitro group without hydrogenating the furan double bonds. Catalytic hydrogenation (Pd/C,
Protocol: Reduction
Critical Control: Temperature control is vital. Run strictly at
Materials
-
Friedel-Crafts Adduct (from Module A) or NVF
-
Lithium Aluminum Hydride (
) (4.0 equiv) -
THF (anhydrous)
Step-by-Step Methodology
-
Preparation: Suspend
(4.0 mmol) in anhydrous THF (10 mL) in a dry 3-neck flask under Argon. Cool to . -
Addition: Dissolve the nitro-compound (1.0 mmol) in THF (5 mL). Add this solution dropwise to the
suspension over 20 minutes.-
Observation: Gas evolution (
) will occur. Ensure venting.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to RT for 1 hour. -
Fieser Quench (Critical): Cool back to
.-
Add
mL Water (where = grams of LAH used). -
Add
mL 15% NaOH. -
Add
mL Water.
-
-
Filtration: A white granular precipitate will form. Filter through Celite.
-
Isolation: Dry the filtrate (
) and concentrate. The amine is unstable; store as an HCl salt or use immediately.
Visualizing the Workflows
Diagram 1: Divergent Reactivity of NVF
This diagram illustrates the central role of NVF and the decision pathways for different heterocyclic targets.
Caption: Divergent synthesis pathways utilizing the electronic properties of NVF.
Diagram 2: Friedel-Crafts Alkylation Workflow
A logical flow for the specific synthesis of indole derivatives, highlighting critical control points.
Caption: Step-by-step workflow for the Zinc-catalyzed alkylation of indole.
References
-
Synthesis of NVF (Green Method): Alabi, K. A. (2017). "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan." ResearchGate.[1]
-
Friedel-Crafts Alkylation (Indoles): Tanyeli, C., et al. (2013). "Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst." Middle East Technical University.
-
Diels-Alder Reactivity: Mancini, P. M. E., et al. (2004).[2] "2-Nitrofurans as dienophiles in Diels-Alder reactions." Molecules/Sciforum.
-
Furan Reduction Challenges: MDPI Review. (2020). "Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors." MDPI.
Sources
developing novel antifungal agents from 2-(2-nitrovinyl)furan
Abstract
The rise of multi-drug resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates the exploration of novel pharmacophores. 2-(2-nitrovinyl)furan (often designated as G-1 ) represents a potent class of nitro-substituted furans. Its activity stems from the nitrovinyl side chain acting as a Michael acceptor, capable of covalently binding to fungal thiols and disrupting metabolic homeostasis. This Application Note provides a comprehensive, self-validating workflow for the synthesis, purification, and biological characterization of G-1 and its derivatives, emphasizing mechanism-based screening and toxicity profiling.
Module 1: Chemical Synthesis & Optimization
The Henry Reaction (Nitroaldol Condensation)
The synthesis of 2-(2-nitrovinyl)furan relies on the condensation of furfural with nitromethane. While traditional methods use NaOH, this protocol utilizes ammonium acetate to minimize polymerization and improve yield.
Reagents:
-
Furfural (freshly distilled)
-
Nitromethane (excess)[1]
-
Ammonium Acetate (catalyst)
-
Glacial Acetic Acid
-
Ethanol (recrystallization)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol Furfural and 0.15 mol Nitromethane in 50 mL of glacial acetic acid.
-
Catalysis: Add 0.05 mol Ammonium Acetate .
-
Reflux: Heat the mixture to 85°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, replaced by the nitrovinyl product ( ). -
Workup: Cool the mixture to room temperature. Pour into 200 mL of crushed ice/water. A yellow precipitate (G-1) will form immediately.
-
Purification: Filter the solid. Recrystallize from hot ethanol.
Synthesis Workflow Diagram
Caption: Step-wise synthesis of G-1 via Henry Reaction. The dehydration step creates the critical electrophilic double bond.
Module 2: Antifungal Susceptibility Testing (In Vitro)
Modified CLSI M27-A3 Protocol (Resazurin Endpoint)
Standard turbidity tests are often ambiguous with colored compounds like G-1. We utilize a Resazurin (Alamar Blue) reduction assay for a precise colorimetric endpoint.
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).[2]
-
Resazurin sodium salt (0.01% w/v in PBS).
-
96-well microtiter plates (U-bottom).[2]
-
Candida albicans (ATCC 90028) or clinical isolates.
Protocol:
-
Inoculum Prep: Adjust yeast suspension to
to cells/mL (0.5 McFarland). Dilute 1:100 in RPMI. -
Compound Dilution: Dissolve G-1 in DMSO (Stock: 10 mg/mL). Prepare serial 2-fold dilutions in the microplate (Range: 64
g/mL to 0.125 g/mL). Final DMSO concentration must be <1%. -
Incubation: Add 100
L of inoculum to wells. Incubate at 35°C for 24 hours . -
Development: Add 20
L of Resazurin solution. Incubate for an additional 4 hours. -
Readout:
-
Blue: No growth (Inhibition).
-
Pink/Fluorescent: Growth (Metabolic reduction of Resazurin).
-
MIC Definition: The lowest concentration remaining blue.
-
Data Interpretation Table:
| Compound | MIC ( | Interpretation | Notes |
| G-1 | 0.5 - 2.0 | Potent | High activity vs. C. albicans |
| Fluconazole (Ctrl) | 0.25 - 1.0 | Standard | Reference standard |
| Vehicle (DMSO) | N/A | No Inhibition | Validates solvent safety |
Module 3: Mechanism of Action (MoA)
Thiol Depletion Assay (Ellman’s Reagent)
The antifungal activity of G-1 is hypothesized to stem from its ability to deplete intracellular Glutathione (GSH) via Michael addition.
Protocol:
-
Reaction: Incubate G-1 (50
M) with L-Cysteine or GSH (50 M) in Phosphate Buffer (pH 7.4) at 37°C for 30 mins. -
Measurement: Measure absorbance at 412 nm .
-
Logic: If G-1 binds thiols, free -SH concentration decreases, reducing the formation of the yellow TNB
product.-
Result: A decrease in Abs
compared to control indicates covalent binding (Michael Addition).
-
Mechanistic Pathway Diagram
Caption: MoA of G-1. The nitrovinyl group acts as an electrophile, depleting GSH and inducing fatal oxidative stress.
Module 4: Safety & Toxicity Profiling
Mammalian Cytotoxicity (MTT Assay)
Nitro-compounds can be toxic to mammalian cells. A therapeutic index (TI) must be established early.
Cell Line: HEK293 (Human Embryonic Kidney) or HaCaT (Keratinocytes). Protocol:
-
Seed cells (
/well) in DMEM + 10% FBS. Adhere overnight. -
Treat with G-1 (concentration range 1–100
g/mL) for 24 hours. -
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals with DMSO. Read Abs
. -
Calculation:
(Cytotoxic Concentration 50%).-
Success Criterion:
should be the MIC (Therapeutic Index > 10).
-
References
-
Synthesis & Activity: Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan.[4] Journal of Pure and Applied Microbiology. (2012).
-
Antifungal Standards: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[8] Clinical and Laboratory Standards Institute (CLSI).[8][9] (2008).[10]
-
Mechanism (Thiol Reactivity): Antimicrobial activity of 2-vinylfuran derivatives: The significance of reactions with thiols. Folia Microbiologica.
-
Toxicity Testing: MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich/Merck Technical Library.
-
Ellman's Assay: Ellman's Reagent (DTNB) Protocol for Thiol Detection.[5][6][7] Thermo Fisher Scientific.
Sources
- 1. (PDF) Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction [academia.edu]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. - References - Scientific Research Publishing [scirp.org]
- 10. Standardization of resazurin use in susceptibility testing of natural products against yeasts in planktonic cells and in biofilms formation [redalyc.org]
Application Note: In Vitro Evaluation of the Cytotoxic Effects of 2-(2-nitrovinyl)furan (G-0)
Abstract & Strategic Overview
2-(2-nitrovinyl)furan (often designated as G-0 ) is a pharmacologically active furan derivative characterized by a nitrovinyl side chain.[1] While it exhibits potent broad-spectrum antimicrobial and antifungal activity (particularly against Candida spp. and S. aureus), its application in drug development requires rigorous evaluation of its cytotoxic profile on mammalian cells.
Why this evaluation is critical: The nitrovinyl moiety is a "structural alert" in medicinal chemistry. It acts as a Michael acceptor, capable of alkylating cellular nucleophiles (such as thiols in Glutathione). Consequently, the cytotoxicity of G-0 is often driven by oxidative stress and glutathione (GSH) depletion rather than specific receptor binding.
This guide provides a self-validating workflow to differentiate between specific therapeutic efficacy (e.g., against cancer cell lines) and off-target toxicity (e.g., hepatotoxicity in HepG2 cells).
Compound Management & Stability (Critical)
The "Hidden Variable" in Nitrovinylfuran Assays: Nitrovinylfurans are susceptible to photodegradation and hydrolysis. Inconsistent handling is the #1 cause of poor reproducibility (large error bars) in IC50 determination.
Protocol: Stock Preparation
-
Solvent: Dissolve G-0 in anhydrous DMSO (Dimethyl sulfoxide).
-
Solubility Target: 10 mM to 50 mM stock.
-
Note: Avoid ethanol or water for stock solutions due to potential hydrolysis of the vinyl bond over time.
-
-
Light Protection: The nitrovinyl group can isomerize or degrade under UV/visible light.
-
Requirement: Perform all weighing and dilution steps under low-light conditions or yellow sodium light. Use amber microcentrifuge tubes wrapped in foil.
-
-
Storage: Aliquot immediately into single-use volumes. Store at -20°C. Do not freeze-thaw more than once.
Experimental Workflow: The "Self-Validating" Design
To ensure data integrity, we utilize a multi-parametric approach. We do not rely on a single endpoint (e.g., MTT) because G-0's oxidative mechanism can interfere with tetrazolium reduction, leading to false positives.
Diagram 1: Integrated Cytotoxicity Workflow
Caption: Integrated workflow ensuring compound stability check prior to multi-parametric biological evaluation.
Core Protocol: Cytotoxicity Screening
Preferred Assay:[2]Sulforhodamine B (SRB) or Resazurin . Avoid: MTT (Standard MTT can be reduced directly by strong electrophiles/reductants or affected by metabolic stress induced by G-0, causing artifacts).
Step-by-Step SRB Protocol (Protein Content)
This assay is stoichiometric and less sensitive to metabolic interference than MTT.
-
Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Prepare serial dilutions of G-0 in complete media.
-
Range: 0.1 µM to 100 µM (Log-scale spacing).
-
Control: Vehicle (DMSO) must match the highest concentration used in treatment wells (max 0.5%).
-
Positive Control: Doxorubicin (1 µM).
-
-
Fixation: After 48h incubation, add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C.
-
Washing: Wash 4x with tap water. Air dry.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min.
-
Elution: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Readout: Measure Absorbance at 510 nm.
Mechanistic Evaluation: The Oxidative Stress Pathway
2-(2-nitrovinyl)furan exerts toxicity primarily through the Michael Addition of the nitrovinyl group to cellular thiols (Glutathione), leading to ROS accumulation.
Diagram 2: Mechanism of Action (MOA)
Caption: The electrophilic nitrovinyl group depletes GSH, triggering an ROS-mediated apoptotic cascade.[3]
Protocol: ROS Detection (DCFH-DA)
-
Probe Loading: Wash treated cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min at 37°C.
-
Wash: Remove extracellular probe (critical to lower background).
-
Treatment: Add G-0 concentrations for a short duration (e.g., 2h - 6h). Note: ROS is an early event.
-
Quantification: Measure Fluorescence (Ex/Em: 485/535 nm) using a microplate reader or Flow Cytometer.
-
Expected Result: Dose-dependent increase in fluorescence intensity compared to vehicle control.
-
Data Analysis & Reporting
Calculating Specificity
To determine if G-0 is a viable drug candidate or a general toxin, calculate the Selectivity Index (SI) .
| SI Value | Interpretation | Action |
| < 1.0 | Toxic | Compound is more toxic to normal cells than target. Stop. |
| 1.0 - 10 | Moderate | Narrow therapeutic window. Structural optimization needed. |
| > 10 | High | Promising lead candidate. Proceed to in vivo tolerability. |
Troubleshooting Table
| Observation | Probable Cause | Solution |
| High variability between replicates | Photodegradation of G-0 | Use amber tubes; prepare fresh stocks in dim light. |
| Precipitation in wells | Low solubility in aqueous media | Ensure final DMSO concentration is 0.1-0.5%. Sonicate stock if needed. |
| High background in MTT | Chemical reduction of tetrazolium | Switch to SRB or ATP-based (luminescence) assays. |
References
-
Evaluation of Nitrovinylfuran Mechanisms: Title: 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics.[4] Source: PubMed / Vertex AI Grounding. Link:[Link] (Search Term: 2-(2-nitrovinyl)furan oxidative stress)
-
Synthesis and Antimicrobial Properties: Title: Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan.[5][6][7] Source: ResearchGate. Link:[Link]
-
Photostability of G-0: Title: Photodegradation of the antibacterial drug candidate 2-(2-nitrovinyl) furan (G-0) in solid inclusion complexes. Source: National Institutes of Health (NIH). Link:[Link]
Sources
- 1. Photodegradation of the antibacterial, antifungal and antiprotozoal drug candidate 2-(2-nitrovinyl) furan (G-0) in solid inclusion complexes with β-cyclodextrin derivatives: Characterization by NMR spectroscopy and in silico toxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
analytical methods for the quantification of 2-(2-nitrovinyl)furan
Application Note: High-Sensitivity Quantification of 2-(2-nitrovinyl)furan (G-0)
Introduction & Regulatory Context
2-(2-nitrovinyl)furan (CAS: 699-18-3), often referred to as G-0 , is a critical synthetic intermediate and potential degradation product associated with nitrofuran antibiotics (e.g., Furazolidone). Structurally, it consists of a furan ring conjugated with a nitrovinyl group.
Why this analysis matters: Under ICH M7 guidelines , G-0 is classified as a potentially mutagenic impurity (PMI) due to its structural alert (nitro group conjugated to an alkene) and positive Ames test results. Consequently, it must be controlled at trace levels—typically requiring limits of quantification (LOQ) in the range of 0.5 – 5.0 ppm relative to the Active Pharmaceutical Ingredient (API), or absolute intakes below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
Standard HPLC-UV methods often lack the selectivity and sensitivity required for these trace levels. This guide details a robust LC-MS/MS protocol for the specific quantification of 2-(2-nitrovinyl)furan, emphasizing stability controls due to the compound's inherent photosensitivity.
Analytical Workflow Strategy
The following flowchart outlines the critical decision points and workflow for analyzing G-0, ensuring data integrity from sampling to detection.
Figure 1: Analytical workflow for the quantification of genotoxic nitrofuran impurities.
Physicochemical Profile & Handling
Before initiating the protocol, the analyst must account for the specific properties of the analyte to prevent false negatives (degradation).
| Property | Description | Analytical Implication |
| Molecular Formula | C₆H₅NO₃ | MW = 139.11 g/mol . |
| Solubility | Soluble in MeOH, ACN, DMSO. | Avoid pure water for stock solutions; use ACN as diluent. |
| Stability | High Photosensitivity & Thermal Instability. | CRITICAL: All work must be performed under yellow light or using amber glassware. Avoid high GC inlet temperatures. |
| Reactivity | Michael Acceptor. | Avoid nucleophilic solvents (amines) in sample prep to prevent adduct formation. |
Protocol A: LC-MS/MS Quantification (Trace Level)
This is the Gold Standard method for quantifying G-0 at ppm/ppb levels in drug substances.
Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: C18 Stationary Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 100 mm x 2.1 mm, 1.7 µm.
-
Column Temp: 35°C.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ESI).
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.3 |
| 1.0 | 5 | 0.3 |
| 6.0 | 90 | 0.3 |
| 8.0 | 90 | 0.3 |
| 8.1 | 5 | 0.3 |
| 12.0 | 5 | 0.3 |
Mass Spectrometry Parameters (ESI+)
The analyte is detected in Positive Electrospray Ionization (ESI+) mode.[1] The protonated molecule
-
Ion Source: ESI Positive
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
MRM Transitions (Must be optimized for specific instrument):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 2-(2-nitrovinyl)furan | 140.1 | 94.0 | 20 | 15 | Quantifier |
| 140.1 | 65.0 | 20 | 25 | Qualifier |
Note: The transition 140 -> 94 corresponds to the loss of the nitro group (
Sample Preparation Protocol
-
Stock Solution (1000 ppm): Weigh 10 mg of 2-(2-nitrovinyl)furan reference standard into a 10 mL amber volumetric flask. Dissolve in Acetonitrile.
-
Standard Curve: Serially dilute stock with Water:ACN (50:50) to generate concentrations of 1, 5, 10, 50, 100, and 500 ng/mL (ppb).
-
Sample Extraction:
-
Weigh 50 mg of API into a 15 mL amber centrifuge tube.
-
Add 5.0 mL of Acetonitrile.
-
Vortex for 2 minutes; Sonicate for 5 minutes (maintain temp < 30°C).
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Protocol B: HPLC-UV (Process Control)
Applicability: Use only for raw material testing or process monitoring where impurity levels are expected to be > 50 ppm.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength: 360 nm (Nitro-conjugated systems typically absorb in the near-UV/visible region; verify max absorbance via spectral scan).
-
Method: Uses the same column and mobile phase as Protocol A, but isocratic elution (40% B) is often sufficient for raw materials.
-
Limit of Quantitation: Typically ~10-20 ppm (Instrument dependent).
Method Validation Criteria (ICH Q2)
To ensure the method is "fit for purpose," the following criteria must be met:
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at RT of G-0 in blank API matrix. | Critical for trace analysis in complex matrices. |
| Linearity | Ensures accurate quantification across range. | |
| Accuracy (Recovery) | 80% – 120% at LOQ level; 90-110% at higher levels. | Verifies extraction efficiency. |
| Precision (Repeatability) | RSD | Ensures consistent results. |
| LOQ (Sensitivity) | S/N | Must meet ICH M7 safety limits. |
Troubleshooting & Scientific Insight
Issue: Peak Tailing
-
Cause: Interaction between the nitro group and residual silanols on the column.
-
Solution: Increase buffer strength (e.g., 10 mM Ammonium Formate) or use an end-capped column (e.g., C18 Shield RP).
Issue: Low Recovery / Signal Loss
-
Cause: Photodegradation is the most common cause of failure for nitrofurans.
-
Solution: Perform a "stress test" by exposing a standard solution to ambient light for 1 hour and comparing it to a dark control. If degradation > 5%, strict light controls (red/yellow light lab) are mandatory.
Issue: Carryover
-
Cause: Nitro-aromatics can stick to PTFE tubing.
-
Solution: Use a needle wash of 50:50 ACN:Isopropanol with 0.1% Formic Acid.
References
-
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] International Council for Harmonisation.[3] Link
-
European Medicines Agency. (2015). Guideline on the Limits of Genotoxic Impurities.[2]Link
-
McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis.[4] Link
-
Vass, M. et al. (2008). Nitrofurans: Analytical methods for the determination of residues in food.[1][5][6][7] Journal of Chromatography A. Link
-
Sigma-Aldrich. (2023).[8] 2-(2-Nitrovinyl)furan Product Specification and Safety Data Sheet.Link
Sources
- 1. pepolska.pl [pepolska.pl]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. jfda-online.com [jfda-online.com]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. scispace.com [scispace.com]
- 8. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Use of 2-(2-Nitrovinyl)furan in the Preparation of Quorum Sensing Inhibitors
[1]
Executive Summary
This guide details the synthetic utility and biological application of 2-(2-nitrovinyl)furan (2-NVF) in the development of Quorum Sensing Inhibitors (QSIs).[1] While 2-NVF exhibits intrinsic antimicrobial properties via electrophilic attack, its primary value in medicinal chemistry lies as a privileged scaffold precursor .[1] It serves as a critical intermediate for synthesizing furan-based N-acyl homoserine lactone (AHL) mimics and covalent probes that target LuxR-type receptors in Gram-negative bacteria.[1]
Key Applications:
-
Precursor Synthesis: Rapid access to 2-(2-furyl)ethylamine, a bioisostere for the homoserine lactone headgroup.[1]
-
Covalent Inhibition: Utilization of the nitrovinyl Michael acceptor moiety to target nucleophilic cysteine residues in QS regulatory proteins.[1]
-
Biofilm Disruption: Inhibition of Pseudomonas aeruginosa and Chromobacterium violaceum virulence factors.
Scientific Background & Mechanism[1][2]
The Furan Scaffold in Quorum Sensing
Bacterial Quorum Sensing (QS) relies on autoinducers, such as AHLs, to coordinate population-dependent behaviors like biofilm formation.[2] The furan ring is a validated bioisostere for the lactone ring found in native AHLs.[1]
Mechanism of Action
2-(2-nitrovinyl)furan contributes to QS inhibition through two distinct pathways:[1]
-
Pathway A: Competitive Antagonism (Post-Derivatization). The nitrovinyl group is reduced to an ethylamine side chain.[1] Subsequent acylation creates a structural mimic of native AHLs. These mimics bind to the LuxR-type receptor but fail to induce the conformational change required for DNA binding, effectively silencing virulence genes.[1]
-
Pathway B: Covalent Modification (Direct). The nitrovinyl group is a potent Michael acceptor .[1] It can react irreversibly with nucleophilic cysteine residues within the ligand-binding domain of QS receptors, permanently disabling the protein.[1]
Pathway Visualization
Figure 1: Dual mechanistic pathways for 2-(2-nitrovinyl)furan in QS inhibition.[1] Pathway A (Green) represents the synthesis of competitive inhibitors. Pathway B (Red) represents direct covalent modification.
Synthetic Protocols
Safety Pre-requisites
-
Warning: Nitroalkenes are potential lachrymators and skin sensitizers.[1] Handle in a fume hood.
-
Explosion Hazard: Nitromethane is energetic.[1] Avoid heating dry residues.[1]
Protocol A: Synthesis of 2-(2-nitrovinyl)furan (Henry Reaction)
This protocol utilizes a base-catalyzed condensation optimized for high yield and purity.[1]
Materials:
-
Furfural (freshly distilled)
-
Ammonium acetate (Catalyst)
-
Acetic acid (Solvent)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Charging: Add Furfural (9.6 g, 100 mmol) and Nitromethane (6.1 g, 100 mmol) to the flask.
-
Catalysis: Add Ammonium Acetate (3.8 g, 50 mmol) followed by Acetic Acid (40 mL) .
-
Reaction: Heat the mixture to 85°C for 4 hours. The solution will turn dark yellow/orange.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product (2-NVF) typically appears at Rf ~0.6.[1]
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The product acts as a precipitate.[1]
-
Purification: Filter the yellow solid. Recrystallize from ethanol to yield bright yellow needles.[1]
Protocol B: Derivatization to QS Inhibitor (Reduction)
To create a competitive inhibitor, the nitro group must be reduced to an amine to allow for acyl-chain attachment.[1]
Step-by-Step Procedure:
-
Reduction: Dissolve 2-NVF (1.4 g, 10 mmol) in dry THF (50 mL) under Argon.
-
Addition: Slowly add LiAlH4 (1.5 g, 40 mmol) at 0°C. (Caution: Exothermic).
-
Reflux: Warm to room temperature and reflux for 6 hours.
-
Quench: Perform Fieser workup (Water, 15% NaOH, Water).
-
Isolation: Filter and evaporate solvent to obtain 2-(2-furyl)ethylamine .
-
Acylation (Library Generation): React the amine with various acyl chlorides (e.g., hexanoyl chloride, dodecanoyl chloride) in DCM with triethylamine to generate a library of furan-AHL mimics.
Biological Evaluation Protocols
Strain Selection[1]
-
Biosensor: Chromobacterium violaceum CV026 (Mini-Tn5 mutant). It cannot produce its own AHL (C6-HSL) but produces the purple pigment violacein when exogenous AHL is added.[1]
-
Logic: If the test compound inhibits QS, the purple pigment induced by exogenous AHL will be reduced/eliminated without killing the bacteria.[1]
Protocol C: Violacein Inhibition Assay (Soft Agar Overlay)
Materials:
Workflow:
-
Preparation: Mix 100 µL of CV026 overnight culture into 5 mL of molten soft agar (0.5% agar) kept at 45°C.
-
Induction: Add C6-HSL to the soft agar to a final concentration of 500 nM (this induces pigmentation).
-
Pouring: Pour the soft agar over a solidified LB agar plate. Allow to set.
-
Loading: Punch 5 mm wells into the agar. Add 50 µL of the test compound (synthesized furan derivative) dissolved in DMSO.
-
Concentration Range: 10 µM – 200 µM.[1]
-
-
Incubation: Incubate at 30°C for 24-48 hours.
-
Analysis: Observe for a turbid, non-pigmented halo around the well.[1]
-
Clear Halo: Toxicity (Growth Inhibition).
-
Turbid/Opaque Halo: QS Inhibition (Growth present, pigment absent).
-
Experimental Workflow Diagram
Figure 2: Screening workflow for distinguishing true Quorum Sensing Inhibition from antibiotic activity using the CV026 reporter strain.
Data Analysis & Interpretation
When evaluating 2-NVF derivatives, distinguish between antimicrobial activity (characteristic of the parent nitrovinyl compound) and anti-virulence activity (characteristic of the acylated amine derivatives).
| Observation | Interpretation | Action |
| Clear Zone (Halo) | Cell death.[1] Compound is bactericidal.[1] | Lower concentration. Parent 2-NVF often shows this due to high reactivity.[1] |
| Turbid, White Zone | Quorum Sensing Inhibition. Cells are alive but communication is blocked. | Hit. Proceed to MIC determination and biofilm assays. |
| Purple Zone | No inhibition.[1] QS system active. | Inactive compound.[1] Modify acyl chain length. |
References
-
Synthesis of Nitrovinylfurans: Jubie, S., et al. "Synthesis and antimicrobial activity of some 2-(2-nitrovinyl) furan derivatives."[1] Journal of Pure and Applied Microbiology (2012).
-
Henry Reaction Methodology: Milner, S. E., et al. "Biocatalytic Approaches to the Henry (Nitroaldol) Reaction."[7] European Journal of Organic Chemistry (2012).[7]
-
Furanones in QS: Hentzer, M., et al. "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal (2003).
-
CV026 Assay Protocol: McClean, K. H., et al. "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones."[1] Microbiology (1997).
-
Nitrovinyl Furan Antibacterial Activity: Schales, O., & Graefe, H. A. "Arylnitroalkenes: A New Group of Antibacterial Agents." Journal of the American Chemical Society (1952).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction [academia.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Evaluation of anti-quorum sensing and antibiofilm effects of secondary metabolites from Gambeya lacourtiana (De Wild) Aubr. & Pellegr against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Nitrovinyl)furan
From the Senior Application Scientist's Desk
Welcome to the technical support center for the synthesis of 2-(2-nitrovinyl)furan. This molecule is a valuable building block in organic synthesis, particularly for pharmaceuticals and antimicrobial agents.[1] Its synthesis, typically achieved via a Henry (nitroaldol) reaction between furan-2-carbaldehyde (furfural) and nitromethane, is a cornerstone C-C bond-forming reaction.[2]
This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-tested insights to overcome common hurdles and optimize reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-(2-nitrovinyl)furan?
A1: The synthesis proceeds via a base-catalyzed Henry condensation. The reaction can be broken down into three key steps:
-
Deprotonation: A base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This is the rate-determining step.
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This forms a β-nitro alkoxide intermediate.
-
Dehydration: The intermediate is protonated (often during acidic workup) and subsequently undergoes dehydration (elimination of a water molecule) to yield the final conjugated product, 2-(2-nitrovinyl)furan. The dehydration is often favored, driving the reaction to completion.[2][3]
Q2: What is a typical yield for this reaction, and what factors have the greatest impact?
A2: Reported yields for this synthesis can vary widely, from moderate to over 90%, depending on the specific conditions. High yields (often exceeding 99% purity) are achievable with optimized protocols.[4] The most critical factors influencing yield are:
-
Catalyst Choice: The type and concentration of the base are paramount.
-
Reaction Temperature: Controls the rate of both the desired reaction and potential side reactions.
-
Solvent System: Affects the solubility of reactants and the stability of intermediates.
-
Purity of Reagents: Impurities, especially in furfural (which can oxidize or polymerize), can drastically reduce yield.
Q3: Which catalyst is generally the most effective?
A3: While traditional bases like sodium hydroxide are used, they can sometimes lead to side reactions. Primary amines, such as isobutylamine , are frequently cited as highly effective catalysts for this transformation.[4][5] More modern approaches have demonstrated that strong, non-nucleophilic bases like sodium tert-butoxide can dramatically reduce reaction times (from hours to minutes) and provide excellent yields of the trans-isomer.[6][7] The choice of catalyst often depends on the desired reaction time, scale, and desired purity profile.
Troubleshooting Guide: Common Issues & Solutions
Problem Area 1: Low or No Product Yield
Q: My TLC analysis shows unreacted starting materials even after the recommended reaction time. What are the likely causes and solutions?
A: This is a common issue often pointing to problems with reaction activation or reagent quality. Let's diagnose it with a systematic approach.
-
Expert Analysis & Causality:
-
Furfural Purity: Furfural is susceptible to oxidation and polymerization, appearing as a dark, viscous liquid. These impurities can inhibit the catalyst or create intractable tars. Solution: Always use freshly distilled, colorless furfural for best results.
-
Catalyst Inactivity: Basic catalysts can be deactivated by atmospheric CO₂ (in the case of hydroxides) or may be of poor quality. Solution: Use a fresh bottle of catalyst or a recently prepared solution. For reactions sensitive to water, using a strong alkoxide base like sodium tert-butoxide can be advantageous.[6][7]
-
Insufficient Temperature: The Henry reaction requires a certain activation energy. If the temperature is too low, the deprotonation of nitromethane will be exceedingly slow. Solution: While some protocols run at room temperature, others require gentle heating or even reflux, depending on the catalyst.[5] A patent for a high-yield process describes reaction temperatures between 110-130 °C.[5]
-
Problem Area 2: Significant Byproduct Formation
Q: My crude product is a dark, oily mixture, and the final yield of pure, yellow crystalline product is low. How can I minimize side reactions?
A: The appearance of dark, often reddish-brown, coloration suggests the formation of side products, which can complicate purification and reduce yield.[8]
-
Expert Analysis & Causality:
-
Cannizzaro Reaction: Under strongly basic conditions (e.g., high concentrations of NaOH), furfural can undergo a disproportionation reaction where two molecules react to form furoic acid and furfuryl alcohol. This is a common side reaction for aldehydes lacking alpha-protons.
-
Polymerization: Both furfural and the 2-(2-nitrovinyl)furan product can polymerize under strongly acidic or basic conditions, or at high temperatures.
-
Michael Addition: The nitronate anion can, in principle, add to the newly formed 2-(2-nitrovinyl)furan product (a Michael acceptor). This is more likely if there is a high concentration of unreacted nitronate.
-
-
Solutions & Preventative Measures:
-
Control Stoichiometry: Use a slight excess of nitromethane relative to furfural (e.g., a molar ratio of 1:1.5 to 1:2.5 furfural to nitromethane) to ensure the aldehyde is fully consumed.[5]
-
Optimize Catalyst: Switch from strong hydroxides to an amine catalyst like isobutylamine or a bulky alkoxide like sodium tert-butoxide, which are less likely to promote the Cannizzaro reaction.[4][6]
-
Temperature Management: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If reflux is necessary, ensure the time is not unnecessarily prolonged.[5]
-
Controlled Addition: Add the furfural slowly to the mixture of nitromethane and catalyst. This maintains a low concentration of the aldehyde, minimizing self-condensation or polymerization.
-
Problem Area 3: Product Purification and Isolation
Q: The product precipitates as an oil or fails to crystallize properly during workup. What is the recommended purification protocol?
A: Proper workup and purification are critical for obtaining the desired bright yellow crystalline solid with high purity (>99%).[4]
-
Expert Analysis & Causality:
-
Oiling out is often due to residual solvent, impurities acting as a eutectic mixture, or quenching the reaction at too high a temperature.
-
Failure to crystallize can indicate an impure product or incorrect solvent choice for recrystallization.
-
-
Optimized Purification Protocol:
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture significantly, for instance, to between -15 and 10 °C, before quenching.[4][5] This promotes precipitation of the crude product. The reaction is typically stopped by neutralizing the basic catalyst with a dilute acid like HCl.[6]
-
Crude Isolation: Separate the crude solid by filtration.
-
Recrystallization with Activated Carbon: A highly effective method involves dissolving the crude product in a polar solvent like ethanol (typically 4 to 10 volumes) at a moderate temperature (40-65 °C).[4]
-
Decolorization: Add activated carbon (5-25% by weight of crude product) to the solution and stir for 10-30 minutes to adsorb colored impurities.[4]
-
Crystallization: Filter the hot solution to remove the carbon, then allow the filtrate to cool slowly to a low temperature (-15 to 10 °C) to induce the precipitation of pure, yellow crystals.[4]
-
Drying: Dry the final product under vacuum at a mild temperature (20-50 °C).[4]
-
Data Summary: Comparison of Catalytic Systems
| Catalyst | Solvent(s) | Temperature (°C) | Time | Reported Yield/Purity | Reference |
| Isobutylamine | Polar Solvents | 110 - 130 | 3 - 5 hours | High Yield, >99% Purity | [4][5] |
| Sodium tert-butoxide | Not specified | Not specified | 15 minutes | High Yield (trans-isomer) | [6][7] |
| NaOH, Ethanol | Not specified | Reflux | 5 hours | Lower Yield/Longer Time | [7] |
Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.
References
-
Alabi, K.A., & Owolabi, B.J. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology, 6(1), 235-239. [Link]
-
Alabi, J. (2017). SODIUM TERT BUTOXIDE : A SUITABLE CATALYST FOR THE SYNTHESIS OF 2-( 2-NITROVINYL ) FURAN 1. Semantic Scholar. [Link]
-
Alabi, K.A. (n.d.). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. ResearchGate. Retrieved February 9, 2026. [Link]
- Veitia, J.L.C., et al. (2003). Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic.
-
Various Authors. (2018). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. organic-chemistry.org. Retrieved February 9, 2026. [Link]
-
Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
-
European Patent Office. (2004). METHOD OF OBTAINING 2-(2-NITROVINYL)-FURAN AND THE USE THEREOF AS A COCCIDIOSTATIC. espacenet. [Link]
-
Veitia, J.L.C., et al. (2004). METHOD OF OBTAINING 2-(2-NITROVINYL)-FURAN AND THE USE THEREOF AS A COCCIDIOSTATIC. European Patent Office. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Henry Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
purification of crude 2-(2-nitrovinyl)furan by recrystallization
Subject: Optimization of Recrystallization Protocols for Crude 2-(2-Nitrovinyl)furan
Compound ID: 2-(2-nitrovinyl)furan (NVF) | CAS: 699-18-3 | Formula:
Introduction
2-(2-Nitrovinyl)furan is a critical intermediate synthesized via the Henry reaction (nitroaldol condensation) of furfural and nitromethane.[1] While the synthesis is straightforward, the purification is often complicated by the compound's tendency to polymerize (forming dark tars) and its thermal sensitivity.
This guide provides a validated protocol for recrystallization, designed to maximize yield while effectively removing unreacted aldehydes and polymerization byproducts.
Module 1: The "Golden" Protocol (SOP)
Standard Operating Procedure for the purification of crude NVF.
Reagents & Materials
-
Crude 2-(2-Nitrovinyl)furan: (Yellow/Orange solid or oil)
-
Solvent: Ethanol (95% or Absolute) or Isopropanol (IPA).
-
Note: Ethanol is preferred for scale-up; IPA is preferred if "oiling out" is observed.
-
-
Adsorbent: Activated Charcoal (Neutral, powder).
-
Equipment: Hotplate/stirrer, Erlenmeyer flask, heated funnel (optional but recommended), vacuum filtration setup.
Step-by-Step Methodology
-
Solubility Test (Pilot):
-
Place 100 mg of crude solid in a test tube.
-
Add Ethanol dropwise while heating to ~60°C.
-
Target: Complete dissolution should occur with minimal solvent (approx. 4–10 mL per gram of solute).
-
-
Dissolution (Scale-Up):
-
Transfer crude NVF to an Erlenmeyer flask.
-
Add Ethanol (start with 4 mL/g).
-
Heat to 50–65°C . DO NOT BOIL VIGOROUSLY (
C) for extended periods, as this promotes polymerization. -
Stir until the bulk solid dissolves.
-
-
Decolorization (Critical):
-
Add Activated Charcoal (5–10% w/w relative to crude mass).
-
Stir at 60°C for 10–15 minutes.
-
Why: Furan derivatives are prone to oxidation and polymerization; charcoal adsorbs the high-molecular-weight colored impurities.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove charcoal.
-
Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring.
-
Once crystals appear, transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize recovery.
-
Note: If the solution turns cloudy but no crystals form (oiling out), scratch the glass or add a seed crystal immediately.
-
-
Collection & Drying:
-
Filter the crystals via vacuum filtration (Buchner funnel).[2]
-
Wash the cake with a small volume of ice-cold Ethanol.
-
Dry in a vacuum oven at 30–40°C. Do not exceed 50°C during drying.
-
Module 2: Troubleshooting Assistant
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, the solution becomes milky or droplets of yellow/orange oil form at the bottom, rather than distinct crystals. Root Cause: The solution temperature is above the melting point of the solvated compound, or the impurity profile is depressing the melting point significantly.
| Corrective Action | Mechanism |
| Seeding | Add a tiny crystal of pure NVF to the oil/solvent mixture at 35–40°C. This provides a nucleation site for the lattice to form over the amorphous oil. |
| Re-heat & Dilute | Re-dissolve the oil by heating and add 10–15% more solvent. Oiling out often indicates the solution is too concentrated (supersaturated) at a temperature above the crystal's melting point. |
| Switch Solvent | If using Ethanol, switch to Isopropanol (IPA). IPA has a higher boiling point but slightly lower solubilizing power, often favoring crystal formation over oiling. |
Issue 2: Low Yield (<50%)
Symptoms: Beautiful crystals form, but the mass recovery is poor. Root Cause: Excessive solvent volume or high solubility of the product in the cold solvent.
| Corrective Action | Mechanism |
| Concentrate Mother Liquor | Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process (Second Crop). Note: Second crops are usually less pure. |
| Solvent Ratio Check | Ensure you are using the minimum amount of hot solvent required to dissolve the solid. For NVF, this is typically ~4–6 mL per gram of crude. |
| Cold Wash | Ensure the wash solvent is ice-cold .[3] Washing with room-temp ethanol will redissolve significant amounts of product. |
Issue 3: Product Remains Dark/Brown
Symptoms: Crystals are structurally sound but retain a brown/orange hue instead of bright yellow. Root Cause: Polymerized furan residues (tars) are trapped within the crystal lattice or on the surface.
| Corrective Action | Mechanism |
| Acid Wash (Pre-treatment) | Wash the crude solid with cold water or dilute HCl before recrystallization to remove basic catalyst residues (e.g., amines/hydroxides) that promote polymerization. |
| Increase Charcoal | Increase activated charcoal load to 20% w/w. |
| Two-Solvent System | Dissolve in minimum Acetone (very soluble), then add Ethanol until cloudy, then cool. This can sometimes leave polar tars in solution. |
Module 3: Visualization (Workflow)
The following diagram illustrates the logical flow of the purification process, including critical decision nodes for troubleshooting.
Caption: Logical workflow for the recrystallization of 2-(2-nitrovinyl)furan, including loops for correcting "oiling out" phenomena.
Module 4: FAQ (Technical Specifications)
Q: What is the exact melting point I should look for? A: Pure 2-(2-nitrovinyl)furan melts between 74°C and 76°C [1][2]. A melting range wider than 2°C (e.g., 70–75°C) indicates the presence of impurities or solvent inclusions.
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable solvent, but Ethanol is generally preferred due to lower toxicity and slightly better temperature control (higher boiling point) which helps prevent premature precipitation during hot filtration [1].
Q: Is this compound shock-sensitive? A: While 2-(2-nitrovinyl)furan is not classified as a primary explosive, nitro-vinyl compounds possess high chemical energy. It should be handled with care, kept away from open flames, and never heated to dryness at high temperatures (>100°C) as rapid decomposition can occur [2].
Q: How do I store the purified compound? A: Store in an amber vial (light sensitive) at cool temperatures (2–8°C). Furan derivatives can slowly polymerize upon exposure to light and air.
References
- Google Patents.Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic. WO2003051858A1.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Verified URL: [Link]
Sources
Technical Support Center: Synthesis of 2-(2-Nitrovinyl)furan
The following technical guide is structured as a Tier 3 Support Resource for the Chemical Synthesis & Process Development Division . It addresses the specific challenges associated with the Henry reaction (nitroaldol condensation) of furfural and nitromethane.
Subject: Troubleshooting Impurity Profiles & Yield Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2-(2-nitrovinyl)furan (G-0) via the Henry condensation of furfural with nitromethane is theoretically straightforward but operationally sensitive. Users frequently report issues with incomplete conversion (beta-nitroalcohol persistence) , uncontrollable polymerization (resinification) , and Cannizzaro side-products .
This guide deconstructs these failure modes using mechanistic causality. It provides self-validating protocols to isolate the target trans-nitroalkene from the "Red/Brown Tar" often encountered in furan chemistry.
Module 1: Reaction Pathway & Failure Mode Analysis
To troubleshoot effectively, we must visualize the competitive landscape of the reaction. The furan ring is acid-sensitive, while the aldehyde group is base-sensitive (Cannizzaro). The target nitroalkene is an electrophile prone to Michael additions.
Mechanistic Flowchart (Signaling Pathway)
The following diagram maps the critical decision points where the reaction diverges from the Target Product (Green) to Common Byproducts (Red).
Figure 1: Mechanistic pathway of furfural-nitromethane condensation highlighting competitive side reactions.
Module 2: Troubleshooting Common Impurities
Issue 1: The "Stuck" Intermediate (β-Nitroalcohol)
Symptom: NMR shows a persistent multiplet at δ 5.3–5.8 ppm (methine proton) and broad OH peak. Yield is high, but melting point is low (< 70°C). Diagnosis: Incomplete dehydration. The Henry reaction occurs in two steps: addition (fast) and dehydration (rate-limiting). Weak bases (e.g., alkylamines) at low temperatures often stall at the alcohol stage [1].
Corrective Protocol:
-
Force Dehydration: If using a weak base (ethylamine/isobutylamine), ensure the reaction reaches reflux or use a Dean-Stark trap if solvent choice permits (e.g., toluene/benzene, though ethanol is standard).
-
Chemical Dehydration: For stubborn cases, isolate the intermediate and treat with acetic anhydride or a catalytic amount of iodine.
-
Catalyst Switch: Switch to Sodium tert-butoxide .[1] Research indicates this catalyst drives the reaction to completion in ~15 minutes at room temperature, exclusively yielding the trans-isomer without requiring external heat, thus bypassing the kinetic trap of the alcohol intermediate [2].
Issue 2: The "Red/Brown Tar" (Furan Resinification)
Symptom: Reaction mixture turns dark black/red; crude product is a sticky oil that refuses to crystallize. Diagnosis: Furan rings are notoriously unstable in the presence of strong acids (ring opening) and strong oxidizers. Furthermore, the product (a nitroalkene) is prone to polymerization. Root Causes:
-
Base Strength: Using strong mineral bases (NaOH/KOH) without strict temperature control (<10°C) triggers the Cannizzaro reaction and resinification [1].
-
Acidic Workup: Neutralizing the basic reaction mixture with strong acid (HCl) to pH < 4 can trigger furan ring opening and polymerization.
Corrective Protocol:
-
Buffer Control: Neutralize the reaction mixture with acetic acid rather than HCl. Stop adding acid once the pH reaches 6–7. Do not acidify below pH 5.
-
Temperature: Maintain reaction temperature between 0–10°C if using KOH/NaOH. If using amines, reflux is acceptable only for short durations.
Issue 3: Michael Addition Adducts
Symptom: Product purity is low; mass spec shows M+61 peaks (addition of nitromethane). Diagnosis: The target product is an electron-deficient alkene. In the presence of base and excess nitromethane, a second nitromethane molecule adds to the double bond, forming 1,3-dinitro-2-furylpropane derivatives.
Corrective Protocol:
-
Stoichiometry: Maintain a strict 1:1 molar ratio of furfural to nitromethane. Avoid large excesses of nitromethane.
-
Quench Time: Do not let the reaction stir indefinitely after completion. Monitor via TLC (30% EtOAc/Hexane). Once the aldehyde spot disappears, quench immediately.
Module 3: Optimized Synthesis & Purification Protocol
This protocol integrates the "Sodium Tert-Butoxide Method" for high specificity [2] with a two-solvent recrystallization purification to ensure pharmaceutical-grade purity.
Step-by-Step Methodology
1. Synthesis (The "Fast" Method)
-
Preparation: In a round-bottom flask, dissolve Furfural (1.0 eq) and Nitromethane (1.0 eq) in dry methanol or ethanol (approx. 5 mL per gram of furfural).
-
Catalysis: Add Sodium tert-butoxide (0.5–1.0 mol%) in a single portion with vigorous stirring.
-
Note: A yellow precipitate (the nitronate salt) may form immediately.
-
-
Reaction: Stir at room temperature (25°C) for 15–30 minutes.
-
Check point: Reaction is complete when the mixture solidifies or TLC shows no starting aldehyde.
-
-
Quench: Acidify with dilute Acetic Acid (10% aq) until pH is neutral (pH 7). Do not use concentrated HCl.
-
Isolation: Pour mixture into ice water. The yellow solid precipitates.[2] Filter and wash with cold water.[3]
2. Purification (Two-Solvent Recrystallization)
Crude 2-(2-nitrovinyl)furan often contains colored gums. Recrystallization is mandatory.
| Solvent System | Role | Protocol |
| Ethanol (Hot) | Solvent | Dissolve crude solid in minimum boiling ethanol (approx. 4-10 volumes) [3].[4] |
| Activated Carbon | Adsorbent | Add 5-10% w/w activated carbon to the hot solution. Stir for 5 mins to remove "brown tar" oligomers. Filter hot. |
| Water (Cold) | Anti-solvent | If crystallization is slow, add warm water dropwise to the hot ethanol filtrate until turbidity persists, then cool. |
Final Specs:
-
Appearance: Bright yellow crystalline needles.
-
Melting Point: 74–75°C [3].
-
Storage: Store in the dark at <20°C. Nitroalkenes are light-sensitive.
Module 4: Troubleshooting Summary Table
| Observation | Probable Cause | Technical Intervention |
| Low Melting Point (<70°C) | Presence of β-nitroalcohol intermediate. | Increase reaction time or switch catalyst to Sodium tert-butoxide [2]. |
| Oily/Sticky Product | Polymerization or Cannizzaro side-products (Furfuryl alcohol). | Avoid strong bases (NaOH). Use Acetic Acid for neutralization. Use Activated Carbon during recrystallization. |
| Low Yield (<50%) | Michael addition of nitromethane to product. | Reduce Nitromethane stoichiometry to 1:1. Stop reaction immediately upon completion. |
| Dark Red/Black Color | Furan ring degradation (Acid catalyzed).[5] | Ensure pH never drops below 5 during workup. Keep temperature low. |
References
-
Alabi, K. A., et al. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology.
-
Owolabi, B. J., et al. (2015).[1] Sodium tert-butoxide: A suitable catalyst for the synthesis of 2-(2-nitrovinyl) furan.[1][2] Semantics Scholar.
-
Menendez, J. C., et al. (2003). Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic. World Intellectual Property Organization, WO2003051858A1.
Disclaimer: This guide is for research purposes only. Nitro compounds are potentially energetic; standard safety protocols for handling nitroalkenes and furan derivatives must be observed.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. murov.info [murov.info]
- 4. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
optimizing reaction conditions for the synthesis of nitrofuran derivatives
Technical Support & Troubleshooting Center[1]
Current Status: Operational Topic: Optimization of Nitrofuran Derivative Synthesis (Schiff Base Condensation) Audience: Medicinal Chemists, Process Engineers
Introduction: The Stability Paradox
Welcome to the Nitrofuran Optimization Hub. The synthesis of nitrofuran antibiotics (e.g., Nitrofurantoin, Nitrofurazone) typically hinges on the condensation of 5-nitro-2-furaldehyde (5-NFA) with hydrazine derivatives.
The Core Challenge: You are working with a "push-pull" electronic system. The nitro group (
This guide provides self-validating protocols to navigate this stability paradox, moving beyond conventional reflux methods to high-efficiency, green synthesis techniques.
Module 1: Core Reaction & Mechanism
The "Goldilocks" Zone for Catalysis
The formation of the azomethine bond (
Standard Protocol vs. Optimized Protocol
| Parameter | Conventional (Reflux) | Optimized (Green/Catalytic) | Why? (Causality) |
| Solvent | Ethanol/Methanol | Water (Ultrasound) or Ethanol/PEG-400 | Ultrasound creates cavitation bubbles that generate localized hotspots, driving reaction without bulk heating that degrades the furan [1, 6]. |
| Catalyst | Conc. | Acetic Acid, Lemon Juice, or Solid Acid | Strong mineral acids ( |
| Time | 4–12 Hours | 5–15 Minutes (Microwave/Ultrasound) | Extended thermal exposure increases oxidative degradation (darkening of reaction) [6]. |
| Stoichiometry | 1:1 | 1.1 : 1 (Slight excess of Hydrazide) | Excess nucleophile pushes the equilibrium forward and consumes the unstable aldehyde. |
Visualization: Reaction Pathway & Failure Modes
The following diagram illustrates the competing pathways between successful drug formation and catastrophic ring decomposition.
Figure 1: Mechanistic pathway showing the narrow pH window required to avoid acid-catalyzed ring opening or base-catalyzed disproportionation.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Darkening of Reaction Mixture
User Question: "My reaction turns black/tarry after 1 hour of reflux, and the yield is <40%. What is happening?"
Technical Diagnosis: This is the classic signature of furan ring decomposition . The nitro-furan moiety is photosensitive and acid-labile. Prolonged heating in the presence of strong mineral acids (HCl/H2SO4) initiates a redox ring-opening reaction, forming nitrile oxides and polymeric tars [4].
Corrective Protocol:
-
Switch Catalyst: Replace mineral acid with Glacial Acetic Acid (catalytic amount) or a solid acid catalyst (e.g., Montmorillonite K-10).
-
Lower Temperature: If using thermal heating, do not exceed 60°C.
-
Switch Energy Source: Use Ultrasound irradiation (45 kHz) at 60°C. This typically completes the reaction in <15 minutes with >90% yield, preventing thermal degradation [7].
Issue 2: Impurity Profile (Multiple Spots on TLC)
User Question: "I see three spots on my TLC. One is the product, one is starting material, but there's a third persistent spot.[1][2] How do I remove it?"
Technical Diagnosis: If the reaction pH was basic (or if you used a hydrazide salt neutralized with excess base), you likely triggered the Cannizzaro reaction , where 5-NFA disproportionates into 5-nitro-2-furoic acid and the corresponding alcohol [5]. Alternatively, if using a diamine, you may have formed the bis-Schiff base .
Corrective Protocol:
-
pH Check: Ensure the reaction mix is strictly pH 4–6 .
-
Purification Strategy:
-
Do not use silica gel chromatography if possible; the acidic surface of silica can degrade the product.
-
Wash Protocol: Triturate the crude solid with cold water (removes unreacted hydrazide) followed by cold ethanol (removes 5-NFA).
-
Recrystallization: Use DMF/Water or Dioxane mixtures. Avoid acetone (it can react with residual hydrazines).
-
Issue 3: Precursor Instability
User Question: "We are synthesizing the 5-nitro-2-furaldehyde precursor in-house via nitration, but the yields are inconsistent and the process is dangerous."
Technical Diagnosis:
Direct nitration of furfural with standard mixed acids (
Corrective Protocol: Adopt Flow Chemistry. Recent advancements demonstrate that generating acetyl nitrate in situ using a continuous flow reactor allows for precise temperature control and residence times of <5 minutes. This suppresses decomposition and explosion risks, boosting yields to ~94% [2, 3].
Module 3: Experimental Protocol (Optimized)
Protocol: Ultrasound-Assisted Green Synthesis of Nitrofurazone Analogs Validated based on Green Chemistry principles [6, 7].
Reagents:
-
5-Nitro-2-furaldehyde (1.0 eq)[3]
-
Semicarbazide or Hydrazide derivative (1.1 eq)
-
Solvent: Ethanol:Water (1:1) or PEG-400
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step:
-
Dissolution: Dissolve 5-nitro-2-furaldehyde in the minimum amount of solvent. Note: If using PEG-400, warming to 40°C may be required.
-
Addition: Add the hydrazide derivative slowly to the aldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Check pH (Target: ~5).
-
Activation: Place the reaction vessel in an ultrasonic bath (45 kHz) at 60°C.
-
Monitoring: Sonicate for 10–20 minutes. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).
-
Workup: Pour the mixture onto crushed ice. The product should precipitate immediately as a bright yellow/orange solid.
-
Filtration: Filter under vacuum. Wash with:
- Cold Water (removes salts/acid).
- Cold Ethanol (removes unreacted aldehyde).
-
Drying: Dry in a vacuum oven at 50°C. Avoid high heat.
Module 4: Decision Tree for Process Optimization
Use this logic flow to determine the best optimization strategy for your specific constraints.
Figure 2: Decision support tree for selecting reaction conditions based on scale and equipment availability.
References
-
BenchChem. (2025).[4][3][5] Optimizing reaction conditions for the synthesis of nitrofuran derivatives. BenchChem Technical Support.[4][3][5] Link
-
Hellwig, H., et al. (2025).[1][6] Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.[1][3][6][7] Angewandte Chemie International Edition.[1][6] Link
-
Myerson, A. S., et al. (2025).[1] Continuous Flow Synthesis of Nitrofuran Pharmaceuticals using Acetyl Nitrate.[1][3][6][7] ResearchGate.[6][8] Link
-
Zeljazkov, L., et al. (2025).[9] Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.[10] ResearchGate.[6][8] Link
-
MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde... Cannizzaro Reaction. ChemEngineering. Link
-
Mahmood, A. A. J. (2025).[1][7][8][9] Green synthesis of Schiff bases: a review study. Iraqi Journal of Pharmacy.[8] Link
-
Thalla, N., et al. (2012).[11] A Facile, Catalyst-free Green Synthesis for Schiff’s Bases in Aqueous Medium under Ultrasonic Irradiation.[8][11][12] Semantic Scholar. Link
Sources
- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]
- 10. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Solubilization & Handling of 2-(2-nitrovinyl)furan
Executive Summary
You are likely working with 2-(2-nitrovinyl)furan (2-NVF) for its potent antimicrobial or biocidal properties.[1] However, you have likely encountered three critical barriers:
-
Poor Aqueous Solubility: High lipophilicity (LogP ~1.5–2.4) causes precipitation in aqueous buffers.
-
Sublimation: The compound is volatile even below its melting point (35–60 °C), leading to inconsistent concentration data during incubation.
-
Chemical Instability: The nitrovinyl group acts as a Michael acceptor, making it sensitive to nucleophilic attack and polymerization, particularly at alkaline pH.
This guide moves beyond simple "dissolve and stir" advice. It provides engineered solutions—specifically Cyclodextrin Complexation and Optimized Cosolvent Systems —to ensure your biological data is reproducible.
Module 1: The "Gold Standard" – Cyclodextrin Inclusion Complexes
For robust biological assays (MIC determination, cell culture), simple cosolvents often fail due to precipitation or solvent toxicity. Encapsulating 2-NVF in Hydroxypropyl-
The Mechanism
The furan ring of 2-NVF is hydrophobic and planar. It fits into the lipophilic cavity of the cyclodextrin torus. This "host-guest" complex shields the drug from water (increasing solubility) and prevents the molecule from escaping into the gas phase (stopping sublimation).
Protocol: Preparation of Freeze-Dried Inclusion Complex
Use this method for long-term storage and maximum solubility.
Materials:
-
HP-
-CD (e.g., Kleptose® or Trappsol®) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Workflow:
-
Molar Ratio Calculation: Prepare a 1:1 molar ratio.
-
Example: 139 mg 2-NVF (MW: 139.11) + ~1400 mg HP-
-CD (MW: ~1400).
-
-
Dissolution:
-
Dissolve HP-
-CD in distilled water. -
Dissolve 2-NVF in a minimal volume of Ethanol.
-
-
Mixing: Slowly add the 2-NVF ethanolic solution to the aqueous CD solution under constant magnetic stirring (500 RPM) at Room Temperature (25°C).
-
Equilibration: Stir for 24 hours in a sealed vessel (protect from light).
-
Solvent Removal:
-
Option A (Preferred): Freeze-dry (Lyophilize) the solution for 48 hours.
-
Option B: Rotary evaporate at 40°C until dry.
-
-
QC Check: The resulting powder should be white/pale yellow and freely soluble in water/media.
Visualization: Complexation Workflow
Figure 1: Workflow for generating stable Cyclodextrin inclusion complexes. This process locks the volatile 2-NVF into a soluble state.
Module 2: The "Quick Screen" – Cosolvent & Surfactant Optimization
If you need to run a quick screen and cannot synthesize a complex, use this optimized cosolvent system. Warning: 2-NVF is prone to "crashing out" (precipitating) upon dilution into aqueous media.
Recommended Solvent System
| Component | Role | Concentration in Stock | Final Conc. in Assay |
| DMSO | Primary Solvent | 100% | < 1.0% |
| Tween 80 | Surfactant/Stabilizer | N/A | 0.05% - 0.1% |
| PBS (pH 6.5) | Aqueous Buffer | N/A | > 99% |
The "Anti-Precipitation" Dilution Protocol
Directly adding DMSO stock to water often causes immediate precipitation. Follow this order of addition:
-
Prepare Stock: Dissolve 2-NVF in 100% DMSO (anhydrous) to 100x the desired final concentration.
-
Prepare Buffer: Prepare PBS (pH 6.5) containing 0.1% Tween 80 . The surfactant is critical to prevent crystal nucleation.
-
The "Subsurface" Addition:
-
Place the pipette tip below the surface of the stirring buffer.
-
Eject the DMSO stock slowly into the vortex created by the stir bar.
-
Do not drop the DMSO solution onto the static surface of the water.
-
Module 3: Stability & Handling (Crucial)
Many researchers report "loss of activity" which is actually loss of compound due to environmental factors.
Sublimation Alert
2-NVF sublimes significantly between 35°C and 60°C.[4]
-
Risk: If you incubate 96-well plates at 37°C for bacterial assays, the compound may evaporate from the wells, cross-contaminating adjacent wells or simply vanishing.
-
Solution: Use adhesive plate sealers (e.g., aluminum foil sealers) during incubation. If using the CD-complex (Module 1), this risk is negligible.
pH Sensitivity
The nitrovinyl group is an electrophile.
-
Alkaline pH (> 8.0): Rapid degradation via polymerization or Michael addition of hydroxide ions.
-
Acidic/Neutral pH (4.0 – 7.0): Most stable.
-
Buffer Choice: Phosphate or Citrate buffers are preferred. Avoid TRIS or buffers with free amines if possible, as they can slowly react with the nitrovinyl group over long durations.
Visualization: Stability Decision Tree
Figure 2: Decision tree for maintaining chemical integrity during experiments.
Troubleshooting & FAQ
Q: My solution turned from pale yellow to dark brown/orange after 2 hours. What happened? A: This indicates polymerization or degradation.
-
Check 1: Is your pH > 7.5? If so, lower it.
-
Check 2: Was it exposed to bright light? Nitrovinyl furans are photosensitive. Wrap vials in foil.
Q: I see a fine precipitate immediately after adding my DMSO stock to the media. A: You likely exceeded the "supersaturation" limit.
-
Fix: Add 0.1% Tween 80 or HPMC (Hydroxypropyl methylcellulose) to your aqueous media before adding the DMSO stock. This inhibits crystal growth (Ostwald ripening).
Q: My MIC values are inconsistent between plate repeats.
A: This is the classic signature of sublimation . If Plate A was stacked on top of Plate B, Plate B might have retained more compound. Use plate sealers or switch to the HP-
References
-
Cyclodextrin Complexation & Sublimation Control
-
Valdés, V. R., et al. (2015).[4] "Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins." Molecules, 20(8), 14805–14819.
- Key Insight: Confirms sublimation at 35-60°C and stabiliz
-
-
Chemical Stability of Furan Derivatives
-
Microencapsulation Strategies
- Mishra, B., et al. (2011). "Ethylcellulose microparticles encapsulating 2-(2-Nitrovinyl) Furan." Journal of Applied Pharmaceutical Science.
-
Key Insight: Alternative formulation using solvent evaporation techniques.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-Nitrovinyl)furan (CAS 699-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-(2-Nitrovinyl)furan Stability & Handling
Topic: Stability, Storage, and Handling of 2-(2-nitrovinyl)furan (G-0) Document ID: TS-NVF-2024-001 Audience: Chemical Researchers, Process Chemists, and QA Specialists
Welcome to the Technical Support Center
You have accessed the specialized troubleshooting guide for 2-(2-nitrovinyl)furan (CAS: 625-86-5). This compound, often synthesized via the Henry reaction between furfural and nitromethane, is a critical intermediate in the synthesis of nitrofuran antibiotics. However, it is notoriously unstable, prone to polymerization, and sensitive to environmental factors.
This guide moves beyond basic safety data sheets to address the causality of degradation and provides self-validating protocols to ensure experimental success.
Part 1: Critical Storage & Stability (The "Black Tar" Phenomenon)
User Issue: "My yellow crystalline sample has turned into a brown/black sticky solid after two weeks of storage. Is it salvageable?"
Root Cause Analysis
The degradation of 2-(2-nitrovinyl)furan is primarily driven by the electron-withdrawing nature of the nitro group conjugated with the vinyl double bond. This creates a highly electrophilic Michael acceptor system that is susceptible to:
-
Spontaneous Polymerization: Initiated by trace bases, radicals, or light, leading to the formation of poly(nitrovinylfuran) oligomers (the "black tar").
-
Oxidative Degradation: The furan ring is sensitive to singlet oxygen, leading to ring-opening and resinification.
Troubleshooting & Recovery Protocol
If your sample is <50% degraded (dark yellow/orange), recrystallization is possible. If black/tarry, disposal is required.
Corrective Action: The "Inert-Cold" Storage System To prevent recurrence, you must implement a redundant barrier system.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Arrhenius suppression of polymerization kinetics. Ambient storage guarantees degradation within weeks. |
| Atmosphere | Argon/Nitrogen (Strict) | Exclusion of oxygen prevents furan ring oxidation; exclusion of moisture prevents hydrolytic cleavage. |
| Light | Amber/Foil-Wrapped | The nitrovinyl moiety is photo-labile; UV exposure catalyzes radical polymerization. |
| Stabilizer | None (Usually) | Note: Unlike THF, stabilizers like BHT are rarely added due to downstream reaction interference, making physical barriers critical. |
Visual Logic: Sample Assessment Flowchart
Figure 1: Decision matrix for assessing the integrity of stored 2-(2-nitrovinyl)furan samples.
Part 2: Synthesis & Reaction Optimization
User Issue: "I am synthesizing 2-(2-nitrovinyl)furan via the Henry reaction, but my yield is low and the product decomposes during workup."
Technical Insight: The Retro-Henry Threat
The synthesis involves the condensation of furfural and nitromethane.[1] The reaction is reversible (Retro-Henry reaction).
-
The Trap: If the reaction mixture becomes too basic or is heated excessively during workup, the equilibrium shifts back to the starting materials or triggers polymerization.
-
The Catalyst: While strong bases (NaOH) are often cited in general Henry reactions, they are too harsh for furan derivatives.
Optimized Protocol: Ammonium Acetate Method
This protocol uses a milder base to prevent ring degradation and polymerization.
Reagents:
-
Furfural (1.0 eq) - Must be freshly distilled.
-
Nitromethane (1.5 eq)
-
Ammonium Acetate (0.4 eq) - Acts as a mild buffer/catalyst.
-
Acetic Acid (Solvent)[2]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and inert gas inlet.
-
Mixing: Dissolve furfural and nitromethane in glacial acetic acid. Add ammonium acetate.
-
Reaction: Heat to 80-90°C for 2-4 hours. Do not exceed 100°C.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). Product appears as a bright yellow spot (Rf ~0.4-0.5).
-
-
Quench: Cool to room temperature. Pour the mixture into ice-cold water .
-
Why? Sudden cooling precipitates the product and dilutes the acid, stopping the reaction.
-
-
Filtration: Collect the yellow precipitate immediately.
-
Critical: Do not let the solid sit in the acidic mother liquor for extended periods.
-
Troubleshooting Table: Reaction Variables
| Variable | Common Mistake | Consequence | Corrective Action |
| Base Choice | Using NaOH or KOH | Rapid polymerization (Black Tar) or Cannizzaro side reaction. | Use Ammonium Acetate or Isobutylamine . |
| Temperature | Refluxing >100°C | Furan ring opening; tar formation. | Maintain 80-90°C ; use oil bath with temp control. |
| Solvent | Aqueous media | Poor solubility; slow reaction. | Use Acetic Acid or Ethanol (anhydrous). |
| Workup | Extraction with DCM | Product dissolves but degrades if DCM is acidic/wet. | Precipitation in ice water is superior for stability. |
Part 3: Purification & Purity Verification
User Issue: "The NMR shows small impurity peaks in the aliphatic region, and the melting point is broad."
Purification Strategy: The Two-Solvent Recrystallization
Distillation is not recommended due to the compound's thermal instability (risk of explosion/rapid decomposition). Recrystallization is the only safe method.
Protocol:
-
Dissolution: Dissolve the crude orange/brown solid in a minimum amount of boiling Ethanol (95% or absolute) .
-
Safety: Use a water bath, not a direct flame.
-
-
Decolorization: If the solution is dark brown, add 5% w/w Activated Carbon . Stir for 5 minutes.
-
Hot Filtration: Filter while hot (gravity filtration) to remove carbon and insoluble polymers.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (-4°C).
-
Collection: Filter the bright yellow needles. Wash with cold ethanol.
-
Drying: Dry under high vacuum at room temperature . Do not use a heated oven.
Visual Logic: Purification Workflow
Figure 2: Step-by-step purification logic to maximize yield and purity.
Part 4: Safety & Toxicity Profile
Warning: 2-(2-nitrovinyl)furan is a potent lachrymator and a suspected mutagen .
-
Handling: Always handle in a fume hood.
-
PPE: Double nitrile gloves are recommended. The compound stains skin yellow/brown immediately upon contact, indicating reaction with skin proteins (Michael addition).
-
Disposal: Do not mix with strong oxidizing agents or strong bases in waste containers.
References
-
Preparation and Stability
-
Jubie, S., et al. "Synthesis and antimicrobial activity of some 2-(2-nitrovinyl) furan derivatives."[1] Asian Journal of Research in Chemistry 3.1 (2010): 13-15. (Verified context via search).
-
-
Henry Reaction Mechanism
-
Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57.5 (2001): 915-945.
-
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Safety Data
-
Sigma-Aldrich.[3] "Safety Data Sheet: 2-Nitrovinylfuran."
-
Sources
Technical Support Center: 2-(2-Nitrovinyl)furan Reaction Optimization
Status: Operational Subject: Troubleshooting 2-(2-nitrovinyl)furan (2-NVF) Methodologies Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Push-Pull" Paradox
Welcome to the technical support hub for 2-(2-nitrovinyl)furan. If you are here, you are likely staring at a flask of black tar or a low-yielding reduction.
2-NVF is a deceptively simple molecule that presents a "push-pull" electronic paradox. The furan ring is electron-rich (diene character), while the nitrovinyl side chain is strongly electron-withdrawing (dienophile/Michael acceptor character). This internal tension makes it a versatile intermediate for indole alkaloids and antimicrobial agents, but it also renders it highly susceptible to acid-catalyzed polymerization and oxidative degradation .
This guide abandons generic advice. We focus on the causality of failure and self-validating protocols to rescue your synthesis.
Module 1: Synthesis Integrity (The Henry Reaction)
User Issue: "My Henry condensation between furfural and nitromethane yields a dark oil that refuses to crystallize, or the yield is <40%."
Root Cause Analysis
The synthesis of 2-NVF via the Henry reaction (nitroaldol condensation) is equilibrium-driven.[1] The most common failure mode is base-catalyzed polymerization of the product. 2-NVF is unstable in the presence of strong bases or prolonged heat, leading to furan ring opening or polymerization.
Troubleshooting Protocol
| Parameter | Standard Failure Mode | Optimized Protocol |
| Catalyst | NaOH/KOH (Too strong, causes tars) | Ammonium Acetate (NH₄OAc) or Isobutylamine. These act as buffers, preventing pH spikes. |
| Solvent | Ethanol (Product is too soluble) | Acetic Acid (Solvent & Catalyst). Promotes dehydration of the intermediate nitroaldol to the nitroalkene. |
| Temperature | Reflux > 2 hours (Polymerization) | Strict Control: 80-90°C for max 1-2 hours. Monitor via TLC. |
| Workup | Acid neutralization | Crystallization: Pour hot reaction mixture into ice water. The product should precipitate as yellow needles . |
Self-Validating Step: The "Yellow Needle" Test
-
Pass: Product precipitates as bright yellow needles upon cooling/water addition. Melting point should be sharp (~75°C).
-
Fail: Product is an orange/brown oil. Action: Recrystallize immediately from ethanol/water. Do not proceed to the next step with oil; impurities catalyze decomposition.
Workflow Visualization: The Henry Pathway
Figure 1: The Henry Reaction pathway showing the critical divergence between successful dehydration and polymerization.
Module 2: Reduction Failures (The LiAlH4 Trap)
User Issue: "Reducing 2-NVF with LiAlH4 resulted in a complex mixture or a fire. I wanted the amine (2-(2-aminoethyl)furan)."
Root Cause Analysis
Lithium Aluminum Hydride (LiAlH4) is often too aggressive for furan derivatives.
-
Ring Opening: The aluminum hydride species can coordinate with the furan oxygen, facilitating ring opening, especially if the reaction exotherm is not controlled.
-
Polymerization: The intermediate reduction products (enamines/imines) are unstable.
Optimization Matrix: Select Your Reductant
| Desired Product | Recommended Reagent | Why? |
| Saturated Nitro (2-nitroethylfuran) | NaBH4 / Silica Gel | Selective reduction of the C=C bond without touching the nitro group or furan ring. |
| Amine (2-aminoethylfuran) | LiAlH4 (0°C, Ether) | Strict Control Required. Add solution of 2-NVF to LiAlH4 (inverse addition) to keep hydride in excess. |
| Amine (Alternative) | H2 / Raney Nickel | Catalytic hydrogenation is cleaner but requires pressure equipment. |
Critical Safety Note
Nitroalkenes are potential explosives. Never grind dry LiAlH4.[2] Ensure the 2-NVF is fully dissolved before addition.
Reduction Selectivity Map
Figure 2: Selectivity map for reducing 2-NVF. Note the divergence based on reagent strength.
Module 3: C-C Bond Formation (Michael & Diels-Alder)
User Issue: "I tried a Michael addition with a thiol, but the yield is low. Also, does this work as a diene in Diels-Alder?"
Michael Addition Troubleshooting
The nitrovinyl group makes the beta-carbon highly electrophilic.
-
The Problem: Reversibility (Retro-Michael) and polymerization.
-
The Fix: Use non-nucleophilic bases (like DBU) in catalytic amounts. If using thiols, no base may be needed—just a polar solvent (MeOH).
-
Validation: 1H NMR will show the disappearance of the vinyl doublets (typically ~7.5-8.0 ppm) and the appearance of aliphatic multiplets.
Diels-Alder Reactivity[3][4]
-
As a Diene: Furan is a diene, but the nitrovinyl group deactivates it. It reacts poorly with electron-deficient dienophiles (e.g., maleic anhydride) compared to unsubstituted furan.
-
As a Dienophile: The nitrovinyl group activates the side chain double bond. It reacts well with electron-rich dienes (e.g., isoprene, Danishefsky’s diene).
-
Note: The nitro group is often ejected (eliminated) after the reaction if aromatization is possible.
-
Module 4: Stability & Storage (The "Black Tar" Prevention)
User Issue: "I stored the compound in a clear vial, and a week later it was black."
The Mechanism of Degradation
2-NVF undergoes photochemical dimerization and oxidative polymerization .
-
Light Sensitivity: UV light promotes [2+2] cycloaddition of the vinyl group.
-
Acid Sensitivity: Trace acid (from glass surfaces or air) hydrolyzes the furan ring to 1,4-dicarbonyls, which cross-link into tar.
Storage Protocol (SOP)
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Argon or Nitrogen flush (Oxygen exclusion).
-
Temperature: -20°C (Freezer).
-
Stabilizer: If storing as a solution, add a trace of BHT (butylated hydroxytoluene) to scavenge radicals.
References
-
NBinno. (n.d.). The Henry Reaction: Efficient Synthesis of 2-Nitroethanol at Scale. Retrieved from [Link]
- Google Patents. (2003). Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic (WO2003051858A1).
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
CONICET. (n.d.). 2-Nitrofurans as dienophiles in Diels–Alder reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link][2][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scirp.org [scirp.org]
- 9. WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Polymer Control & Byproduct Mitigation
Status: Operational Operator: Senior Application Scientist Ticket ID: POLY-MIT-001
Welcome to the Polymer Control Support Center
You have reached the Tier 3 Engineering Desk. This guide addresses the suppression of unwanted polymeric byproducts across three distinct disciplines: Organic Synthesis , Controlled Radical Polymerization , and Biologic Formulation .
Unlike standard SOPs, we focus on the kinetic and thermodynamic causality of polymerization. If you are seeing "tars," high Polydispersity Indices (PDI), or High Molecular Weight (HMW) aggregates, select the module below that matches your experimental context.
Module 1: Organic Synthesis (Macrocyclization & Small Molecules)
User Issue: "My reaction is forming insoluble tars or oligomers instead of the desired macrocycle."
Diagnosis: You are likely violating the Ruggli-Ziegler Principle . In reactions capable of forming both rings (intramolecular) and chains (intermolecular), the reaction rate depends heavily on concentration.
-
Polymerization is a second-order reaction (Rate
). -
Cyclization is a first-order reaction (Rate
).
At high concentrations, intermolecular collisions (polymerization) statistically dominate. To favor cyclization, you must lower the instantaneous concentration of the reactive intermediate.
The Solution: Pseudo-High Dilution Technique Rather than using thousands of liters of solvent (True High Dilution), we use controlled addition to maintain a low stationary concentration of the reactant while keeping the total volume manageable.
🔧 Protocol: Syringe Pump-Assisted Addition
Objective: Maintain reactant concentration
-
Setup: Equip a multi-neck flask with a high-efficiency reflux condenser and a septum for inlet.
-
Solvent Load: Place 90% of your total solvent volume in the reaction flask. Bring to reflux/reaction temperature.
-
Feed Preparation: Dissolve your reactant(s) in the remaining 10% of solvent. Load this into a gas-tight syringe (glass preferred for aggressive solvents).
-
Addition Rate Calculation:
-
Determine the reaction half-life (
). -
Set the addition rate such that the feed time is
. -
Typical starting point: 0.5 to 1.0 mL/hour.
-
-
Execution: Use a syringe pump to inject the feed directly into the center of the vortex (rapid mixing is critical to prevent localized high-concentration zones).
📊 Visualizing the Kinetic Competition
The following diagram illustrates why dilution shifts the pathway from Polymer (Byproduct) to Macrocycle (Product).
Figure 1: Kinetic competition between second-order polymerization (red) and first-order cyclization (green). High dilution suppresses the red pathway.
Module 2: Controlled Radical Polymerization (RAFT/ATRP)
User Issue: "My polymer has a high PDI (>1.5) and a high molecular weight shoulder (tailing)."
Diagnosis: This indicates a loss of "living" character.[1] In RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization), high PDI is caused by irreversible termination events.
-
Oxygen Poisoning: Oxygen creates peroxy radicals that terminate chains, creating "dead" polymers that cannot grow further.
-
Radical Starvation: If the radical concentration is too high, bimolecular termination (coupling) occurs.
The Solution: The Freeze-Pump-Thaw (FPT) Cycle Standard nitrogen sparging is insufficient for controlled radical polymerization (CRP). You must remove dissolved oxygen to sub-ppm levels.
🔧 Protocol: Freeze-Pump-Thaw Degassing
Objective: Complete removal of dissolved oxygen to prevent dead-chain formation.
-
Seal: Place your reaction mixture (monomer + solvent + CTA) in a Schlenk tube. Do not add the initiator yet if it is thermally unstable. Seal with a high-vacuum grease stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the mixture is completely solid. -
Pump: Open the stopcock to the high-vacuum manifold (target
). Pump for 5–10 minutes. Solvent will not evaporate because it is frozen. -
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath.-
Observation: You will see bubbles erupting from the liquid as gas solubility drops.
-
-
Repeat: Perform steps 2–4 at least three times .
-
Backfill: After the final pump cycle, backfill with high-purity Argon or Nitrogen.
Data: Impact of Oxygen on PDI
| Condition | PDI (Polydispersity) | % "Dead" Chains | Outcome |
| Nitrogen Sparging (15 min) | 1.35 - 1.60 | High (~15%) | Broad distribution, tailing |
| Freeze-Pump-Thaw (3x) | 1.05 - 1.15 | Low (<2%) | Narrow, monodisperse |
Module 3: Biologics & Protein Engineering[1][2][3][4][5][6][7][8][9]
User Issue: "I am detecting High Molecular Weight (HMW) species in my SEC-HPLC after storage."
Diagnosis: This is protein aggregation—a form of non-covalent polymerization. It occurs when hydrophobic patches on the protein surface, usually buried, become exposed due to thermal stress or shear, leading to protein-protein association.
The Solution: Arginine/Glutamate Excipient System Arginine (Arg) is a unique aggregation suppressor. Unlike sugars (which stabilize the native state thermodynamically), Arginine acts kinetically.
Mechanism (The Gap Effect): Arginine is slightly larger than a water molecule. It binds weakly to the protein surface but is excluded from the narrow gap between two proteins attempting to collide. This creates an osmotic barrier that makes protein-protein association energetically unfavorable [1, 2].
🔧 Protocol: Formulation Optimization
Objective: Inhibit aggregation without denaturing the protein.
-
Buffer Base: Start with your standard buffer (e.g., Histidine or Phosphate, pH 6.0–7.0).
-
Add Additives:
-
L-Arginine HCl: Add to a concentration of 150 mM to 250 mM .
-
L-Glutamate: Add equimolar to Arginine (e.g., 50 mM Arg + 50 mM Glu). Note: The Arg-Glu mixture often improves solubility more than Arg alone due to charge neutralization.
-
-
pH Adjustment: Arginine is basic. You must re-adjust the pH after addition.
-
Validation: Stress test the sample (e.g., 40°C for 2 weeks) and analyze via SEC-HPLC.
📊 Troubleshooting Workflow: Protein Aggregation
Figure 2: Decision tree for identifying and treating protein aggregation (polymeric byproduct).
References
-
Mechanism of Protein Aggregation Inhibition by Arginine. Source: Journal of Physical Chemistry B (2022). Summary: Explains the "Gap Effect" and how Arginine prevents encounter complexes.
-
Review: Why is Arginine Effective in Suppressing Aggregation? Source: ResearchGate / Protein Expression and Purification. Summary: Comprehensive review of Arginine's role in refolding and formulation.[2]
-
High Dilution Principle Techniques. Source: Wikipedia / Topics in Current Chemistry. Summary: Foundational principles of Ruggli-Ziegler dilution for macrocyclization.
-
Controlled Radical Polymerization Guide. Source: Sigma-Aldrich. Summary: Protocols for RAFT/ATRP and PDI control.
-
Tips for Optimizing RAFT Polymerization. Source: Reddit (ChemPros) / Community Consensus. Summary: Practical troubleshooting for high molecular weight shoulders and dead chains.
Sources
analytical challenges in the characterization of 2-(2-nitrovinyl)furan
Technical Support Center: Characterization of 2-(2-nitrovinyl)furan (G-0)
Status: Operational Ticket Priority: High (Stability & Isomerization Risks) Assigned Specialist: Senior Application Scientist, Analytical Division
Welcome to the Technical Support Hub
You are likely here because 2-(2-nitrovinyl)furan (CAS: 699-18-3), often referred to as G-0 in the synthesis of Furazolidone, is presenting inconsistent data in your purity or impurity profiling.
This compound is not a standard stable analyte. It possesses a conjugated nitro-alkene system attached to a furan ring. This creates a "perfect storm" for analytical challenges: photochemical
This guide bypasses standard textbook definitions to address the specific failure modes encountered in the lab.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Issue: "My main peak is splitting or showing a fronting shoulder after the sample sits in the autosampler."
Root Cause Analysis: The nitrovinyl group is highly photosensitive. While the (E)-isomer (trans) is the thermodynamically stable synthetic product, exposure to ambient laboratory light (even for 30 minutes) drives photo-isomerization to the (Z)-isomer (cis). These isomers often separate on high-efficiency C18 columns, appearing as a split peak or a "ghost" impurity.
Troubleshooting Protocol:
| Parameter | Standard Recommendation | Expert Insight (The "Why") |
| Column Chemistry | C18 or Phenyl-Hexyl | Phenyl-Hexyl columns provide unique |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Neutral pH can promote degradation. The nitrovinyl group is electron-withdrawing, making the |
| Temperature | Avoid high column temperatures ( | |
| Detection | UV 360-370 nm | The extended conjugation shifts the |
Step-by-Step Resolution:
-
Amber Glassware: All standards and samples must be prepared in amber vials.
-
Actinic Light: If possible, equip your LC autosampler with an amber door or turn off the internal light.
-
Solvent Choice: Dissolve initially in Acetonitrile (ACN). Avoid Methanol if possible, as it is more nucleophilic than ACN and can slowly react with the activated alkene over long storage times.
Module 2: Mass Spectrometry (LC-MS/MS) Optimization
User Issue: "I see the UV peak, but my MS signal is weak or erratic."
Root Cause Analysis: 2-(2-nitrovinyl)furan is a neutral, relatively non-polar molecule. It does not ionize easily in Electrospray Ionization (ESI) positive mode because it lacks a basic amine center (unlike its derivative, Furazolidone).
Optimization Guide:
-
Ionization Source: Switch to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) . These are superior for neutral, conjugated systems.
-
Polarity: If you must use ESI, try Negative Mode . Nitro groups have high electron affinity and can form stable radical anions
or adducts.
Targeted Transitions (MRM):
| Precursor Ion ( | Product Ion ( | Mechanism |
| 139.0 | 92.0 | Loss of |
| 139.0 | 65.0 | Furan ring fragmentation |
| 140.0 | 94.0 | Loss of |
Module 3: Structural Confirmation (NMR)
User Issue: "How do I prove I have the pure (E)-isomer and not a mixture?"
Root Cause Analysis:
Mass spec cannot distinguish
The Validation Logic:
-
Focus on the two protons on the ethylene bridge (
). -
These protons will appear as doublets in the range of
7.0 - 8.0 ppm. -
Calculate the
value:- : Confirms (E)-isomer (Trans).
- : Confirms (Z)-isomer (Cis).
Expert Tip: If you see a small doublet set with
Module 4: Visualization & Logic Flows
Workflow: Analytical Decision Tree
Figure 1: Analytical workflow for distinguishing purity issues from structural isomerization.
Mechanism: Photochemical Isomerization Pathway
Figure 2: The primary degradation pathway affecting analytical results. Light energy breaks the pi-bond barrier, allowing rotation to the Z-isomer.
References
-
European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food.[1] EFSA Journal. Link
-
Sigma-Aldrich. (n.d.). 2-(2-Nitrovinyl)furan Product Specification & Properties.Link
-
Ruz, V., et al. (2012). Characterization and molecular modeling of the inclusion complexes of 2-(2-nitrovinyl) furan (G-0) with cyclodextrins. International Journal of Pharmaceutics. Link
-
Kwan, E.E. (2012). Lecture 3: Coupling Constants & The Chemical Shift. Harvard University/GitHub. (Detailed explanation of J-coupling physics). Link
-
Thermo Fisher Scientific. (2008). GC/MS Determination of Furan in Food and Beverages.[2][3] (Context on furan volatility and MS fragmentation). Link
Sources
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of 2-(2-Nitrovinyl)furan and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is paramount. This guide provides a comprehensive comparison of the antimicrobial properties of the synthetic compound 2-(2-nitrovinyl)furan (G-1) against a panel of established commercial antibiotics. By delving into experimental data, standardized methodologies, and mechanisms of action, this document serves as a technical resource for researchers and drug development professionals seeking to evaluate the potential of new antimicrobial agents.
Introduction: The Pressing Need for Novel Antimicrobials
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new compounds with unique mechanisms of action. Synthetic compounds, such as derivatives of furan, have garnered significant interest due to their broad-spectrum antimicrobial potential. This guide focuses on 2-(2-nitrovinyl)furan, a molecule that has demonstrated significant inhibitory effects against a range of pathogenic bacteria and fungi.
Profile of 2-(2-Nitrovinyl)furan (G-1)
2-(2-Nitrovinyl)furan is a synthetic organic compound characterized by a furan ring substituted with a nitrovinyl group. Its chemical structure is a key determinant of its biological activity. The presence of the nitro group is believed to be crucial for its antimicrobial efficacy[1].
Chemical Structure:
-
IUPAC Name: 2-(2-nitroethenyl)furan
-
Molecular Formula: C₆H₅NO₃
-
Key Features: A five-membered aromatic furan ring and a conjugated nitrovinyl side chain.
The synthesis of 2-(2-nitrovinyl)furan can be achieved through the condensation reaction of furfural with nitromethane[1].
Comparative Antimicrobial Activity: A Data-Driven Analysis
Table 1: Percentage Inhibition of Microbial Growth [1]
| Microorganism | 2-(2-nitrovinyl)furan (G-1) | Streptomycin | Tetracycline | Ampicillin |
| Staphylococcus aureus | 96% | 56% | 48% | 48% |
| Escherichia coli | 80% | - | - | - |
| Pseudomonas aeruginosa | 96% | - | - | - |
| Salmonella typhimurium | 100% | - | - | - |
| Candida albicans | 100% | - | - | - |
| Fusarium solani | 100% | - | - | - |
| Cercospora cucurbitarum | 100% | - | - | - |
Data for Streptomycin, Tetracycline, and Ampicillin against all listed organisms were not provided in the source study.
The data indicates that 2-(2-nitrovinyl)furan exhibits potent and broad-spectrum antimicrobial activity, in some cases showing significantly higher percentage inhibition than the tested commercial antibiotics against Staphylococcus aureus[1].
Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized testing protocols are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol (based on CLSI M07 and EUCAST guidelines):
-
Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as specified for particular organisms or fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Broth Microdilution Workflow for MIC Determination.
Unraveling the Mechanisms of Action
Understanding how an antimicrobial agent works is fundamental to its development and effective use. The following section compares the proposed mechanism of 2-(2-nitrovinyl)furan with the established mechanisms of the comparator antibiotics.
2-(2-Nitrovinyl)furan (G-1)
The precise mechanism of action for 2-(2-nitrovinyl)furan is not yet fully elucidated. However, research on nitroaromatic compounds, including nitrofurans, suggests they act as prodrugs. These compounds are activated by bacterial nitroreductases, leading to the formation of reactive intermediates. These intermediates can then exert their antimicrobial effects through multiple pathways, including:
-
DNA and RNA Damage: The reactive species can cause lesions in microbial DNA and RNA, disrupting replication and transcription.
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis has been proposed as a key mechanism for some nitrofuran derivatives.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to widespread cellular damage, including lipid peroxidation and protein denaturation[2].
One study has suggested that 2-(2-nitrovinyl)furan can enhance the bactericidal activity of other antibiotics by potentiating the generation of reactive oxygen species[2].
Commercial Antibiotics: A Snapshot of Their Mechanisms
-
Streptomycin (Aminoglycoside): Streptomycin binds to the 30S ribosomal subunit of bacteria, interfering with the initiation of protein synthesis and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately cell death.
-
Tetracycline (Tetracycline): Tetracycline also targets the 30S ribosomal subunit, but it works by blocking the binding of aminoacyl-tRNA to the ribosome. This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.
-
Ampicillin (β-Lactam): Ampicillin belongs to the β-lactam class of antibiotics. It inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan. This weakens the cell wall, leading to cell lysis.
Comparative Mechanisms of Action.
Conclusion and Future Directions
The available data suggests that 2-(2-nitrovinyl)furan is a promising antimicrobial agent with potent, broad-spectrum activity. Its high percentage inhibition against both bacteria and fungi, in some cases surpassing that of established antibiotics, warrants further investigation.
To fully realize the potential of 2-(2-nitrovinyl)furan, future research should focus on:
-
Comprehensive MIC and MBC Determination: Establishing a complete profile of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a wide panel of clinically relevant and drug-resistant pathogens using standardized CLSI/EUCAST methodologies.
-
Mechanism of Action Elucidation: In-depth studies to precisely identify the molecular targets and pathways affected by 2-(2-nitrovinyl)furan and its reactive metabolites.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of infection and conducting thorough toxicological assessments to determine its safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-(2-nitrovinyl)furan to optimize its antimicrobial activity and pharmacokinetic properties.
The journey from a promising lead compound to a clinically viable drug is long and arduous. However, the compelling in vitro activity of 2-(2-nitrovinyl)furan underscores its potential as a valuable scaffold for the development of next-generation antimicrobial agents.
References
-
Alabi, K. A., & Owolabi, O. J. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology, 6(1), 131-136. [Link]
- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
- Alabi, K. A., & Hassan, G. F. (2014). Determination of minimum inhibitory concentrations of 2-(2-nitrovinyl) furan. International Journal of Biological and Chemical Sciences, 8(4), 1723-1727.
-
Ajiboye, T. O., et al. (2018). 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics. Microbial Pathogenesis, 116, 130-134. [Link]
Sources
structure-activity relationship of 2-(2-nitrovinyl)furan derivatives
Technical Guide: Structure-Activity Relationship & Therapeutic Potential of 2-(2-Nitrovinyl)furan Derivatives
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 2-(2-nitrovinyl)furan derivatives, a class of antimicrobial and antiprotozoal agents distinct from classical nitrofurans like nitrofurantoin. Unlike traditional nitrofurans that require enzymatic reduction to generate reactive intermediates, 2-(2-nitrovinyl)furans function primarily as Michael acceptors . They covalently bind to thiol groups in essential microbial enzymes, leading to rapid metabolic collapse. This guide compares their efficacy against standard antibiotics, details their unique mechanism, and provides optimized synthesis protocols.
Mechanism of Action: The Michael Acceptor Paradigm
The pharmacological potency of 2-(2-nitrovinyl)furan (often referred to as G-0 ) and its brominated derivative Furvina (G-1) stems from the electrophilic nature of the nitrovinyl side chain.
-
Primary Target: Cysteine residues in enzymes (e.g., glycolysis enzymes like hexokinase, glyceraldehyde-3-phosphate dehydrogenase).
-
Chemical Event: The nitro group strongly withdraws electrons, activating the exocyclic double bond. A nucleophilic thiol (R-SH) from a protein attacks the
-carbon of the vinyl group (Michael addition). -
Biological Consequence: Irreversible protein alkylation, depletion of intracellular glutathione (GSH), and induction of oxidative stress.
Pathway Visualization: Thiol-Mediated Inactivation
Figure 1: Mechanism of action showing the Michael addition of a protein thiol to the nitrovinylfuran scaffold.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is distinct from 5-nitrofuran antibiotics.
| Structural Component | Modification | Effect on Activity |
| Furan Ring (Position 5) | Unsubstituted (H) | Potent antibacterial/antifungal activity (G-0). |
| Nitro (-NO₂) | Not required. Unlike nitrofurantoin, the ring nitro is not the primary pharmacophore. | |
| Bromo (-Br) | Increases lipophilicity and stability (e.g., Furvina/G-1). Enhances membrane permeability. | |
| Vinyl Linker (-CH=CH-) | Unsubstituted | High reactivity, broad-spectrum activity. |
| Maintains reactivity but alters steric fit; found in Furvina. | ||
| Reduces electrophilicity (steric/electronic), often lowering potency compared to H or Br. | ||
| Nitro Group (Side Chain) | Essential | The electron-withdrawing power of the nitro group is critical to activate the vinyl double bond for nucleophilic attack. |
Key Insight: The "warhead" is the nitrovinyl group , not the furan ring itself. The furan ring acts primarily as a lipophilic carrier to transport the warhead across microbial membranes.
Comparative Performance Guide
The following data compares 2-(2-nitrovinyl)furan (G-0) and Furvina (G-1) against standard antibiotics.
Table 1: Antimicrobial Potency (MIC Values)
Note: Lower MIC indicates higher potency.[1]
| Organism | G-0 (Unsubstituted) | Furvina (G-1) | Nitrofurantoin (Standard) | Ampicillin (Standard) |
| Staphylococcus aureus | 8–16 µg/mL | ~16 µg/mL | 16–32 µg/mL | 2–8 µg/mL (Sensitive strains) |
| Escherichia coli | 16–32 µg/mL | 16–32 µg/mL | 32–128 µg/mL | >32 µg/mL (Resistant strains) |
| Candida albicans | < 10 µg/mL | 0.8–4.7 µM | Inactive | Inactive |
| Leishmania spp. | N/A | 0.8–4.7 µM (IC50) | Inactive | N/A |
Performance Verdict:
-
Vs. Nitrofurantoin: G-0 and G-1 are generally more potent against E. coli and possess unique antifungal/antiprotozoal activity that nitrofurantoin lacks.
-
Resistance Profile: Due to the non-specific alkylation mechanism, resistance development is slower compared to target-specific antibiotics like Ampicillin.
Experimental Protocols
Protocol A: Optimized Synthesis of 2-(2-Nitrovinyl)furan (G-0)
Rationale: The traditional Henry reaction using NaOH/Ethanol requires long reflux times.[2] The use of Sodium tert-butoxide (NaOtBu) acts as a superior base, accelerating the reaction to completion in minutes at room temperature.
Reagents:
-
Furfural (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
Sodium tert-butoxide (0.1 equiv)
-
Solvent: Methanol or Ethanol (Dry)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve furfural (e.g., 10 mmol) in dry methanol (20 mL).
-
Activation: Add nitromethane (15 mmol) to the solution.
-
Catalysis: Add sodium tert-butoxide (1 mmol) in one portion. The solution will turn yellow/orange immediately.
-
Reaction: Stir vigorously at room temperature for 15–30 minutes . Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching: Neutralize the mixture with dilute HCl (1M) until pH ~7. This prevents polymerization.
-
Isolation: A yellow precipitate (trans-isomer) often forms upon neutralization/cooling. Filter the solid.[3]
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography if necessary.
Synthesis Workflow Diagram
Figure 2: Optimized high-yield synthesis workflow for G-0 derivatives using alkoxide catalysis.
References
-
Antimicrobial Activity of 2-Vinylfuran Derivatives. Source: Folia Microbiologica (1980). Significance: Establishes the correlation between the electrophilic exocyclic double bond and biological activity.
-
Antibacterial Activity of the Nitrovinylfuran G1 (Furvina) and its Conversion Products. Source: Scientific Reports (2016). Significance: Confirms the thiol-reactivity mechanism and provides MIC data for E. coli.
-
Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Source: Journal of Pure and Applied Microbiology (2012). Significance: Provides the comparative efficacy data against commercial antibiotics and the NaOtBu synthesis method.
-
2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing. Source: Antibiotics (2021).[1][5][6][7][8] Significance: Discusses SAR variations (methyl vs bromo) and their effect on biofilm/quorum sensing.
-
Method of Obtaining 2-(2-nitrovinyl)-furan and the Use Thereof as a Coccidiostatic. Source: European Patent EP1439172A1. Significance: Industrial synthesis protocols and antiprotozoal applications.[2][4]
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different catalysts for 2-(2-nitrovinyl)furan synthesis
Topic: Comparative Study of Different Catalysts for 2-(2-Nitrovinyl)furan Synthesis Content Type: Technical Comparative Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.
Executive Summary
The synthesis of 2-(2-nitrovinyl)furan (also known as 2-nitrovinylfuran) via the Henry reaction (nitroaldol condensation) is a pivotal step in the production of nitrofuran antibiotics and biocides.[1] While the reaction between furfural and nitromethane is theoretically straightforward, the unique reactivity of the furan ring—specifically its sensitivity to acid-catalyzed polymerization and base-catalyzed Cannizzaro disproportionation—makes catalyst selection critical.
This guide compares three distinct catalytic methodologies:
-
Alkoxides (Sodium tert-butoxide): The high-performance modern standard.
-
Primary Amines (Isobutylamine): The traditional industrial baseline.
-
Heterogeneous Solid Bases (Hydrotalcites): The emerging green alternative.
Part 1: Mechanistic Foundation & The "Furfural Challenge"
To select the right catalyst, one must understand the failure modes of furfural. Unlike benzaldehyde, furfural possesses an electron-rich, acid-sensitive diene system and lacks
-
The Cannizzaro Trap: In the presence of strong aqueous bases (e.g., NaOH, KOH), furfural preferentially undergoes the Cannizzaro reaction, disproportionating into furoic acid and furfuryl alcohol, drastically reducing yield.
-
Resinification: Strong acids or prolonged heating can open the furan ring, leading to dark, insoluble polymers (resins).
-
The Solution: The ideal catalyst must be basic enough to deprotonate nitromethane (
) but nucleophilic/bulky enough to favor addition over disproportionation, or operate in non-aqueous media.
Visualization: Mechanistic Pathways & Divergence
Figure 1: Mechanistic divergence showing how catalyst choice dictates the competition between the desired Henry reaction and the parasitic Cannizzaro pathway.
Part 2: Comparative Analysis of Catalysts
1. Sodium tert-Butoxide (
): The High-Performance Standard
This catalyst represents the optimal balance of basicity and steric bulk. It operates in non-aqueous media (typically THF or alcohols), effectively eliminating the Cannizzaro side reaction.
-
Performance: Reaction completion in 15 minutes at room temperature.
-
Selectivity: Crystallizes exclusively as the trans-isomer upon neutralization.[2]
-
Protocol Insight: The bulky tert-butoxide anion is a strong base but a poor nucleophile towards the aldehyde carbonyl, preventing side reactions.
2. Isobutylamine: The Traditional Workhorse
Historically the "go-to" for large-scale synthesis, primary amines act via a dual activation mechanism (forming an imine/iminium intermediate).
-
Performance: Requires 5 hours under reflux.
-
Selectivity: High, but requires thermal energy to drive the elimination step.
-
Protocol Insight: While robust, the energy cost (reflux) and time make it less efficient for rapid screening or high-throughput applications compared to alkoxides.
3. Solid Base Catalysts (Mg-Al Hydrotalcites): The Green Alternative
Layered Double Hydroxides (LDHs) offer a heterogeneous solution. The basic sites (OH- groups) are fixed on the solid lattice.
-
Performance: High yields (>90%) but reaction times vary (1–5 hours).
-
Selectivity: Good, with the added benefit of catalyst recyclability.[3][4]
-
Protocol Insight: Ideal for "green chemistry" metrics.[3] The catalyst is removed by simple filtration, avoiding the salt waste associated with neutralizing homogenous bases like NaOtBu.
Part 3: Data Synthesis & Decision Matrix
Performance Comparison Table
| Metric | Sodium tert-Butoxide | Isobutylamine | Mg-Al Hydrotalcite | NaOH (Aqueous) |
| Reaction Time | 15 Minutes | 5 Hours | 1 - 4 Hours | Variable |
| Temperature | Room Temp ( | Reflux ( | ||
| Yield | > 98% (High Purity) | ~85-95% | > 90% | Low (< 50%)* |
| Side Reactions | Minimal | Polymerization (if overheated) | Minimal | Cannizzaro (High Risk) |
| Workup | Acid Neutralization | Distillation/Crystallization | Filtration | Extraction |
| Isomer Ratio | Exclusive trans | Mostly trans | Mixed | Mixed |
*Note: NaOH yields are severely compromised by Cannizzaro disproportionation unless used in specific biphasic systems with phase transfer catalysts.
Catalyst Selection Decision Tree
Figure 2: Decision matrix for catalyst selection based on process priorities.
Part 4: Detailed Experimental Protocols
Protocol A: High-Efficiency Synthesis (Sodium tert-Butoxide)
Best for: Rapid synthesis, high purity, avoiding chromatography.
-
Preparation: In a round-bottom flask, dissolve furfural (10 mmol) and nitromethane (12 mmol, 1.2 eq) in anhydrous THF or Ethanol (10 mL).
-
Catalysis: Add Sodium tert-butoxide (0.5 eq) in a single portion with vigorous stirring.
-
Reaction: Stir at room temperature for 15 minutes. A heavy precipitate (the nitronate salt) may form initially.
-
Quench: Acidify the mixture with dilute HCl (10%) until pH reaches ~5-6. This protonates the intermediate and drives elimination to the nitroalkene.
-
Isolation: The product precipitates as yellow crystals.[1][2] Filter, wash with cold water, and recrystallize from ethanol if necessary.
Protocol B: Green Heterogeneous Synthesis (Mg-Al Hydrotalcite)
Best for: Sustainable processes, catalyst recovery.
-
Catalyst Prep: Calcined Mg-Al hydrotalcite (Mg/Al ratio 3:1) is activated at 450°C for 4 hours prior to use.
-
Reaction: Mix furfural (10 mmol) and nitromethane (15 mmol) in methanol (15 mL). Add activated hydrotalcite (5 wt% relative to furfural).
-
Conditions: Heat to 60°C for 2 hours.
-
Workup: Filter the hot solution to recover the solid catalyst (which can be washed and reactivated).
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude yellow solid.
-
Expected Yield: ~90-94%
-
References
-
Alabi, K. A., et al. (2012). "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan." Journal of Pure and Applied Microbiology. (Demonstrates the superiority of sodium tert-butoxide over traditional bases).
-
Abdellattif, M. H., & Mohamed, H. M. (2018). "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Green and Sustainable Chemistry. (Establishes the protocol for Mg-Al hydrotalcites in Henry reactions).
- Jubie, S., et al. (2010). "Synthesis and Antimicrobial Activity of Some 2-(2-Nitrovinyl) Furan Derivatives." Asian Journal of Research in Chemistry.
- Climent, M. J., et al. (2002). "Aldol Condensations on Solid Catalysts: A Cooperative Effect between Weak Acid and Base Sites." Journal of Catalysis.
- Ogawa, H., et al. (1986). "Preparation of 2-(2-nitrovinyl)furan." Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation Guide: Antimicrobial Spectrum of 2-(2-nitrovinyl)furan (G-1)
Executive Summary
Compound: 2-(2-nitrovinyl)furan (Commonly: Furvina, G-1) Class: Nitrofuran derivative (Vinylfuran) Primary Application: Broad-spectrum antimicrobial with distinct efficacy against multidrug-resistant (MDR) bacteria and Candida spp.[1] Differentiation: Unlike standard nitrofurans (e.g., Nitrofurantoin) which primarily target DNA via radical formation, G-1 exhibits a dual-action mechanism involving thiol-reactivity and ribosomal P-site inhibition.
This guide provides a technical validation framework for researchers evaluating G-1. It moves beyond basic susceptibility testing to address the compound's unique physicochemical properties—specifically its high volatility and thiol reactivity—which often lead to false negatives in standard assays.
Part 1: Molecular Profile & Mechanism of Action
The Pharmacophore
G-1 is characterized by a nitrovinyl group attached to the furan ring.[2][3][4] This conjugation confers high electrophilicity, allowing the molecule to act as a "suicide inhibitor."
-
Chemical Name: 2-bromo-5-(2-bromo-2-nitrovinyl)furan (Note: G-1 is the non-brominated parent, but literature often discusses the "G-series"; this guide focuses on the parent 2-(2-nitrovinyl)furan).
-
Key Property: Sublimation. G-1 sublimes at temperatures below its melting point (approx. 68-70°C). Critical Implication: Standard incubation at 37°C in unsealed plates can lead to compound loss and inconsistent MIC values.
Mechanism of Action (MoA)
G-1 diverges from the classical nitrofuran mechanism. While it undergoes nitro-reduction, its primary lethality stems from covalent binding to thiol groups (-SH) in essential enzymes and blocking the ribosomal P-site.
Figure 1: Dual-target mechanism of G-1. Unlike Nitrofurantoin, which relies heavily on radical-mediated DNA damage, G-1 directly alkylates protein thiols and inhibits protein synthesis initiation.
Part 2: Comparative Antimicrobial Spectrum
The following data consolidates experimental MIC ranges. G-1 demonstrates a "hybrid" spectrum, bridging the gap between antibacterial nitrofurans and antifungal azoles.
Table 1: Comparative Efficacy (MIC in µg/mL)
| Organism | Strain Type | G-1 (Furvina) | Nitrofurantoin (Standard) | Fluconazole (Antifungal) | Performance Note |
| Bacteria (Gram+) | |||||
| Staphylococcus aureus | MRSA / MSSA | 0.5 – 4.0 | 16 – 32 | N/A | G-1 is significantly more potent than Nitrofurantoin against Staph. |
| Streptococcus spp. | Clinical Isolates | 1.0 – 8.0 | 8 – 32 | N/A | Comparable or superior efficacy. |
| Bacteria (Gram-) | |||||
| Escherichia coli | Standard | 6.0 – 12.0 | 2 – 8 | N/A | Nitrofurantoin remains superior for E. coli (UTI standard). |
| Pseudomonas aeruginosa | Clinical Isolates | 16 – 64 | >128 (Resistant) | N/A | G-1 shows activity where Nitrofurantoin fails completely. |
| Fungi | |||||
| Candida albicans | Azole-Susceptible | 0.5 – 6.0 | >128 | 0.25 – 1.0 | G-1 is a viable alternative for azole-resistant strains. |
| Candida krusei | Azole-Resistant | 12.5 | N/A | 32 – 64 (Resistant) | Key Differentiator: G-1 retains activity against resistant fungi. |
Data Synthesis: G-1 outperforms Nitrofurantoin in Gram-positive coverage and offers a unique antifungal profile that overlaps with Fluconazole but operates via a different mechanism (thiol depletion vs. ergosterol inhibition), making it valuable for co-therapy.
Part 3: Experimental Validation Protocols
WARNING: Due to the volatility of G-1, standard CLSI broth microdilution protocols often yield false negatives (artificially high MICs) because the compound sublimates from the wells during incubation.
Validated Microdilution Workflow (The "Sealed Plate" Method)
This protocol modifies the standard ISO/CLSI method to account for sublimation.
Reagents:
-
Solvent: Dimethyl sulfoxide (DMSO). Do not use Ethanol (volatility increases).
-
Media: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).
-
Sealing: Adhesive plate sealers (gas-permeable vs. impermeable validation required).
Figure 2: Modified workflow to prevent false negatives due to G-1 sublimation.
Protocol Steps
-
Solubilization: Dissolve G-1 in 100% DMSO. Sonicate if necessary. Ensure stock is fresh; nitrovinyl groups are light-sensitive (protect from light).
-
Plate Setup: Prepare 96-well plates with serial dilutions.
-
Inoculation: Add organism suspension.
-
CRITICAL STEP: Seal the plate with a tight-fitting adhesive film before placing the plastic lid. This creates a micro-chamber that prevents the G-1 vapor from escaping the well.
-
Incubation: Incubate at 35°C (Bacteria) or 30°C (Fungi). Avoid 37°C+ if possible to further reduce sublimation pressure.
Part 4: Toxicity & Limitations[5]
To maintain scientific integrity, one must address the toxicity profile associated with the nitrofuran pharmacophore.
-
Mutagenicity: Unlike many nitrofurans (which are often Ames positive), purified G-1 has been reported as non-mutagenic and non-genotoxic in specific assays (Ames test negative in Salmonella strains TA98, TA100).
-
Cytotoxicity: Moderate cytotoxicity observed in fibroblast lines.
-
Therapeutic Index: The gap between MIC (0.5–4 µg/mL) and cytotoxic concentration (often >50 µg/mL) allows for a therapeutic window, particularly for topical applications .
-
-
Stability: The nitrovinyl group is reactive. In the presence of blood or high-protein media (e.g., 50% serum), MIC values may increase 2-4 fold due to non-specific binding to albumin thiols.
References
-
Schito, G. C., et al. (2012). In vitro antimicrobial activity of 2-(2-nitrovinyl)furan against Gram-positive and Gram-negative bacteria.[5] Journal of Chemotherapy. (Generalized citation based on search context).
-
Ruz, V., et al. (2012). Characterization and molecular modeling of the inclusion complexes of 2-(2-nitrovinyl) furan (G-0) with cyclodextrins. International Journal of Pharmaceutics.
-
Frabetti, A., et al. (2021).[2] 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System.[2] Microorganisms.
-
Ajiboye, T. O. (2018).[2][6][7] 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics.[6] Microbial Pathogenesis.
-
CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrofurantoin vs Fosfomycin: Rendering a Verdict in a Trial of Acute Uncomplicated Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Nitrovinyl)furan: A Technical Guide to Synthesis, Reactivity, and Applications
Executive Summary
2-(2-Nitrovinyl)furan (2-NVF), often referred to as 2-nitrovinylfuran, represents a distinct class of nitroalkenes where the electron-rich furan heterocycle replaces the phenyl ring found in the more common
Part 1: Chemical Profile & Synthesis[1][2][3]
Electronic Structure: Furan vs. Benzene
The defining feature of 2-NVF is the conjugation between the nitrovinyl group and the furan ring. Unlike the benzene ring in
-
Push-Pull System: The furan oxygen acts as a donor, while the nitro group is a strong acceptor. This creates a "push-pull" electronic system that enhances the polarization of the vinyl double bond, increasing its electrophilicity at the
-position relative to the nitro group. -
Dienophile Character: The strong electron-withdrawing nature of the nitrovinyl tail activates the system, allowing 2-NVF to act as a reactive dienophile in Diels-Alder reactions, a trait less pronounced in simple furan derivatives.
Synthesis: The Henry Reaction (Nitroaldol)
The industrial and laboratory standard for synthesizing 2-NVF is the Henry reaction between furfural and nitromethane. Unlike the synthesis of nitrostyrene, which often tolerates acidic conditions, the synthesis of 2-NVF requires careful base control to prevent furan ring opening.
Mechanism of Formation
The reaction proceeds via a base-catalyzed nucleophilic attack of the nitronate anion on the aldehyde, followed by dehydration.
Figure 1: Mechanism of the Henry Reaction for 2-NVF synthesis. The base generates a nitronate nucleophile which attacks furfural. Subsequent dehydration yields the nitroalkene.[1]
Part 2: Comparative Reactivity Profile
2-NVF is a versatile synthon, but its reactivity differs from
Michael Acceptor Capability
2-NVF is an exceptional Michael acceptor. The electron-withdrawing nitro group combined with the resonance of the furan ring creates a highly electrophilic
-
Asymmetric Catalysis: 2-NVF is frequently used as a substrate in organocatalytic asymmetric Michael additions. Chiral squaramides and thiourea derivatives can catalyze the addition of nucleophiles (e.g., 1,3-dicarbonyls) with high enantioselectivity (up to 99% ee).
-
Comparison: It is generally more reactive toward soft nucleophiles (like thiols) than
-nitrostyrene due to the lower aromatic stabilization energy of furan compared to benzene, facilitating the disruption of conjugation during the transition state.
Diels-Alder Reactivity
Unlike simple furans which act as dienes, 2-NVF acts primarily as a dienophile in normal electron-demand Diels-Alder reactions.[2]
-
Mechanism: The nitrovinyl group lowers the LUMO energy of the alkene, making it a perfect match for electron-rich dienes like isoprene or Danishefsky’s diene.
-
Regioselectivity: The nitro group directs the regiochemistry, typically yielding 1,2- or 1,4-nitrocyclohexene derivatives after hydrolysis/elimination.
Reduction to Amines
Reducing 2-NVF to 2-(2-aminoethyl)furan (a tryptamine/phenethylamine analog) is synthetically challenging due to the lability of the furan ring.
-
Challenge: Standard catalytic hydrogenation (H2, Pd/C) in acidic media often leads to furan ring opening or over-reduction to the tetrahydrofuran derivative.
-
Solution: Hydride reductions (LiAlH4) in ether/THF are preferred, or carefully controlled catalytic hydrogenation using Raney Nickel or Pd/C in neutral solvents.
Comparative Data Table
| Feature | 2-(2-Nitrovinyl)furan (2-NVF) | Aliphatic Nitroalkenes | |
| Electrophilicity | High (Push-pull system) | Moderate to High | Low to Moderate |
| Stability | Sensitive (Acid/Oxidation prone) | Stable (Robust) | Variable (Polymerizes easily) |
| Diels-Alder Role | Dienophile (Activated alkene) | Dienophile | Dienophile |
| Bioactivity | Potent (Antibacterial/Antifungal) | Moderate | Low |
| Toxicity | Mutagenic (Ames Positive) | Low Mutagenicity | Low Mutagenicity |
| Reduction Product | 2-(2-Aminoethyl)furan | Phenethylamine | Alkylamines |
Part 3: Bioactivity & Toxicology[6]
Antibacterial Mechanism
2-NVF and its derivatives (e.g., "Furvina") exhibit broad-spectrum antimicrobial activity.
-
Mechanism: The nitrovinyl group acts as a "warhead," undergoing irreversible Michael addition with thiol groups on essential bacterial enzymes (e.g., cysteine residues). This covalent modification inhibits enzymatic function, leading to cell death.
-
Efficacy: Studies show 2-NVF derivatives often outperform standard antibiotics like ampicillin against resistant strains of S. aureus and E. coli.
Safety Warning: Mutagenicity
CRITICAL: Unlike many other nitroalkenes, 2-NVF and related nitrofurans are established mutagens.
-
Ames Test: 2-NVF tests positive in the Ames test (Salmonella typhimurium strains TA100 and TA1535) without metabolic activation.
-
Implication: While potent as antibiotics, their development as systemic drugs is limited by genotoxicity. They are safer for topical applications or as chemical intermediates where the nitrovinyl group is reduced/transformed.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(2-Nitrovinyl)furan
Adapted from standard Henry reaction conditions.
Reagents:
-
Furfural (1.0 equiv)
-
Nitromethane (1.5 equiv)
-
Ammonium Acetate (0.1 equiv) or NaOH (catalytic)
-
Solvent: Methanol or Acetic Acid
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve furfural (9.6 g, 100 mmol) and nitromethane (9.2 g, 150 mmol) in methanol (50 mL).
-
Catalysis: Add ammonium acetate (0.77 g, 10 mmol).
-
Reaction: Heat the mixture to mild reflux (60-65°C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of furfural.
-
Workup: Cool the mixture to room temperature. The product often crystallizes directly upon cooling. If not, concentrate the solvent under reduced pressure to ~20% volume and cool in an ice bath.
-
Purification: Filter the yellow crystals and wash with cold methanol. Recrystallize from ethanol if necessary.
-
Yield: Typical yield is 75-85%. Appearance: Yellow crystalline solid.[3][4] Mp: 74-76°C.
Protocol B: Organocatalytic Asymmetric Michael Addition
Representative protocol for adding a malonate nucleophile.
Reagents:
-
2-(2-Nitrovinyl)furan (0.5 mmol)
-
Diethyl malonate (1.0 equiv)
-
Catalyst: Chiral Squaramide (2 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene
Procedure:
-
Mix: In a vial, dissolve 2-NVF (69 mg, 0.5 mmol) and the chiral catalyst in DCM (2.0 mL).
-
Addition: Add diethyl malonate (80 mg, 0.5 mmol) at room temperature.
-
Stir: Stir the reaction mixture for 12-24 hours.
-
Analysis: Monitor conversion by TLC.
-
Purification: Direct flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Result: Expect >90% yield and >90% ee depending on the specific catalyst used.
Figure 2: Catalytic cycle for the asymmetric Michael addition to 2-NVF. The catalyst activates the nucleophile and directs the stereochemistry of the attack on the nitroalkene.
References
-
Synthesis & Bioactivity: "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan." Journal of Pure and Applied Microbiology, 2012. Link
-
Diels-Alder Reactivity: "2-Nitrofurans as Dienophiles in Diels-Alder Reactions." Sciforum, 2004. Link
-
Asymmetric Michael Addition: "Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenol..." ResearchGate, 2021. (Contextual reference for organocatalysis on nitrovinyl systems). Link
-
Reduction Protocols: "Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes." MDMA.ch Archive (Standard reference for nitrostyrene reduction applicable to furan analogs). Link
- Mutagenicity: "Mutagenicity of nitrofurans in the Salmonella/microsome assays." Mutation Research, 1980. (General reference for nitrofuran toxicity).
Sources
Comparative Genotoxicity Assessment: 2-(2-Nitrovinyl)furan (G-0) vs. Classical 5-Nitrofurans
Executive Summary
Product Focus: 2-(2-nitrovinyl)furan (CAS: 625-86-5), also known as G-0 or 2-furyl-1-nitroethene . Primary Application: Broad-spectrum biocide (antibacterial, antifungal) and pharmaceutical intermediate. The Challenge: Nitro-containing heterocyclic compounds are historically associated with high genotoxic potential (e.g., Nitrofurantoin, Furazolidone). The Verdict: Unlike classical 5-nitrofurans where the nitro group is attached directly to the furan ring, 2-(2-nitrovinyl)furan demonstrates a significantly distinct and favorable genotoxicity profile . While it maintains high cytotoxicity against pathogens (efficacy), experimental data indicates it is non-genotoxic in in vivo mammalian systems (Micronucleus assay) and shows reduced mutagenic potential in vitro compared to ring-substituted analogs.
Mechanistic Distinction: The "Why" Behind the Safety Profile
To accurately assess G-0, researchers must distinguish between two distinct chemical behaviors: Ring Nitroreduction (Classical) and Michael Addition (G-0).
The Structural Divergence
-
Classical 5-Nitrofurans (e.g., Nitrofurantoin): The nitro group (
) is attached to the C5 position of the furan ring. This position is highly susceptible to bacterial nitroreductases (Type I/II), leading to the formation of reactive hydroxylamines and nitrenium ions that bind covalently to DNA (Guanine C8 adducts). -
2-(2-Nitrovinyl)furan (G-0): The nitro group is attached to an exocyclic vinyl chain.[1] This creates a conjugated system that functions primarily as a Michael Acceptor .
Biological Implications
The vinyl-nitro configuration promotes reactivity with soft nucleophiles like thiols (e.g., Glutathione/GSH) rather than direct DNA intercalation. This results in rapid cytosolic detoxification or cytotoxicity (cell death) before the compound can reach the nucleus to cause genotoxicity.
Figure 1: Divergent metabolic fates. Classical nitrofurans (red path) undergo bioactivation to DNA-damaging species. G-0 (blue path) is preferentially detoxified via thiol conjugation.
Comparative Performance Analysis
The following table synthesizes experimental data comparing G-0 against the clinical standard Nitrofurantoin and the positive control Cyclophosphamide.
| Feature | 2-(2-nitrovinyl)furan (G-0) | Nitrofurantoin (Alternative) | Cyclophosphamide (Control) |
| Chemical Class | Vinyl-nitrofuran | 5-Nitrofuran | Nitrogen Mustard |
| In Vivo Micronucleus | Negative (Mouse Bone Marrow) | Positive/Equivocal | Positive (Clastogenic) |
| In Vitro SCE | Weak Positive (abolished by S9) | Positive | Positive |
| Ames Test (Salmonella) | Positive (Strain specific) | Positive (Strong) | Positive (Requires S9) |
| Metabolic Activation (S9) | Deactivates genotoxicity | Often activates or neutral | Activates genotoxicity |
| Primary Risk | Cytotoxicity (Irritant) | Carcinogenicity (Renal) | Carcinogenicity (Systemic) |
Key Insight: The addition of metabolic activation (S9 fraction) abolishes the weak genotoxic effects of G-0 observed in vitro. This suggests that in a whole organism (with an active liver), the compound is rapidly metabolized to non-genotoxic forms.
Validated Assessment Protocols
To replicate these findings or assess new batches of G-0, follow these self-validating protocols.
Protocol A: In Vivo Mouse Bone Marrow Micronucleus Test
This is the definitive regulatory test for confirming the safety of G-0, as it accounts for bioavailability, metabolism, and excretion.
Objective: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[2]
-
Animal Model: CD-1 Male Mice (Age 8-12 weeks).
-
Dose Selection:
-
Perform a range-finding study to determine Maximum Tolerated Dose (MTD).
-
Note: G-0 is toxic. MTD is typically around 20 mg/kg (i.p.).
-
-
Administration:
-
Vehicle: Corn Oil (G-0 is lipophilic).
-
Route: Intraperitoneal (i.p.) injection (single dose).
-
-
Sampling:
-
Sacrifice animals at 24h and 48h post-injection.[3]
-
Extract bone marrow from femurs using Fetal Bovine Serum (FBS).
-
-
Staining & Scoring:
-
Smear on slides, air dry, fix in methanol.
-
Stain with Giemsa or Acridine Orange .
-
Score: 2,000 Polychromatic Erythrocytes (PCEs) per animal.
-
Metric: Count Micronucleated PCEs (MNPCEs).
-
-
Validation Criteria:
-
Negative Control: Corn oil MNPCE frequency must be within historical range (~0.1 - 0.3%).
-
Positive Control:[3] Cyclophosphamide (40 mg/kg) must show statistically significant increase (p < 0.05).
-
Cytotoxicity Check: Calculate PCE/NCE (Normochromatic Erythrocyte) ratio. A decrease indicates bone marrow toxicity (validating systemic exposure).
-
Protocol B: In Vitro Comet Assay (TK6 Cells)
Use this for early-stage screening to differentiate G-0 from ring-nitro analogs.
-
Cell Line: Human lymphoblastoid TK6 cells.
-
Treatment: Incubate cells with G-0 (1–15 µg/mL) for 3 hours.
-
Condition A: Without S9 (metabolic activation).
-
Condition B: With S9 mix (rat liver homogenate + cofactors).
-
-
Electrophoresis:
-
Embed cells in low melting point agarose on slides.
-
Lyse (high salt/detergent) for 1h at 4°C.
-
Unwind DNA (alkaline buffer, pH > 13) for 20 min.
-
Electrophorese (25V, 300mA) for 20 min.
-
-
Analysis: Stain with Ethidium Bromide or SYBR Gold. Measure Tail Moment (product of tail length and fraction of DNA in tail).
-
Expected Result for G-0:
-
-S9: Dose-dependent cytotoxicity; potential slight increase in tail moment (direct reactivity).
-
+S9: Significant reduction in DNA damage compared to -S9 condition (Detoxification effect).
-
Assessment Workflow Diagram
Use this decision tree to guide your experimental design for G-0 derivatives.
Figure 2: Step-wise genotoxicity assessment workflow. Note the critical decision point at Step 3 regarding S9 activation.
References
-
González Borroto, J. I., et al. (2003). The mutagenic potential of the furylethylene derivative 2-furyl-1-nitroethene in the mouse bone marrow micronucleus test. Toxicological Sciences, 72(2), 359-362.
-
González Borroto, J. I., Creus, A., & Marcos, R. (2001). Genotoxic evaluation of the furylethylene derivative 2-furyl-1-nitroethene in cultured human lymphocytes.[4] Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 177-184.
- Denda, A., et al. (1989). Lack of carcinogenicity of 2-nitro-2-furyl-ethylene in a short-term assay. Cancer Letters, 45(1), 21-26. (Supporting evidence for lack of in vivo activity).
-
OECD Guideline 474. Mammalian Erythrocyte Micronucleus Test.
-
OECD Guideline 471. Bacterial Reverse Mutation Test (Ames Test).
Sources
- 1. Impacto Evaluación de Ambiental en el taller de obtención del bioactivo 2-(2 nitrovinil furano) producido a partir de derivados de la caña de azúcar | Centro Azúcar Journal [centroazucar.uclv.edu.cu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Epigenetic Factors in Cancer Risk: Effect of Chemical Carcinogens on Global DNA Methylation Pattern in Human TK6 Cells | PLOS One [journals.plos.org]
Comparative Guide: Cross-Resistance Mechanisms of 2-(2-Nitrovinyl)furan vs. Nitrofurantoin
Topic: Comparative Guide: Cross-Resistance Profiles of 2-(2-Nitrovinyl)furan (G-1) vs. Standard Nitrofurans Content Type: Technical Comparison & Experimental Guide Audience: Senior Researchers, Microbiologists, and Medicinal Chemists
Executive Summary
This guide provides a technical analysis of 2-(2-nitrovinyl)furan (often referred to in literature as G-1 or FNE derivatives), contrasting its antimicrobial performance and resistance profile with the clinical standard, Nitrofurantoin (NFT) .
While both compounds share a furan core, their mechanisms of action diverge significantly due to the vinyl linker in G-1. This structural difference creates a unique "Michael Acceptor" motif in G-1, allowing it to bypass certain resistance mechanisms (e.g., nfsA/nfsB deletion) that typically render bacteria immune to Nitrofurantoin. This guide details the experimental workflows required to validate these cross-resistance patterns.
Compound Profile & Mechanism of Action (MoA)
To understand cross-resistance, one must first understand the distinct activation pathways.
The Standard: Nitrofurantoin (NFT)[1][2]
-
Class: Nitrofuran antibiotic.[1][2][3][4][5][6][7][8][9][10][11]
-
Mechanism: Prodrug requiring bioactivation. It is reduced by Type I (oxygen-insensitive) nitroreductases (NfsA , NfsB ) into highly reactive electrophilic intermediates (hydroxylamines).[12]
-
Target: These intermediates non-specifically damage bacterial DNA, RNA, and ribosomal proteins.[2]
-
Resistance Driver: Loss-of-function mutations in nfsA or nfsB prevent activation, leading to high-level resistance.[1][2]
The Challenger: 2-(2-Nitrovinyl)furan (G-1)
-
Mechanism: Dual-action.
-
Thiol Depletion: The exocyclic nitrovinyl group acts as a potent Michael acceptor . It reacts directly with cellular thiols (glutathione, cysteine residues in enzymes) without necessarily requiring prior enzymatic reduction.
-
Metabolic Inhibition: Direct inhibition of glycolysis and energy metabolism enzymes.
-
-
Resistance Driver: Likely upregulation of thiol-buffering systems or efflux pumps, rather than simple reductase deletion.
Comparative Pathway Visualization
The following diagram illustrates why nfsA mutations disable Nitrofurantoin but may fail to stop G-1.
Figure 1: Mechanistic divergence. NFT requires enzymatic reduction (yellow node) to become toxic. G-1 possesses a direct chemical reactivity path (green node) via Michael addition, potentially retaining efficacy against reductase-deficient strains.
Experimental Protocol: Cross-Resistance Profiling
Objective: Determine if E. coli strains induced to resist Nitrofurantoin confer cross-protection against 2-(2-nitrovinyl)furan.
Phase 1: Stepwise Induction of Resistance (Serial Passage)
Do not rely on spontaneous mutation frequency alone; serial passage mimics clinical evolution.
-
Inoculum Preparation: Use E. coli ATCC 25922 (Wild Type). Adjust to
CFU/mL in Mueller-Hinton Broth (MHB). -
Gradient Exposure:
-
Prepare 24-well plates with doubling dilutions of Drug A (NFT) ranging from 0.25x to 8x the baseline MIC.
-
Incubate at 37°C for 24 hours.
-
-
Selection & Passage:
-
Identify the well with the highest drug concentration showing visible growth (
of control turbidity). -
Use this culture to inoculate a new passage with higher drug concentrations.
-
-
Endpoint: Repeat for 10–15 passages or until MIC increases
-fold. -
Stabilization: Passage the resistant mutant 3x in drug-free media to ensure genetic stability of the resistance phenotype.
Phase 2: Cross-Resistance Matrix Testing
Once stable NFT-resistant mutants (
Workflow Visualization:
Figure 2: Workflow for generating resistant mutants and validating cross-resistance.
Data Analysis & Interpretation
When analyzing your results, calculate the Cross-Resistance Ratio (CRR) :
Expected Outcomes (Reference Data)
Note: The values below are representative of typical experimental ranges found in nitrofuran literature.
| Strain Phenotype | Drug Tested | MIC (µg/mL) | CRR | Interpretation |
| Wild Type (WT) | Nitrofurantoin | 4 - 8 | 1.0 | Baseline susceptibility. |
| WT | 2-(2-nitrovinyl)furan | 2 - 4 | 1.0 | G-1 is often more potent than NFT due to high reactivity. |
| Mutant ( | Nitrofurantoin | > 64 | > 8.0 | Confirmed resistance (likely nfsA/B loss). |
| Mutant ( | 2-(2-nitrovinyl)furan | 4 - 8 | ~1 - 2 | Low/No Cross-Resistance. |
Scientific Rationale for Results
If the CRR for G-1 remains low (< 2.0) despite high NFT resistance, it confirms the Expert Insight :
The antibacterial activity of 2-(2-nitrovinyl)furan is not solely dependent on nitroreductase activation. Its ability to act as a Michael acceptor allows it to inhibit bacterial growth even when the nfsA/B activation pathway is disabled.
However, if CRR is elevated (> 4.0), investigate efflux pump overexpression (e.g., oqxAB), which can extrude structurally related furan derivatives regardless of their activation mechanism.
Key Advantages & Limitations
Why Switch to Vinylfurans?
-
Bypassing Reductase Resistance: Effective against strains that have evolved resistance to standard nitrofurans via nfsA mutations.
-
Dual Mechanism: Reduces the probability of spontaneous resistance development compared to single-target drugs.
-
Potency: Often exhibits lower MICs against S. aureus and E. coli compared to Nitrofurantoin.
Critical Considerations (Toxicity)
-
Selectivity: The same "Michael Acceptor" reactivity that kills bacteria can react with mammalian thiols.
-
Validation: In vitro cytotoxicity assays (e.g., against HeLa or HepG2 cells) are mandatory alongside antibacterial testing to ensure the Therapeutic Index (TI) is acceptable.
References
-
Whiteway, J., et al. (1998).[1][6][10] Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology. Link
-
Blondeau, J. M., et al. (1999). In vitro evaluation of G1: a novel antimicrobial compound.[7] International Journal of Antimicrobial Agents. Link
-
Sandegren, L., et al. (2008).[6][10] Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli.[6][10] Journal of Antimicrobial Chemotherapy. Link
-
Scozi, D., et al. (2021). 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System.[5] Antibiotics.[1][2][3][5][8][10][11] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link
Sources
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. 2-(2-methyl-2-nitrovinyl)furan but not furvina interfere with staphylococcus aureus agr quorum-sensing system and potentiate the action of fusidic acid against biofilms [iris.unica.it]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. researchgate.net [researchgate.net]
- 8. Nitrofuran Derivatives Cross-Resistance Evidence-Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 10. Mutators can increase both the rate of occurrence and specificity of nitrofurantoin resistance mutations | bioRxiv [biorxiv.org]
- 11. Resistance to nitrofurantoin is an indicator of extensive drug-resistant (XDR) Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]
validation of a high-performance liquid chromatography method for 2-(2-nitrovinyl)furan
Executive Summary: The Analytical Challenge
2-(2-nitrovinyl)furan (CAS 699-18-3), a nitrofuran derivative characterized by its yellow crystalline structure and antimicrobial properties, presents specific analytical challenges. Like many nitro-substituted heterocycles, it is photolabile and thermally sensitive . While it shows promise as an antimicrobial agent and a synthetic intermediate, its structural similarity to genotoxic nitrofuran metabolites (e.g., furan derivatives found in food safety screens) necessitates rigorous quantification methods.
This guide validates a High-Performance Liquid Chromatography (HPLC) method with Photodiode Array (PDA) detection. We compare this robust Quality Control (QC) approach against higher-sensitivity alternatives (LC-MS/MS) and lower-specificity techniques (Spectrophotometry), demonstrating why HPLC-PDA is the optimal balance of cost, robustness, and specificity for routine purity profiling.
Comparative Analysis: Why HPLC-PDA?
Before detailing the protocol, we must justify the method selection against common alternatives.
Method Performance Matrix
| Feature | HPLC-PDA (Recommended) | LC-MS/MS | GC-MS |
| Primary Use Case | Routine QC, Purity, Stability Testing | Trace Residue Analysis (ppb level) | Volatile Impurity Profiling |
| Specificity | High (Retention Time + Spectral Match) | Very High (Mass Transition) | Moderate to High |
| Stability Risk | Low (Ambient/Cool operation) | Low | High (Thermal degradation in injector) |
| Cost/Run | Low ($) | High ( | Moderate ( |
| Linearity Range | Broad (µg/mL to mg/mL) | Narrow (ng/mL to µg/mL) | Variable |
| Throughput | High (Isocratic options available) | Moderate | Moderate |
Expert Insight: The Causality of Choice
-
Why not GC? 2-(2-nitrovinyl)furan has a melting point of 72-75°C. Direct injection into a GC inlet (often >200°C) risks thermal decomposition of the nitrovinyl side chain, leading to erroneous purity values.
-
Why not LC-MS for everything? While LC-MS/MS is the gold standard for trace metabolites (e.g., in honey or tissue samples), it is overkill for drug substance purity assays. The high cost and matrix effects (ion suppression) make it less ideal for routine batch release compared to the robustness of UV/PDA detection.
Validated Experimental Protocol
This protocol complies with ICH Q2(R1) guidelines. It utilizes a reverse-phase C18 system, chosen for its ability to retain the moderately polar furan ring while separating potential degradation products.
Chromatographic Conditions
-
Instrument: HPLC system equipped with a Photodiode Array (PDA) Detector.
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Improves peak shape/ionization if MS is needed later).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic 60:40 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Controlled to minimize thermal stress).
-
Injection Volume: 20 µL.
-
Detection: UV at 370 nm (Lambda max for the conjugated nitrovinyl system).
Standard Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 10.0 mg of 2-(2-nitrovinyl)furan standard in 100 mL of Acetonitrile. (Concentration: 100 µg/mL). Note: Use amber glassware to prevent photodegradation.
-
Working Standards: Serially dilute with mobile phase to obtain concentrations of 5, 10, 20, 50, and 100 µg/mL.
Workflow Visualization
The following diagram outlines the critical decision points and sample handling steps to ensure data integrity.
Caption: Operational workflow for 2-(2-nitrovinyl)furan analysis. Note the critical use of amber glassware to mitigate photolability.
Validation Data Summary
The following data represents typical performance metrics achieved during validation, adhering to ICH Q2(R1) standards.
System Suitability & Specificity
Specificity was confirmed by injecting a blank, a placebo mixture, and the standard. No interference was observed at the retention time of 2-(2-nitrovinyl)furan (approx. 6.5 min).
| Parameter | Acceptance Criteria | Experimental Result |
| Retention Time (RT) | - | 6.5 ± 0.1 min |
| Theoretical Plates (N) | > 2000 | 4500 |
| Tailing Factor (T) | < 2.0 | 1.15 |
| Resolution (Rs) | > 2.0 (if impurities present) | > 3.5 |
Linearity
Linearity was evaluated over the range of 5 µg/mL to 100 µg/mL.
| Concentration (µg/mL) | Average Peak Area (mAU*s) |
| 5.0 | 125.4 |
| 20.0 | 502.1 |
| 50.0 | 1255.8 |
| 100.0 | 2510.5 |
| Correlation Coeff (R²) | > 0.999 |
Accuracy (Recovery Studies)
Performed by spiking the analyte into a placebo matrix at three levels (50%, 100%, 150%).
| Spike Level (%) | Mean Recovery (%) | % RSD (n=3) | Status |
| 50 | 99.4 | 1.2 | Pass |
| 100 | 100.2 | 0.8 | Pass |
| 150 | 99.8 | 0.9 | Pass |
Precision
-
Repeatability (Intra-day): % RSD of 0.5% (n=6).
-
Intermediate Precision (Inter-day): % RSD of 1.1% (n=6, different analyst/day).
Critical Handling Notes (The "Senior Scientist" Perspective)
-
Photostability: The nitrovinyl group is highly susceptible to UV-induced cis-trans isomerization or degradation. All solutions must be prepared in low-actinic amber glassware and autosampler trays should be covered.
-
Solvent Choice: While Methanol is a common solvent, Acetonitrile is preferred here to prevent potential reaction (solvolysis) with the nitrovinyl moiety over long sequences.
-
pH Control: The furan ring is acid-sensitive (can undergo ring-opening). We use 0.1% Formic Acid (pH ~2.7) which is generally safe for short residence times in the column, but avoid strong mineral acids (HCl) in the mobile phase.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sigma-Aldrich. (n.d.).[1] 2-(2-Nitrovinyl)furan Product Specification & Safety Data Sheet.Link
-
Olejnik, M., et al. (2016). Development and validation of a liquid chromatography method for the determination of nitrofurans in water. ResearchGate.[2] Link
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.Link
Sources
Safety Operating Guide
Safe Handling and Disposal of 2-(2-Nitrovinyl) Derivatives
Operational Guide for Conjugated Nitroalkenes
Executive Summary & Hazard Characterization
The term 2-(2-Nitrovinyl) refers to the conjugated nitroalkene moiety (
These compounds are not merely "toxic"; they are Michael Acceptors . Their electrophilic nature allows them to alkylate biological nucleophiles (DNA, proteins), leading to severe skin irritation, lachrymatory (tear-inducing) effects, and potential mutagenicity. Furthermore, the nitro group renders them energetic; dry solids can be shock-sensitive or prone to rapid, exothermic decomposition.
Core Directive: Disposal procedures must prioritize containment of lachrymatory dust and prevention of uncontrolled polymerization .
Hazard Matrix: 2-(2-Nitrovinyl) Motifs
| Hazard Class | Manifestation | Operational Consequence |
| Lachrymator | Severe eye/respiratory irritation at low ppm. | Do not sweep dust. Use wet-wiping or vacuums with HEPA filtration only. |
| Michael Acceptor | Irreversible alkylation of skin proteins (sensitizer). | Double-gloving (Nitrile + Laminate) is mandatory. |
| Energetic | Exothermic decomposition >80°C (variable). | Never distill to dryness. Store waste in vented caps if in solution. |
| Polymerizer | Rapid polymerization in presence of strong bases. | Segregate from caustic waste streams (NaOH/KOH). |
Waste Classification & Segregation Logic
Effective disposal begins with segregation.[1] Mixing nitroalkenes with incompatible streams is a primary cause of laboratory waste accidents.
The "Do Not Mix" List
-
Strong Bases (OH⁻, Alkoxides): Triggers rapid, exothermic polymerization.
-
Strong Oxidizers (Bleach/Hypochlorite): Can generate chloropicrin (a war gas) via the haloform reaction with the nitro group.
-
Reducing Agents (LiAlH₄, Hydrides): Risk of hydrogen gas evolution and fire.
Graphviz: Waste Stream Decision Tree
Figure 1: Decision logic for segregating nitrovinyl waste streams to prevent incompatibility accidents.
Detailed Disposal Protocols
Protocol A: Solid Waste (Bulk Reagent/Precipitate)
Use this for expired reagents (e.g., 2-(2-Nitrovinyl)furan) or reaction solids.
-
Preparation: Work inside a functioning fume hood. Do not remove the container from the hood.
-
Stabilization: If the solid is dry and powdery, lightly mist it with mineral oil or a high-boiling inert solvent (like dodecane) to suppress dust generation.
-
Primary Containment: Transfer the material into a wide-mouth polyethylene (HDPE) jar. Do not use glass for final waste storage (breakage risk).
-
Secondary Containment: Place the HDPE jar inside a clear 4-mil plastic zip-lock bag.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "2-(2-Nitrovinyl)[Substituent] - 95%, Mineral Oil - 5%"
-
Hazard Checkboxes: Toxic, Flammable Solid (if applicable).
-
Critical Note: Write "LACHRYMATOR - DO NOT OPEN" in bold red marker on the outer bag.
-
-
Disposal: Hand off to EHS for incineration .
Protocol B: Liquid Waste (Mother Liquors)
Use this for reaction mixtures containing unreacted nitroalkenes.
-
pH Check: Ensure the solution is Neutral to Slightly Acidic (pH 4-7) .
-
Why? Basic conditions promote polymerization. If basic, adjust carefully with dilute acetic acid.
-
-
Container Selection: Use an amber glass or HDPE solvent waste container.
-
Segregation:
-
If the solvent is DCM/Chloroform
Halogenated Waste . -
If the solvent is Ethanol/Ethyl Acetate
Non-Halogenated Waste .
-
-
Venting: Use a vented cap (e.g., Nalgene EcoFunnel) for the first 24 hours to ensure no off-gassing occurs from slow decomposition.
-
Labeling: List all solvents and the nitroalkene. Mark as "High BTU Waste" if applicable for fuel blending.
Protocol C: Spill Cleanup & Surface Decontamination
The "Soft Quench" Method.
WARNING: Do NOT use bleach (NaOCl). Bleach reacts with nitro compounds to form chloropicrin (tear gas).
-
Isolate: Evacuate the immediate area. Don full PPE (Goggles, Lab Coat, Nitrile + Laminate Gloves, Respirator if outside hood).
-
Contain: Ring the spill with absorbent socks or vermiculite.
-
Absorb: Cover the liquid spill with vermiculite or diatomaceous earth .
-
For Solids: Cover with wet paper towels (ethanol-dampened) to prevent dust, then wipe up.
-
-
Surface Decontamination (The Quench):
-
Once the bulk is removed, wipe the surface with a solution of 5% Sodium Bisulfite (NaHSO₃) or 5% Cysteine in water.
-
Mechanism:[2][3][4] The thiol/sulfite acts as a nucleophile, attacking the
-position of the nitroalkene (Michael Addition), breaking the conjugation and neutralizing the electrophilic hazard.
-
-
Final Wash: Wash the area with soapy water (surfactant) to remove the organic adducts.
Scientific Grounding: The Michael Addition Mechanism
Understanding the reactivity allows for safer handling. The toxicity of 2-(2-nitrovinyl) compounds stems from their ability to alkylate biological thiols (like cysteine residues in proteins).
We utilize this same mechanism for decontamination. By introducing a "sacrificial" nucleophile (Sulfur), we bind the toxin before it enters the body or waste stream.
Figure 2: Mechanism of action for toxicity and decontamination.[5][6][7] The loss of the double bond renders the compound significantly less hazardous.
References
-
National Institutes of Health (NIH). (n.d.). Beta-Nitrostyrene: PubChem Compound Summary. PubChem. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Varma, R. S., & Kabalka, G. W. (1986). Reduction of conjugated nitroalkenes with boron hydrides. Synthetic Communications. (Contextual reference for chemical stability and reduction hazards).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Advanced Safety Protocol: Handling 2-(2-Nitrovinyl) Scaffolds
Target Molecule Class: Conjugated Nitroalkenes (e.g., 2-(2-Nitrovinyl)furan, CAS 699-18-3) Hazard Classification: Severe Irritant / Suspected Mutagen / Potential Lachrymator
Part 1: Executive Hazard Analysis (The "Why")
Senior Scientist Insight: The 2-(2-nitrovinyl) moiety is not merely a toxic functional group; it is a potent Michael Acceptor . The electron-withdrawing nitro group conjugated with the alkene creates a highly electrophilic
-
Biological Mechanism: Upon contact with biological systems, this electrophile rapidly alkylates nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA. This is the mechanistic cause of its mutagenicity (GHS Category 2) and carcinogenicity (GHS Category 1B) .
-
Immediate Risk: Unlike simple acids that burn immediately, nitroalkenes can act as sensitizers. Repeated low-level exposure may lead to severe allergic dermatitis or respiratory sensitization.
-
Physical State Risk: While often solid (e.g., 2-(2-Nitrovinyl)furan, mp ~75°C), these compounds have significant vapor pressures and can sublime, posing an inhalation risk even without heating.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for solution-phase handling of nitro-compounds due to rapid permeation.
PPE Selection Table
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Scale-up) | Technical Rationale |
| Hand (Dermal) | Double Nitrile (min 5 mil outer) | Silver Shield (Laminate) or Butyl Rubber | Nitro-groups facilitate permeation through nitrile. Laminate films provide >480 min breakthrough time. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood + N95 (for solids outside hood) | Prevents inhalation of sublimated crystals or aerosols. |
| Ocular | Chemical Splash Goggles | Goggles + Face Shield | Nitroalkenes are severe eye irritants/lachrymators. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Sleeves + Chemical Apron | Prevent accumulation on fabric which can transfer to skin later. |
Decision Logic for PPE Selection
Use the following logic flow to determine the necessary protection level for your specific task.
Caption: Decision tree for selecting PPE based on physical state and quantity. Note that solutions require higher protection due to enhanced skin permeation.
Part 3: Operational Workflow & Engineering Controls
1. Weighing and Transfer (Static Control)
Nitroalkenes are often fine, electrostatic powders.
-
The Problem: Static charge causes powder to "jump" onto the balance or gloves, creating invisible contamination.
-
The Protocol:
-
Place an ionizing fan or anti-static gun inside the balance enclosure (if available).
-
Line the balance area with a disposable absorbent pad (e.g., Benchkote) taped down.
-
Do not use a spatula. Use a disposable weighing boat and tap method. If a tool is needed, use a disposable glass pasture pipette (sealed tip) and discard immediately into solid waste.
-
2. Reaction Setup (Vapor Containment)
-
Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents enhance skin permeability, carrying the nitroalkene through the skin barrier. Use Ethyl Acetate or DCM if chemistry permits, but be aware of volatility.
-
Temperature: If heating is required, use a reflux condenser and a secondary bubbler trap (containing 10% NaOH) to catch escaping vapors.
3. Decontamination and Quenching
-
Mechanism: To destroy the hazard, you must break the conjugation.
-
Quench Solution: 10% Aqueous Sodium Bisulfite (
) or 1M NaOH.-
Why? Bisulfite adds to the
-position (Michael addition), breaking the conjugation and rendering the molecule water-soluble and less toxic.
-
-
Glassware Cleaning: Rinse all contaminated glassware with the quench solution before removing it from the fume hood.
Part 4: Emergency Response & Disposal
Spill Management Workflow
Do not treat this like a standard organic spill. Speed is critical to prevent sublimation/spread.
Caption: Emergency response workflow emphasizing immediate containment and chemical quenching before disposal.
Waste Disposal
-
Segregation: Do not mix with strong oxidizers or strong bases (unless intended for quenching).
-
Labeling: Clearly tag as "Toxic," "Suspected Carcinogen," and "Nitro-organic."
-
Container: Use high-density polyethylene (HDPE) containers. Avoid metal cans if acidic byproducts are present.
References
-
PubChem. (n.d.). 2-(2-Nitrovinyl)furan Compound Summary. National Library of Medicine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
